Product packaging for 8-Chloroquinoline-3-carboxylic acid(Cat. No.:CAS No. 71082-54-7)

8-Chloroquinoline-3-carboxylic acid

Cat. No.: B1356006
CAS No.: 71082-54-7
M. Wt: 207.61 g/mol
InChI Key: MKRMBCSRPJLONM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Chloroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C10H6ClNO2 and its molecular weight is 207.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6ClNO2 B1356006 8-Chloroquinoline-3-carboxylic acid CAS No. 71082-54-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloroquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-8-3-1-2-6-4-7(10(13)14)5-12-9(6)8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRMBCSRPJLONM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588875
Record name 8-Chloroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71082-54-7
Record name 8-Chloroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Chloroquinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis of 8-Chloroquinoline-3-carboxylic acid from quinoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 8-Chloroquinoline-3-carboxylic Acid from Quinoline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable heterocyclic building block in medicinal chemistry, serving as a key precursor for the synthesis of various pharmacologically active agents. This guide provides a comprehensive, technically detailed pathway for its synthesis starting from the readily available parent heterocycle, quinoline. The described multi-step sequence involves a regioselective chlorination, a Vilsmeier-Haack formylation to install a C1 handle, and a final oxidation to yield the target carboxylic acid. This document emphasizes the underlying chemical principles, provides field-proven experimental protocols, and incorporates self-validating checkpoints to ensure the integrity of each synthetic step.

Introduction and Strategic Overview

The quinoline scaffold is a privileged structure in drug discovery, present in numerous therapeutic agents. Functionalization of the quinoline core at specific positions is crucial for modulating biological activity. This compound, in particular, combines two key pharmacophores: a halogenated benzene ring and a pyridine-3-carboxylic acid moiety. This unique arrangement makes it an attractive starting material for novel compound libraries.

The synthesis from quinoline is not a trivial, single-step transformation. It requires a carefully planned three-stage strategy to overcome the inherent reactivity patterns of the quinoline ring system.

  • Stage 1: Electrophilic Chlorination. The quinoline ring system is deactivated towards electrophilic substitution by the electron-withdrawing nitrogen atom. However, under strongly acidic conditions, the reaction proceeds on the protonated quinolinium cation, directing substitution to the 5- and 8-positions of the benzene ring.[1] Our primary objective is to selectively synthesize and isolate the 8-chloroquinoline intermediate.

  • Stage 2: C3-Position Formylation. Following chlorination, a one-carbon electrophile must be introduced at the C3 position. The pyridine ring is generally electron-deficient and resistant to electrophilic attack. The Vilsmeier-Haack reaction, which generates a potent electrophilic chloroiminium ion (the Vilsmeier reagent), is the method of choice for formylating such deactivated systems.[2][3][4]

  • Stage 3: Oxidation to Carboxylic Acid. The final step involves the oxidation of the newly installed formyl group (-CHO) to the target carboxylic acid (-COOH). This is a robust and high-yielding transformation, commonly achieved with mild oxidizing agents.[5][6]

The complete synthetic workflow is illustrated below.

Synthesis_Workflow cluster_0 Stage 1: Chlorination cluster_1 Stage 2: Vilsmeier-Haack Formylation cluster_2 Stage 3: Oxidation Quinoline Quinoline S1_Reagents + Cl2, Ag2SO4 + H2SO4 Quinoline->S1_Reagents Chloroquinoline 8-Chloroquinoline S1_Reagents->Chloroquinoline Electrophilic Aromatic Substitution S2_Reagents + POCl3, DMF Chloroquinoline->S2_Reagents Formylquinoline 8-Chloroquinoline-3-carbaldehyde S2_Reagents->Formylquinoline Electrophilic Substitution S3_Reagents + AgNO3, NaOH Formylquinoline->S3_Reagents CarboxylicAcid This compound S3_Reagents->CarboxylicAcid Oxidation

Caption: Multi-stage .

Detailed Synthetic Procedures and Scientific Rationale

Stage 1: Synthesis of 8-Chloroquinoline

The direct chlorination of quinoline in concentrated sulfuric acid yields a mixture of 5-chloro and 8-chloroquinoline.[1] The reaction proceeds via an attack of a positively charged chlorine species on the protonated quinolinium cation. The distribution of isomers is a known challenge, necessitating careful chromatographic separation.

Protocol:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a calcium chloride drying tube, combine quinoline (0.1 mol) and silver sulfate (Ag₂SO₄, 0.05 mol) in 98% sulfuric acid (150 mL).

  • Chlorination: Cool the mixture in an ice bath. Bubble dry chlorine gas (Cl₂) through the stirred solution at a steady rate for 4-6 hours.

    • Causality: Sulfuric acid serves as both the solvent and the protonating agent, activating the ring for electrophilic attack.[1] Silver sulfate acts as a catalyst, facilitating the generation of the electrophilic chlorinating species.

  • Work-up: After the reaction is complete (monitored by TLC), pour the mixture carefully over crushed ice.

  • Neutralization: Basify the cold aqueous solution by the slow addition of concentrated sodium hydroxide solution until pH > 10. This will precipitate the product mixture and silver salts.

    • Self-Validation: Ensure the solution is strongly basic to deprotonate the quinolinium salts and precipitate the free base forms of the chloroquinolines.

  • Extraction: Extract the product mixture with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude oil contains a mixture of 5-chloroquinoline, 8-chloroquinoline, and some 5,8-dichloroquinoline.[1] Separate the isomers using column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. The 8-chloro isomer is typically the more polar of the two mono-chloro products.

    • Self-Validation: Collect fractions and analyze by TLC. Combine fractions containing the pure 8-chloroquinoline. Confirm identity using ¹H NMR spectroscopy.

Stage 2: Synthesis of 8-Chloroquinoline-3-carbaldehyde

This step utilizes the Vilsmeier-Haack reaction to introduce a formyl group at the C3 position. The reaction involves the formation of the Vilsmeier reagent, a chloroiminium cation, from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4] This potent electrophile attacks the electron-deficient pyridine ring of 8-chloroquinoline.

Protocol:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous DMF (3 eq.). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 3 eq.) dropwise with vigorous stirring. Stir the mixture at 0 °C for 30 minutes, during which the Vilsmeier reagent will form as a solid complex.

    • Causality: The pre-formation of the Vilsmeier reagent at low temperature is critical for controlling the reaction. The reagent is highly reactive and moisture-sensitive.[7]

  • Reaction with Substrate: Dissolve 8-chloroquinoline (1 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent slurry at 0 °C.

  • Heating: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C for 8-12 hours.

    • Self-Validation: Monitor the reaction progress by TLC (e.g., 7:3 hexane/ethyl acetate) until the starting material is consumed.

  • Work-up and Hydrolysis: Cool the reaction mixture to room temperature and pour it onto crushed ice. Add a saturated aqueous solution of sodium acetate and stir until the intermediate iminium salt is fully hydrolyzed to the aldehyde. A precipitate should form.

  • Isolation: Filter the solid product, wash thoroughly with cold water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol or by column chromatography if necessary.

    • Self-Validation: Confirm the structure of the aldehyde product via ¹H NMR (expect a characteristic aldehyde proton signal around 10 ppm) and IR spectroscopy (a strong C=O stretch around 1700 cm⁻¹).

Stage 3: Synthesis of this compound

The final step is the oxidation of the 3-formyl group to a 3-carboxy group. A variety of oxidizing agents can accomplish this transformation.[6][8][9] A reliable method adapted from the literature uses silver nitrate in an alkaline medium, which is mild and effective for this substrate class.[5]

Protocol:

  • Reaction Setup: Suspend 8-chloroquinoline-3-carbaldehyde (1 eq.) in ethanol (e.g., 60 mL per 0.01 mol). To this stirring suspension, add a warm solution of silver nitrate (AgNO₃, 1.6 eq.) in aqueous ethanol.

  • Oxidation: Add a solution of sodium hydroxide (NaOH, 5 eq.) in aqueous ethanol dropwise over 15 minutes at room temperature. A black precipitate of silver oxide/elemental silver will form.

    • Causality: The alkaline conditions facilitate the oxidation of the aldehyde by the Ag(I) ions, which are reduced in the process. This method is chemoselective for the aldehyde in the presence of the quinoline ring.

  • Monitoring and Work-up: Stir the reaction mixture at room temperature overnight. Monitor by TLC for the disappearance of the starting aldehyde. Once complete, filter the mixture through a pad of Celite to remove the silver precipitate.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the remaining solid in water.

  • Acidification: Cool the aqueous solution in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. The target carboxylic acid will precipitate out of the solution.

    • Self-Validation: The precipitation of a solid upon acidification is a strong indicator of successful salt formation and subsequent protonation to the desired acid.

  • Purification: Filter the solid product, wash with cold water, and dry in a vacuum oven at 60 °C to yield the final product, this compound.[10][11]

    • Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The melting point should also be determined and compared to literature values.

Data Summary and Characterization

The following table summarizes key physical and chemical data for the materials in this synthetic pathway.

Compound NameMolecular FormulaMol. Weight ( g/mol )Typical Physical StateKey Analytical Data (Expected)
QuinolineC₉H₇N129.16Colorless liquidConforms to commercial standard
8-ChloroquinolineC₉H₆ClN163.61Pale yellow solid/oil¹H NMR shows aromatic protons consistent with 8-substitution
8-Chloroquinoline-3-carbaldehydeC₁₀H₆ClNO191.62Yellow solid¹H NMR: δ ≈ 10.1 ppm (s, 1H, -CHO); IR: ν ≈ 1700 cm⁻¹ (C=O)
This compoundC₁₀H₆ClNO₂207.61Off-white/yellow solid¹H NMR: δ ≈ 13 ppm (br s, 1H, -COOH); Disappearance of aldehyde proton

References

An In-Depth Technical Guide to 8-Chloroquinoline-3-carboxylic acid: Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloroquinoline-3-carboxylic acid is a halogenated quinoline derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and proteomics research.[1][2] This technical guide provides a comprehensive overview of its core chemical and physical properties, molecular structure, synthesis, and emerging applications. By synthesizing data from established chemical databases and recent scientific literature, this document aims to serve as an authoritative resource for professionals engaged in drug discovery and development. We will delve into its spectroscopic profile, potential therapeutic activities, and established protocols for its synthesis, offering field-proven insights into its utility and reactivity.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[3][4] The introduction of various substituents onto the quinoline core allows for the fine-tuning of its physicochemical and pharmacological properties. This compound, a specific derivative, combines the quinoline framework with a strategically placed chlorine atom and a carboxylic acid group, making it a valuable building block for the synthesis of more complex molecules and a subject of investigation for its intrinsic biological effects.[5]

Molecular Structure and Chemical Identity

The fundamental identity of this compound is defined by its unique arrangement of atoms.

Structural Representation

The molecule consists of a quinoline ring system where a chlorine atom is substituted at the 8-position and a carboxylic acid group is attached to the 3-position.

Caption: Chemical structure of this compound.

Chemical Identifiers

For unambiguous identification, the following identifiers are used:

  • IUPAC Name: this compound[6]

  • CAS Number: 71082-54-7[1][2][6][7]

  • Molecular Formula: C₁₀H₆ClNO₂[1][6][7]

  • Canonical SMILES: C1=CC2=CC(=CN=C2C(=C1)Cl)C(=O)O[6][7]

  • InChIKey: MKRMBCSRPJLONM-UHFFFAOYSA-N[6]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties is crucial for its application in research and development.

Physical Properties
PropertyValueSource
Molecular Weight 207.61 g/mol [1][6][7]
Appearance Off-white solid[8]
Melting Point 303.19 °C[8]
Flash Point 272 °C[7]
Purity ≥97% (commercially available)[2]
Spectroscopic Data Analysis

Spectroscopic analysis provides the structural confirmation of this compound.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carboxyl carbon of a carboxylic acid derivative typically appears in the range of 160-185 ppm.[10] The other carbon atoms of the quinoline ring would show signals in the aromatic region, with their specific shifts dependent on the electronic environment created by the substituents.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be characterized by a strong carbonyl (C=O) stretch from the carboxylic acid, typically in the range of 1650-1690 cm⁻¹.[10] Additionally, O-H stretching from the carboxylic acid would be observed as a broad band, and C-H stretching from the aromatic rings would appear around 3055 cm⁻¹.[8]

  • MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (207.61 g/mol ).[1] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak.

Synthesis and Reactivity

The synthesis of this compound and its derivatives is a key area of research for creating novel compounds with potential biological activity.

General Synthesis Pathway

A common route for the synthesis of quinoline-3-carboxylic acids involves the Gould-Jacobs reaction.[11] A more specific method for synthesizing 2-chloroquinoline-3-carboxylic acids starts from acetanilides, which are converted to 2-chloroquinoline-3-carbaldehydes using the Vilsmeier-Haack reaction.[5] The subsequent oxidation of the aldehyde group yields the desired carboxylic acid.[5]

SynthesisWorkflow Acetanilide Acetanilide Vilsmeier Vilsmeier-Haack Reaction (POCl₃, DMF) Acetanilide->Vilsmeier Step 1 Aldehyde 2-Chloroquinoline-3-carbaldehyde Vilsmeier->Aldehyde Oxidation Oxidation (e.g., AgNO₃, NaOH) Aldehyde->Oxidation Step 2 Product This compound Oxidation->Product

Caption: General synthesis workflow for 2-chloroquinoline-3-carboxylic acids.

Key Reactions

This compound can undergo various chemical transformations, making it a versatile intermediate. The carboxylic acid group can be converted to esters, amides, and other derivatives.[12] The chlorine atom at the 8-position can also be a site for nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Applications in Drug Discovery and Research

The unique structural features of this compound make it a compound of interest in several research areas.

Antimicrobial and Antibacterial Potential

Quinolone derivatives, particularly those with a carboxylic acid at the 3-position, are a well-established class of antibacterial agents.[3] They function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3] this compound has been shown to be effective against sulfite-reducing bacteria such as Clostridium difficile and Helicobacter pylori.[7] Its mechanism of action is believed to involve damaging the bacterial cell membrane and inhibiting the production of proteins necessary for DNA replication.[7]

Anticancer Research

Derivatives of quinoline-3-carboxylic acid have been investigated for their antiproliferative activity.[13] The presence of the carboxylic acid group can enhance the selectivity of the drug for cancer cells, which often have a more acidic microenvironment.[13] This is because the unionized form of the carboxylic acid is more readily absorbed in acidic conditions.[13] Furthermore, derivatives of 2-chloroquinoline have been studied as inhibitors of protein kinase CK2, a target in cancer therapy.[5]

Proteomics Research

This compound is also utilized as a chlorinated quinoline for proteomics research, although the specific applications in this field require further detailed investigation.[1][2]

Safety and Handling

As with any chemical compound, proper safety precautions are necessary when handling this compound.

  • GHS Hazard Statements: It is classified as harmful if swallowed (H302) and causes serious eye irritation (H319).[6]

  • Precautionary Statements: Standard laboratory safety practices should be followed, including wearing personal protective equipment such as gloves and safety glasses. Avoid ingestion and contact with eyes.[6]

  • Storage: It should be stored at room temperature in a tightly closed container.[2]

Conclusion

This compound is a versatile and valuable compound for researchers in medicinal chemistry, drug development, and proteomics. Its well-defined chemical structure and properties, coupled with its demonstrated biological activities, make it a promising scaffold for the development of new therapeutic agents. This guide has provided a comprehensive overview of its key characteristics, synthesis, and applications, serving as a foundational resource for further scientific exploration. The continued investigation into the reactivity and biological profile of this and related quinoline derivatives holds significant potential for future advancements in various scientific disciplines.

References

Spectroscopic Data of 8-Chloroquinoline-3-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 8-Chloroquinoline-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound. The guide offers predicted spectral data based on analogous compounds and spectroscopic principles, detailed interpretation of the spectral features, and standardized protocols for data acquisition.

Introduction

This compound is a quinoline derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of pharmacological activities. The precise structural elucidation of such molecules is paramount for understanding their function and for the development of new therapeutic agents. Spectroscopic techniques are indispensable tools for this purpose, providing a detailed fingerprint of the molecular structure. This guide will walk you through the expected spectroscopic data for this compound, providing a foundational understanding for its characterization.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as follows:

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectra for this compound, with detailed interpretations.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the chlorine atom, and the carboxylic acid group.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-2~9.1d~2.0
H-4~8.4d~2.0
H-5~7.9dd~8.0, 1.5
H-6~7.6t~8.0
H-7~7.8dd~8.0, 1.5
-COOH>12.0br s-

Interpretation of the ¹H NMR Spectrum:

  • H-2 and H-4: These protons are part of the pyridine ring and are significantly deshielded due to the electronegativity of the adjacent nitrogen atom. They are expected to appear at the downfield end of the aromatic region. They will likely appear as doublets due to coupling with each other.

  • H-5, H-6, and H-7: These protons are on the benzene ring. Their chemical shifts are influenced by the electron-withdrawing chloro group and the fused pyridine ring. H-5 and H-7 are expected to be doublets of doublets due to coupling with their ortho and meta neighbors, while H-6 will likely be a triplet from coupling to H-5 and H-7.

  • -COOH Proton: The carboxylic acid proton is highly deshielded and will appear as a broad singlet far downfield, typically above 12 ppm. This signal will disappear upon the addition of D₂O due to proton exchange.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show ten distinct signals for the ten carbon atoms in the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Carbon Predicted Chemical Shift (ppm)
C-2~152
C-3~125
C-4~138
C-4a~128
C-5~129
C-6~128
C-7~130
C-8~135
C-8a~148
-COOH~168

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (-COOH): This carbon will be the most deshielded, appearing around 168 ppm, which is characteristic for a carboxylic acid.

  • Aromatic Carbons: The carbons of the quinoline ring will resonate in the aromatic region (approximately 120-150 ppm). The carbons directly bonded to the nitrogen (C-2 and C-8a) and the chlorine (C-8) are expected to be significantly deshielded. The carbon bearing the carboxylic acid group (C-3) will also be influenced.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid group and the aromatic quinoline ring.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (carboxylic acid)3300-2500Broad, Strong
C-H stretch (aromatic)3100-3000Medium
C=O stretch (carboxylic acid)1710-1680Strong
C=C and C=N stretch (aromatic)1600-1450Medium-Strong
C-O stretch (carboxylic acid)1320-1210Strong
C-Cl stretch850-550Medium
O-H bend (out-of-plane)960-900Broad, Medium

Interpretation of the IR Spectrum:

  • O-H Stretch: A very broad and strong absorption band in the region of 3300-2500 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid O-H group.

  • C=O Stretch: A strong, sharp absorption band between 1710 and 1680 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid.

  • Aromatic Stretches: Multiple bands in the 1600-1450 cm⁻¹ region correspond to the C=C and C=N stretching vibrations of the quinoline ring.

  • C-O Stretch and O-H Bend: A strong C-O stretching band will be present around 1320-1210 cm⁻¹, and a broad out-of-plane O-H bend will appear around 960-900 cm⁻¹.

  • C-Cl Stretch: The carbon-chlorine stretching vibration is expected in the fingerprint region, typically between 850 and 550 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (Molecular Formula: C₁₀H₆ClNO₂, Molecular Weight: 207.61 g/mol ), electron ionization (EI) would likely be used.

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): m/z 207 (and a significant M+2 peak at m/z 209 in an approximate 3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes).

  • Major Fragmentation Pathways:

    • Loss of -OH: [M - 17]⁺ at m/z 190.

    • Loss of -COOH: [M - 45]⁺ at m/z 162.

    • Loss of CO₂: [M - 44]⁺ at m/z 163.

    • Loss of Cl: [M - 35]⁺ at m/z 172.

Interpretation of the Mass Spectrum:

The mass spectrum will show a molecular ion peak at m/z 207, confirming the molecular weight. The presence of a chlorine atom will be evident from the isotopic pattern of the molecular ion and chlorine-containing fragments (an M+2 peak with roughly one-third the intensity of the M peak). Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (-OH) and the loss of the entire carboxyl group (-COOH).[1][2] Fragmentation of the quinoline ring may also occur, but the initial losses from the carboxylic acid group are typically prominent.[2]

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Data Acquisition

G A Sample Preparation B Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d6). A->B C Transfer the solution to an NMR tube. B->C D Spectrometer Setup E Insert the sample into the spectrometer. D->E F Lock and shim the magnetic field. E->F G Acquisition of Spectra H Acquire ¹H NMR spectrum. G->H I Acquire ¹³C NMR spectrum (with proton decoupling). G->I J Data Processing K Apply Fourier transform, phase correction, and baseline correction to the raw data. J->K L Reference the spectra to the solvent peak or an internal standard (e.g., TMS). K->L G A Sample Preparation B Grind 1-2 mg of this compound with ~200 mg of dry KBr powder in an agate mortar. A->B C Pellet Formation D Transfer the mixture to a pellet die and press under high pressure to form a transparent pellet. C->D E Spectrum Acquisition F Place the KBr pellet in the sample holder of the FT-IR spectrometer. E->F G Acquire a background spectrum of a blank KBr pellet. F->G H Acquire the sample spectrum. G->H I The instrument software will automatically ratio the sample spectrum to the background spectrum. H->I G A Sample Introduction B Introduce a small amount of this compound into the mass spectrometer via a direct insertion probe or a GC inlet. A->B C Ionization D The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. C->D E Mass Analysis F The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight). E->F G Detection H The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. G->H

References

biological activity of 8-Chloroquinoline-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Activity of 8-Chloroquinoline-3-carboxylic Acid Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinolone scaffold, particularly the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core, represents one of the most successful frameworks in modern medicinal chemistry. These compounds, most notably the fluoroquinolones, have become indispensable antibacterial agents. Strategic chemical modifications to this privileged structure have unlocked a vast landscape of therapeutic potential, extending far beyond antimicrobial applications. This guide focuses on a specific, promising subclass: This compound derivatives . The introduction of a chlorine atom at the C-8 position significantly modulates the electronic and steric properties of the quinolone ring, offering a powerful lever to fine-tune biological activity. This document provides a comprehensive analysis of the synthesis, multifaceted biological activities—including antimicrobial, anticancer, and anti-inflammatory effects—and the underlying mechanisms of action for this compound class. Detailed experimental protocols and workflow visualizations are included to provide actionable insights for researchers in the field.

The Strategic Synthesis of the Quinolone Core

The foundational step in exploring the biological activity of this class is the efficient and versatile synthesis of the core structure. The Gould-Jacobs reaction , first reported in 1939, remains a highly relevant and powerful method for this purpose. The causality behind its widespread use lies in its reliability for constructing the 4-hydroxyquinoline system from readily available anilines.

The reaction proceeds through the condensation of a substituted aniline (in this case, 2-chloroaniline) with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM). This is followed by a high-temperature intramolecular cyclization to form the quinoline ring system. Subsequent hydrolysis of the ester at the C-3 position yields the biologically active carboxylic acid.

Experimental Protocol: Gould-Jacobs Synthesis of 8-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

This protocol outlines a conventional high-temperature synthesis. Modern adaptations using microwave irradiation can significantly reduce reaction times.

Step 1: Condensation of Aniline and DEEM

  • In a round-bottom flask, combine 2-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq).

  • Heat the mixture at 110-130°C for 1.5-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.

  • Scientist's Insight: This step is a nucleophilic substitution on the electron-deficient double bond of DEEM by the aniline's amino group, followed by the elimination of ethanol. Driving off the ethanol byproduct can increase the reaction rate.

  • Remove the resulting ethanol under reduced pressure. The crude intermediate is typically of sufficient purity to proceed to the next step.

Step 2: Thermal Cyclization

  • Dissolve the anilidomethylenemalonate intermediate from Step 1 in a high-boiling inert solvent, such as diphenyl ether (approx. 5-10 mL per gram of intermediate).

  • In a flask equipped with a reflux condenser, heat the solution to a vigorous reflux (approx. 250-260°C) for 30-60 minutes.

  • Scientist's Insight: This critical step is a thermally induced 6-electron electrocyclization. The high energy barrier necessitates the use of a high-boiling solvent to achieve the required temperature for efficient ring closure.

  • Cool the reaction mixture to room temperature. The 4-hydroxy-8-chloro-quinoline-3-carboxylate product will precipitate.

  • Add a non-polar solvent like hexane to facilitate complete precipitation. Collect the solid by filtration and wash thoroughly with hexane to remove the diphenyl ether.

Step 3: Saponification (Ester Hydrolysis)

  • Suspend the cyclized product in a 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).

  • Scientist's Insight: The ester is hydrolyzed to the sodium carboxylate salt, which is soluble in the aqueous base. This step is crucial as the free carboxylic acid at the C-3 position is essential for the canonical antibacterial activity.

  • Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to a pH of ~2.

  • The final product, 8-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, will precipitate. Collect the solid by filtration, wash with cold water, and dry.

Visualization: Gould-Jacobs Synthesis Workflow

Gould_Jacobs_Workflow cluster_synthesis Gould-Jacobs Synthesis of 8-Chloroquinolone Core A 2-Chloroaniline + Diethyl Ethoxymethylenemalonate (DEEM) B Step 1: Condensation (110-130°C) A->B -EtOH C Intermediate: Anilidomethylenemalonate B->C D Step 2: Thermal Cyclization (Diphenyl Ether, ~250°C) C->D -EtOH E Ethyl 8-Chloro-4-oxo-1,4- dihydroquinoline-3-carboxylate D->E F Step 3: Saponification (NaOH, Reflux) E->F G Final Product: 8-Chloro-4-oxo-1,4-dihydro- quinoline-3-carboxylic acid F->G Acidification

Caption: Generalized workflow for the Gould-Jacobs synthesis of the 8-chloroquinolone core.

Antimicrobial Activity: Targeting Bacterial DNA Replication

The primary and most well-established biological activity of quinolone carboxylic acids is their potent antibacterial effect. The mechanism is exquisitely specific, targeting bacterial type II topoisomerases—DNA gyrase and topoisomerase IV —enzymes that are essential for DNA replication, transcription, and repair, but are structurally distinct from their mammalian counterparts.[1]

Mechanism of Action: Quinolones do not inhibit the enzymes directly but act as interfacial poisons. They bind to the enzyme-DNA complex, stabilizing it after the enzyme has created a double-strand break in the DNA. This ternary quinolone-enzyme-DNA complex prevents the subsequent religation of the DNA strands, leading to an accumulation of double-strand breaks and triggering a cascade of events, including the SOS response and ultimately, bacterial cell death.[1][2] DNA gyrase is the primary target in many Gram-negative bacteria, while topoisomerase IV is often the primary target in Gram-positive bacteria like Staphylococcus aureus.[3]

The 8-chloro substitution has been shown to yield derivatives with significant potency. For example, a study on novel 8-chloro-quinolones demonstrated that one derivative exhibited excellent in vitro activity against Staphylococcus aureus ATCC 6538 with a Minimum Inhibitory Concentration (MIC) of less than 0.125 µg/mL.[4]

Comparative Antimicrobial Activity Data
Compound ClassOrganismMIC (µg/mL)Reference
8-Chloro-quinolone DerivativeStaphylococcus aureus ATCC 6538< 0.125[4]
Ciprofloxacin (Reference)Staphylococcus aureus0.12 - 1.0Standard Data
5,7-Dichloro-8-hydroxy-2-methylquinolineS. aureus (MSSA)2.2 µM[5][6]
5,7-Dichloro-8-hydroxy-2-methylquinolineS. aureus (MRSA)1.1 µM[5][6]

Visualization: Quinolone Mechanism of Action

DNA_Gyrase_Inhibition cluster_moa Mechanism of DNA Gyrase / Topoisomerase IV Inhibition Gyrase DNA Gyrase / Topo IV (Bacterial Enzyme) Cleavage Enzyme creates transient double-strand break Gyrase->Cleavage DNA Supercoiled Bacterial DNA DNA->Cleavage Ternary Stable Ternary Complex: Enzyme-DNA-Quinolone Cleavage->Ternary Quinolone 8-Chloroquinolone Derivative Quinolone->Ternary Religation DNA Religation Blocked Ternary->Religation Inhibits Breaks Accumulation of Double-Strand Breaks Ternary->Breaks Death Bacterial Cell Death Breaks->Death

Caption: Inhibition of bacterial DNA replication by 8-chloroquinoline derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of Reagents:

  • Bacterial Inoculum: From an 18-24 hour agar plate, select isolated colonies and suspend them in sterile broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Antimicrobial Stock Solution: Prepare a concentrated stock solution of the 8-chloroquinoline derivative in a suitable solvent (e.g., DMSO). Further dilute in sterile broth to twice the highest concentration to be tested.

2. Assay Procedure (96-Well Plate):

  • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

  • Add 100 µL of the 2x concentrated antimicrobial solution to the first column of wells.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the 10th or 11th column. Discard the final 100 µL from the last dilution column. This creates a gradient of drug concentrations.

  • Self-Validation: Include a positive control well (broth + inoculum, no drug) and a negative/sterility control well (broth only).

  • Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well is 200 µL.

  • Incubate the plate at 35-37°C for 18-24 hours.

3. Interpretation:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This is determined by visual inspection of the wells.

Anticancer Activity: A Shift Towards Eukaryotic Targets

A fascinating evolution in quinolone research is the discovery of their anticancer properties. Structural modifications can shift the target selectivity from prokaryotic topoisomerases to their eukaryotic analog, human topoisomerase II .[7] This enzyme is a well-validated target for cancer chemotherapy, as it is crucial for managing DNA topology during the replication of rapidly dividing cancer cells. Agents like etoposide function through a similar mechanism of poisoning topoisomerase II.[8]

Mechanism of Action: The anticancer activity of certain quinolone derivatives is primarily attributed to their ability to inhibit human topoisomerase II, leading to cell cycle arrest (often at the G2/M phase) and the induction of apoptosis (programmed cell death).[7][8][9] Key structural features influence this activity shift:

  • C3-Carboxylic Acid: This group is vital for antibacterial activity but can be modified or replaced to enhance anticancer potency, as it may shift activity away from the bacterial enzyme.[9]

  • C6-Fluorine: A fluorine atom at the C-6 position is generally considered necessary for achieving significant anticancer activity.[10]

  • C8-Substitution: The introduction of a substituent at the C-8 position, such as a fluorine or methoxy group, has been shown to increase the effectiveness of the anticancer action.[10] This provides a strong rationale for investigating 8-chloro derivatives as potential anticancer agents.

Representative Anticancer Activity of Quinolone Derivatives

While specific IC₅₀ data for this compound derivatives are emerging, the following table provides data for closely related fluoroquinolone analogs that demonstrate potent cytotoxic activity against human cancer cell lines.

Compound DerivativeCell LineActivityIC₅₀ / GI₅₀ (µM)Reference
Ofloxacin Derivative (VIb)MCF-7 (Breast)Growth Inhibition0.42[9]
Ofloxacin Derivative (VIb)HOP-92 (NSCLC)Growth Inhibition0.50[9]
Ciprofloxacin Derivative (32)MCF-7 (Breast)Cytotoxicity4.3[10]
Quinolone Derivative (7c)MCF-7 (Breast)Anti-proliferative1.73 ± 0.27 µg/mL[11]
Triazine-Quinoline Hybrid (8e)COX-2 EnzymeInhibition0.047[12]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.[10]

1. Cell Plating:

  • Culture a human cancer cell line of interest (e.g., MCF-7 breast cancer, A549 lung cancer) under standard conditions.

  • Harvest cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

  • Incubate for 24 hours to allow cells to adhere.

2. Compound Treatment:

  • Prepare serial dilutions of the 8-chloroquinoline test compound in complete culture medium.

  • Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).

  • Incubate for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Formazan Solubilization:

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to insoluble purple formazan crystals.

  • Scientist's Insight: The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells.

  • Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability).

Anti-inflammatory Potential: Modulation of Nitric Oxide Synthesis

Chronic inflammation is a key driver of many diseases. A hallmark of the inflammatory response is the overproduction of mediators like nitric oxide (NO) by the enzyme inducible nitric oxide synthase (iNOS) in cells like macrophages. The quinoline scaffold, present in the anti-inflammatory drug chloroquine, has been shown to modulate this pathway.

Mechanism of Action: Studies on chloroquine have demonstrated that it can significantly inhibit NO production in macrophages stimulated with inflammatory agents like lipopolysaccharide (LPS).[13] The mechanism is not direct inhibition of the iNOS enzyme, but rather the suppression of iNOS gene expression and protein synthesis.[13][14] Chloroquine pretreatment of macrophages markedly reduces iNOS mRNA levels, thereby preventing the production of the enzyme and subsequent NO synthesis.[13] Given the structural similarity, it is highly plausible that 8-chloroquinoline derivatives could exert anti-inflammatory effects through a similar mechanism.

Experimental Protocol: Nitric Oxide Inhibition (Griess Assay)

This protocol measures the inhibition of NO production in LPS-stimulated RAW 264.7 murine macrophages.

1. Cell Culture and Treatment:

  • Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the 8-chloroquinoline test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Co-incubate for 24 hours.

  • Self-Validation: Include control wells: untreated cells (basal NO), cells treated with LPS only (maximum NO), and cells treated with a known iNOS inhibitor (e.g., L-NAME).

2. Griess Reagent Assay:

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to the supernatant.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate for another 10 minutes. A pink/magenta color will develop in the presence of nitrite (a stable breakdown product of NO).

3. Data Analysis:

  • Measure the absorbance at 540 nm.

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Calculate the concentration of nitrite in each sample and determine the percentage of NO inhibition relative to the LPS-only control.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of this compound derivatives is a delicate interplay of its structural features:

  • C3-Carboxylic Acid and C4-Oxo Group: Essential for chelating with the DNA-topoisomerase complex in bacteria. Modification of this region is a key strategy for shifting activity towards anticancer targets.

  • N1-Substituent: Groups like ethyl or cyclopropyl at this position are critical for potency. The cyclopropyl group, in particular, is a hallmark of many highly active fluoroquinolones.

  • C7-Substituent: This position is a primary site for modification to modulate spectrum, potency, and pharmacokinetic properties. Piperazine rings are common and contribute significantly to antibacterial efficacy.

  • C8-Chloro Group: This electron-withdrawing group significantly alters the electronic distribution of the quinoline ring system, which can enhance enzyme binding, improve cell penetration, and influence metabolic stability. Its role in potentiating anticancer activity is a particularly promising area for future research.[10]

Future Directions: The field is ripe for further exploration. A systematic synthesis and screening of a library of this compound derivatives, with diverse substituents at the N-1 and C-7 positions, is required to generate comprehensive SAR data. Future work should focus on:

  • Quantitative Screening: Generating robust IC₅₀ and MIC data for anticancer and antimicrobial activities against broad panels of cell lines and pathogens.

  • Mechanistic Elucidation: Moving beyond topoisomerase inhibition to explore other potential targets, such as protein kinases, which are known to be inhibited by some quinolones.

  • In Vivo Efficacy: Advancing the most potent and selective compounds into preclinical animal models to evaluate their therapeutic efficacy and safety profiles.

Conclusion

This compound derivatives represent a versatile and highly promising chemical scaffold. While building on the well-understood antibacterial mechanism of quinolones, the strategic placement of the C-8 chlorine atom provides a unique opportunity to develop novel agents with potent and selective activities. By leveraging the established synthetic routes and bioassay protocols detailed in this guide, researchers are well-equipped to unlock the full therapeutic potential of this compound class, from next-generation antimicrobials to innovative anticancer and anti-inflammatory agents.

References

Unlocking the Therapeutic Potential of 8-Chloroquinoline-3-carboxylic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, lending its structural motif to a multitude of therapeutic agents. From the pioneering antimalarial drug quinine to the broad-spectrum antibacterial fluoroquinolones, the versatility of the quinoline scaffold is well-documented. Its unique electronic properties and ability to interact with various biological targets have made it a privileged structure in the design of novel therapeutics. This guide delves into the specific potential of a less-explored derivative, 8-Chloroquinoline-3-carboxylic acid, outlining its known biological activities and exploring its prospective applications in oncology, inflammation, and beyond. As researchers and drug development professionals, understanding the nuances of this molecule's synthesis, mechanism of action, and biological evaluation is paramount to harnessing its full therapeutic potential.

Chemical Profile and Synthesis of this compound

This compound is a chlorinated derivative of the quinoline carboxylic acid family. Its chemical structure, characterized by a chlorine atom at the 8th position and a carboxylic acid group at the 3rd position, dictates its physicochemical properties and subsequent biological activity.

PropertyValueSource
CAS Number 71082-54-7--INVALID-LINK--
Molecular Formula C₁₀H₆ClNO₂--INVALID-LINK--
Molecular Weight 207.61 g/mol --INVALID-LINK--
Synthetic Approach: A Step-by-Step Protocol

The synthesis of this compound can be achieved through the chlorination of the parent quinoline-3-carboxylic acid. A general and reliable method involves the use of sulfuryl chloride.

Experimental Protocol: Synthesis of this compound [1]

  • Starting Material: Begin with 8-unsubstituted quinoline-3-carboxylic acid.

  • Chlorination: In a suitable reaction vessel, suspend the quinoline-3-carboxylic acid in an appropriate solvent (e.g., a chlorinated solvent like dichloromethane or an excess of the chlorinating agent).

  • Reagent Addition: Slowly add sulfuryl chloride (SO₂Cl₂) to the suspension at a controlled temperature, typically with cooling to manage any exothermic reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by carefully adding water or an aqueous solution of a mild base (e.g., sodium bicarbonate) to neutralize any excess acid and decompose the remaining sulfuryl chloride.

  • Isolation: The product, this compound, will precipitate out of the aqueous solution. Collect the solid by filtration.

  • Purification: Wash the collected solid with water and then a suitable organic solvent (e.g., diethyl ether or a cold alcohol) to remove impurities. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetic acid/water).

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

A generalized workflow for the synthesis of this compound.

Potential Therapeutic Applications and Underlying Mechanisms

While research specifically on this compound is emerging, the broader class of quinoline-3-carboxylic acid derivatives has shown significant promise in several therapeutic areas.

Antibacterial Activity

Historically, quinolones are renowned for their antibacterial properties. This compound has been reported to be effective against sulfite-reducing bacteria such as Clostridium difficile and Helicobacter pylori.[2]

Mechanism of Action: The primary antibacterial mechanism of quinolones involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for DNA replication, repair, and recombination. By inhibiting their function, quinolones induce breaks in the bacterial DNA, leading to cell death. It is plausible that this compound shares this mechanism, potentially with a modified spectrum of activity or potency due to its specific substitution pattern.

Antibacterial_Mechanism Molecule 8-Chloroquinoline- 3-carboxylic acid Target1 DNA Gyrase Molecule->Target1 inhibition Target2 Topoisomerase IV Molecule->Target2 inhibition Process1 DNA Replication Target1->Process1 Process2 DNA Repair Target1->Process2 Target2->Process1 Target2->Process2 Outcome Bacterial Cell Death Process1->Outcome disruption leads to Process2->Outcome disruption leads to

Proposed antibacterial mechanism of action.
Anticancer Potential

Recent studies have highlighted the antiproliferative and cytotoxic activities of quinoline-3-carboxylic acid derivatives against various cancer cell lines.[4] Some derivatives have demonstrated selective toxicity towards cancer cells over non-cancerous cells.[4]

Potential Mechanisms of Action:

  • Protein Kinase CK2 Inhibition: Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, with some compounds exhibiting IC₅₀ values in the micromolar range.[5] CK2 is a serine/threonine kinase that is often overexpressed in cancer cells and plays a crucial role in cell growth, proliferation, and apoptosis suppression.[2][6] Inhibition of CK2 can therefore be a viable anticancer strategy.

  • Induction of Apoptosis: Quinolone derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[7] This can be evaluated through assays that measure the activation of caspases, key enzymes in the apoptotic pathway.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay) [8][9]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting cell viability against the compound concentration.

Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Properties

Quinoline-3-carboxylic acid derivatives have also demonstrated significant anti-inflammatory effects.[10] This opens up possibilities for their use in treating inflammatory conditions.

Mechanism of Action: The anti-inflammatory activity of these compounds is often evaluated in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response characterized by the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). Quinolone derivatives may exert their anti-inflammatory effects by inhibiting the signaling pathways that lead to the production of these mediators.

Experimental Protocol: Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Cells [11][12][13]

  • Cell Culture: Culture RAW 264.7 macrophages in a suitable medium.

  • Cell Seeding: Seed the cells in 96-well plates and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for a short period (e.g., 1-2 hours).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Incubation: Incubate the cells for a specified time (e.g., 18-24 hours).

  • Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

  • Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: Determine the ability of this compound to inhibit the production of NO and pro-inflammatory cytokines in a dose-dependent manner.

Future Directions and Concluding Remarks

This compound represents a promising scaffold for the development of novel therapeutic agents. While its antibacterial properties are a logical starting point based on the quinolone lineage, its potential in oncology and anti-inflammatory applications warrants significant further investigation.

Key areas for future research include:

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound in cancer and inflammatory models.

  • In Vivo Efficacy and Safety: Conducting preclinical animal studies to evaluate the therapeutic efficacy, pharmacokinetic profile, and toxicity of the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of analogs to optimize potency, selectivity, and drug-like properties.

This technical guide provides a foundational understanding of the potential of this compound. It is imperative that further rigorous scientific inquiry is undertaken to fully characterize its therapeutic utility and pave the way for its potential clinical translation.

References

An In-depth Technical Guide to the Solubility and Stability of 8-Chloroquinoline-3-carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Understanding the Critical Role of Physicochemical Characterization

In the landscape of pharmaceutical development, the journey from a promising molecule to a viable drug candidate is paved with rigorous scientific investigation. Among the most fundamental of these investigations is the thorough characterization of a compound's physicochemical properties. It is here, in the nuanced interplay of solubility and stability, that the foundation for a successful therapeutic is laid. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive framework for evaluating 8-Chloroquinoline-3-carboxylic acid, a chlorinated quinoline derivative of interest in proteomics research and potentially beyond.[1][2]

This document eschews a rigid, one-size-fits-all template. Instead, it is structured to mirror the logical progression of a scientific inquiry, moving from foundational knowledge to practical, field-tested methodologies. As your virtual Senior Application Scientist, I will not only present protocols but also elucidate the causality behind experimental choices, ensuring that every step is part of a self-validating system. Our exploration will be grounded in authoritative principles and supported by comprehensive references, empowering you to generate robust and reliable data for your research and development endeavors.

The Compound of Interest: this compound

This compound is a heterocyclic compound with the molecular formula C₁₀H₆ClNO₂ and a molecular weight of approximately 207.61 g/mol .[3][4] Its structure, featuring a quinoline core substituted with a chlorine atom and a carboxylic acid group, suggests a molecule with potential for diverse chemical interactions, influencing its solubility and stability profiles. The presence of both a lipophilic chloro-quinoline ring and a hydrophilic carboxylic acid group imparts an amphiphilic character to the molecule, making its behavior in different solvent systems a subject of critical investigation.

Before embarking on any experimental work, a thorough understanding of the compound's basic properties is essential.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₆ClNO₂PubChem[3]
Molecular Weight207.61 g/mol PubChem[3]
IUPAC NameThis compoundPubChem[3]
CAS Number71082-54-7Santa Cruz Biotechnology[1]
AppearanceWhite to off-white or faintly yellow crystalline powder (inferred from related compounds)N/A
StorageRoom temperatureAmerican Custom Chemicals Corporation[2]

Aqueous and Organic Solubility: A Cornerstone of Developability

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability into a drug product. Poor solubility can lead to low absorption, erratic dosing, and ultimately, therapeutic failure. Therefore, a comprehensive understanding of this compound's solubility in a range of aqueous and organic solvents is paramount.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining equilibrium solubility due to its simplicity and reliability. The following protocol is designed to provide accurate and reproducible solubility data.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (purity ≥ 97%)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (0.22 µm)

Methodology:

  • Preparation:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

    • Allow the samples to equilibrate for a predetermined period (e.g., 24-48 hours). A preliminary time-to-equilibrium study is recommended to determine the minimum time required to reach a stable concentration.

  • Sample Processing:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Analysis:

    • Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted samples using a validated HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like formic or phosphoric acid) is a common starting point for such molecules.[5]

  • Data Reporting:

    • Calculate the solubility in mg/mL or µg/mL.

Causality and Self-Validation:

  • Why excess solid? To ensure the solution is saturated, representing the maximum amount of solute that can dissolve at that temperature.

  • Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducibility.

  • Why centrifugation and filtration? To ensure that only the dissolved compound is being measured, preventing artificially high results from suspended solid particles.

  • Why a validated HPLC method? To ensure accurate and precise quantification of the dissolved analyte.

Interpreting Solubility Data

The solubility data should be compiled into a clear and concise table for easy comparison.

Table 2: Expected Solubility Profile of this compound (Hypothetical Data)

SolventpH (for aqueous)Temperature (°C)Solubility (mg/mL)
Purified Water~4-5 (acidic nature)25Low
0.1 N HCl1.025Moderate
PBS7.425High
0.1 N NaOH13.025Very High
EthanolN/A25Moderate-High
MethanolN/A25Moderate
AcetonitrileN/A25Low-Moderate
DMSON/A25High

Rationale for Expected Solubility:

  • The carboxylic acid group is expected to be protonated at low pH, leading to lower aqueous solubility.

  • As the pH increases, the carboxylic acid will deprotonate to form a carboxylate salt, which is significantly more water-soluble.[6] This explains the expected increase in solubility from acidic to basic conditions.

  • The presence of the quinoline nitrogen may also become protonated at very low pH, potentially increasing solubility.

  • Organic solvents like DMSO, ethanol, and methanol are generally good solvents for compounds with both polar and non-polar functionalities.

Stability Indicating Studies: Unveiling Degradation Pathways

Stability testing is a critical component of drug development, providing insights into the intrinsic stability of a molecule and helping to identify potential degradation products.[7][8] Forced degradation studies, where the compound is exposed to stress conditions more severe than accelerated stability testing, are essential for developing stability-indicating analytical methods.[9][10]

Experimental Protocol: Forced Degradation Studies

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Objective: To identify the degradation pathways and potential degradation products of this compound under hydrolytic, oxidative, and photolytic stress.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile

  • Temperature-controlled chambers/ovens

  • Photostability chamber

  • HPLC-UV/DAD system

  • LC-MS/MS system for identification of degradation products

Methodology:

A. Sample Preparation:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

B. Stress Conditions:

  • Acid Hydrolysis:

    • Treat the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60-80 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis:

    • Treat the stock solution with 0.1 N NaOH and maintain at room temperature or slightly elevated temperature for a defined period. Basic hydrolysis is often faster than acidic hydrolysis.

  • Oxidative Degradation:

    • Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.

  • Thermal Degradation:

    • Expose a solid sample of the compound to dry heat in an oven (e.g., 80-100 °C).

    • Also, expose a solution of the compound to a similar temperature.

  • Photolytic Degradation:

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be protected from light.

C. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acid and base hydrolyzed samples before analysis.

  • Analyze the samples by a stability-indicating HPLC method. This method must be able to resolve the parent compound from all significant degradation products.

  • Use a Diode Array Detector (DAD) to check for peak purity and to obtain UV spectra of the parent and degradation products.

  • For identification of degradation products, utilize LC-MS/MS to obtain mass spectral data.

D. Data Interpretation:

  • Calculate the percentage degradation of this compound under each stress condition.

  • Identify and, if possible, propose structures for the major degradation products based on their mass spectral fragmentation patterns.

Visualizing the Workflow

A clear workflow is essential for executing these studies systematically.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution of This compound Acid Acid Hydrolysis (0.1N HCl, Heat) Prep->Acid Expose to stress Base Base Hydrolysis (0.1N NaOH, RT/Heat) Prep->Base Expose to stress Oxidation Oxidation (3% H2O2, RT) Prep->Oxidation Expose to stress Thermal Thermal Degradation (Solid & Solution, Heat) Prep->Thermal Expose to stress Photo Photolytic Degradation (Light Exposure) Prep->Photo Expose to stress HPLC Stability-Indicating HPLC-DAD (Assay, Purity, Mass Balance) Acid->HPLC Analyze stressed samples Base->HPLC Analyze stressed samples Oxidation->HPLC Analyze stressed samples Thermal->HPLC Analyze stressed samples Photo->HPLC Analyze stressed samples LCMS LC-MS/MS (Degradant Identification) HPLC->LCMS Characterize peaks caption Forced Degradation Experimental Workflow

Caption: Forced Degradation Experimental Workflow

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized:

  • Hydrolysis: The carboxylic acid group is generally stable to hydrolysis. However, under extreme conditions, other parts of the molecule could be affected.

  • Decarboxylation: Under thermal stress, the carboxylic acid group could potentially be lost as carbon dioxide.

  • Oxidation: The quinoline ring system may be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.

  • Photodegradation: Aromatic systems can be susceptible to photolytic degradation, potentially involving radical mechanisms or rearrangements.

The identification of actual degradation products through LC-MS/MS is crucial for confirming these hypotheses and understanding the true stability profile of the molecule.

Conclusion: A Roadmap for Comprehensive Characterization

This guide has provided a detailed roadmap for the comprehensive investigation of the solubility and stability of this compound. By following the outlined experimental protocols and understanding the underlying scientific principles, researchers and drug development professionals can generate the high-quality data necessary to make informed decisions about the future of this compound. The path from a molecule of interest to a potential therapeutic is challenging, but a solid foundation of physicochemical characterization is the essential first step.

References

An In-depth Technical Guide to Exploring the Antibacterial Spectrum of 8-Chloroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quinoline Scaffold and the Promise of 8-Chloroquinoline-3-carboxylic Acid

The quinoline ring system is a foundational scaffold in medicinal chemistry, giving rise to a broad class of synthetic antibacterial agents with potent bactericidal activity.[1][2] These agents, most notably the fluoroquinolones, have been mainstays in the treatment of a wide array of bacterial infections for decades.[3] Their primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[1][4] This targeted disruption of DNA synthesis ultimately leads to bacterial cell death.

This compound is a member of this important class of compounds. Its structure, featuring a chlorine atom at the 8-position and a carboxylic acid at the 3-position, suggests potential antibacterial activity. The carboxylic acid moiety at position 3, in conjunction with the carbonyl group at position 4, is known to be essential for the activity of quinolones.[4] Variations in substituents on the quinoline ring, such as the chlorine at the 8-position, can significantly influence the compound's antibacterial spectrum and potency.[4]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously explore the antibacterial spectrum of this compound. We will delve into the theoretical underpinnings of the necessary assays, provide detailed, field-proven experimental protocols, and offer insights into the interpretation of the resulting data. The methodologies described herein are grounded in the authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of robust and reproducible data.

Pillar 1: Foundational Concepts in Antibacterial Spectrum Assessment

The antibacterial spectrum of a compound refers to the range of bacterial species against which it is active. A broad-spectrum antibiotic is effective against a wide variety of bacteria, including both Gram-positive and Gram-negative organisms, while a narrow-spectrum antibiotic is active against a more limited range. Determining the antibacterial spectrum is a critical step in the preclinical development of any new antimicrobial agent.

The Significance of Gram Staining

Bacteria are broadly classified as Gram-positive or Gram-negative based on the structural differences in their cell walls, which affects how they are stained by the Gram stain procedure.

  • Gram-positive bacteria possess a thick peptidoglycan layer and lack an outer membrane.

  • Gram-negative bacteria have a thin peptidoglycan layer and an outer membrane containing lipopolysaccharides.

This structural divergence has profound implications for the efficacy of antibacterial agents. The outer membrane of Gram-negative bacteria, for instance, can act as a barrier, preventing certain drugs from reaching their intracellular targets. Therefore, a comprehensive assessment of an antibacterial agent's spectrum must include a diverse panel of both Gram-positive and Gram-negative bacteria.

Key Metrics for Quantifying Antibacterial Activity

Two fundamental parameters are used to quantify the in vitro activity of an antibacterial agent:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2] MIC values are the primary measure of an antibiotic's potency.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum.

The relationship between the MIC and MBC provides insight into whether a compound is primarily bacteriostatic (inhibits bacterial growth) or bactericidal (kills bacteria). A compound is generally considered bactericidal if the MBC is no more than four times the MIC.

Pillar 2: Experimental Protocols for Determining the Antibacterial Spectrum

The following protocols are detailed, step-by-step methodologies for determining the antibacterial spectrum of this compound. These protocols are designed to be self-validating by incorporating appropriate controls and adhering to international standards.

Essential Materials and Reagents
  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Sterile 96-well microtiter plates

  • Sterile petri dishes

  • Sterile paper disks (6 mm diameter)

  • Bacterial strains (see Table 1 for a recommended panel)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Incubator (35 ± 2 °C)

  • Micropipettes and sterile tips

  • Spectrophotometer or turbidity meter

Recommended Panel of Bacterial Strains

A representative panel of bacteria should be selected to assess the spectrum of activity against both Gram-positive and Gram-negative organisms, including common pathogens.

Gram-Positive Bacteria Gram-Negative Bacteria
Staphylococcus aureus (e.g., ATCC 29213)Escherichia coli (e.g., ATCC 25922)
Enterococcus faecalis (e.g., ATCC 29212)Pseudomonas aeruginosa (e.g., ATCC 27853)
Streptococcus pneumoniae (e.g., ATCC 49619)Klebsiella pneumoniae (e.g., ATCC 700603)
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used quantitative technique to determine the MIC of an antimicrobial agent.

Causality Behind Experimental Choices:

  • CAMHB: This is the standard medium for susceptibility testing of non-fastidious aerobic bacteria as it has a defined content of divalent cations (Ca²⁺ and Mg²⁺), which can influence the activity of some antibiotics.

  • 0.5 McFarland Standard: This ensures a standardized initial bacterial inoculum, which is crucial for the reproducibility of MIC results.

  • Serial Dilution: This allows for the precise determination of the lowest concentration of the compound that inhibits growth.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in sterile DMSO at a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to wells 1 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh overnight culture on MHA, select several morphologically similar colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Inoculation: Add 10 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 110 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 35 ± 2 °C for 18-24 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).

Workflow for MIC Determination

MIC_Workflow start Start prep_stock Prepare Stock Solution (10 mg/mL in DMSO) start->prep_stock prep_plate Prepare 96-well Plate with CAMHB prep_stock->prep_plate serial_dilute Perform Serial Dilutions of Compound prep_plate->serial_dilute prep_inoculum Prepare Inoculum (0.5 McFarland) serial_dilute->prep_inoculum inoculate Inoculate Wells prep_inoculum->inoculate incubate Incubate Plate (35°C, 18-24h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

This assay is performed as a follow-up to the MIC test to determine if the compound is bactericidal.

Step-by-Step Methodology:

  • Following MIC Determination: After reading the MIC, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Plating: Spot-plate each aliquot onto a separate, appropriately labeled MHA plate.

  • Incubation: Incubate the MHA plates at 35 ± 2 °C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., ≤ 5 colonies for an initial inoculum of 5 x 10⁴ CFU).

Workflow for MBC Determination

MBC_Workflow start Start (from MIC plate) aliquot Aliquot from Clear Wells (MIC and higher) start->aliquot plate Spot-plate onto MHA Plates aliquot->plate incubate Incubate Plates (35°C, 18-24h) plate->incubate read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate->read_mbc end End read_mbc->end

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

Protocol 3: Disk Diffusion Assay (Kirby-Bauer Method)

This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the MIC assay.

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it several times, pressing firmly on the inside wall of the tube above the fluid level to remove excess inoculum.

  • Streaking: Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution of the inoculum.

  • Disk Application: Aseptically apply a sterile paper disk impregnated with a known amount of this compound to the surface of the agar.

  • Incubation: Invert the plates and incubate at 35 ± 2 °C for 16-24 hours.

  • Measurement: Measure the diameter of the zone of complete inhibition in millimeters.

Pillar 3: Data Presentation and Interpretation

Quantitative data from the MIC and MBC assays should be summarized in a clear and concise table for easy comparison.

Illustrative Antibacterial Spectrum of a Quinolone Carboxylic Acid Derivative

Disclaimer: The following data is illustrative and based on the known activity of related quinolone compounds. Specific testing is required to determine the precise spectrum of this compound.

Bacterial Strain Gram Stain MIC (µg/mL) MBC (µg/mL) Interpretation
Staphylococcus aureusPositive816Bactericidal
Enterococcus faecalisPositive1664Bactericidal
Streptococcus pneumoniaePositive48Bactericidal
Escherichia coliNegative1632Bactericidal
Pseudomonas aeruginosaNegative>128>128Resistant
Klebsiella pneumoniaeNegative3264Bactericidal

Interpreting the Data:

  • Potency: Lower MIC values indicate higher potency.

  • Spectrum: The range of bacteria with low MIC values defines the antibacterial spectrum. In the illustrative data, the compound shows activity against both Gram-positive and some Gram-negative bacteria, suggesting a broad spectrum.

  • Bactericidal vs. Bacteriostatic: The MBC/MIC ratio helps determine the nature of the antibacterial activity. For most of the susceptible organisms in the table, the MBC is within two- to four-fold of the MIC, indicating bactericidal activity.

  • Resistance: A high MIC value (e.g., >128 µg/mL for P. aeruginosa) suggests that the organism is resistant to the compound at clinically achievable concentrations.

Mechanistic Insights and Authoritative Grounding

The anticipated mechanism of action for this compound, like other quinolones, is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][4] These enzymes are essential for managing DNA topology during replication. By stabilizing the enzyme-DNA complex after DNA cleavage, quinolones prevent the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately, cell death.[5] For many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria.[1]

Conclusion

This technical guide provides a robust framework for the systematic evaluation of the antibacterial spectrum of this compound. By adhering to the detailed protocols grounded in CLSI and EUCAST standards, researchers can generate high-quality, reproducible data. The insights gained from these studies will be instrumental in understanding the potential of this compound as a novel antibacterial agent and will guide its future development. The combination of meticulous in vitro testing and a sound understanding of the underlying mechanisms of action is paramount to advancing the field of antimicrobial drug discovery.

References

theoretical and computational studies of 8-Chloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide: Theoretical and Computational Analysis of 8-Chloroquinoline-3-carboxylic Acid

Abstract

This compound is a member of the quinoline class of compounds, a scaffold of significant interest in medicinal chemistry and drug development. Quinolines are known for a wide range of biological activities, including antibacterial, and anticancer properties. This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound, designed for researchers, chemists, and drug development professionals. We will delve into a multi-faceted computational workflow, beginning with quantum mechanical calculations using Density Functional Theory (DFT) to elucidate the molecule's intrinsic electronic and structural properties. This foundation allows for a rational approach to predicting its behavior and reactivity. Subsequently, we explore its potential as a therapeutic agent through molecular docking and molecular dynamics (MD) simulations, providing insights into its interactions with biological targets. This guide emphasizes the causality behind methodological choices, offering not just protocols, but a validated system for in-silico analysis, from initial structure to dynamic biological simulation.

Part 1: Molecular Identity and Significance

Before embarking on computational analysis, it is crucial to establish the fundamental properties of the molecule. This compound (C₁₀H₆ClNO₂) is a halogenated derivative of the quinoline carboxylic acid core. The presence of the chlorine atom at the 8-position and the carboxylic acid group at the 3-position significantly influences its electronic distribution, solubility, and potential for intermolecular interactions.

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₁₀H₆ClNO₂[1][2][3]
Molecular Weight 207.61 g/mol [1][2]
Canonical SMILES C1=CC2=CC(=CN=C2C(=C1)Cl)C(=O)O[1][2]
InChI Key MKRMBCSRPJLONM-UHFFFAOYSA-N[1]

The quinoline scaffold is a "privileged structure" in medicinal chemistry, most famously represented by the quinolone class of antibiotics which function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication[4]. The functionalization of this core, as seen in our target molecule, allows for the exploration of new biological activities and improved pharmacokinetic profiles.

Part 2: A Validated Computational Workflow

The in-silico analysis of a potential drug candidate is a multi-step process where each stage builds upon the last. The goal is to create a comprehensive profile of the molecule, from its most stable energetic state to its dynamic behavior within a biological system. This workflow ensures that predictions are grounded in fundamental quantum mechanics before being applied to complex macromolecular simulations.

G cluster_0 Quantum Mechanics (DFT) cluster_1 Molecular Interaction cluster_2 System Dynamics A 1. Structure Drawing & Initial Optimization B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation & Thermodynamic Analysis B->C D 4. Frontier Molecular Orbital (HOMO/LUMO) Analysis B->D E 5. Ligand Preparation (Energy Minimization, Charge Assignment) D->E Optimized Structure G 7. Molecular Docking (Predict Binding Pose & Affinity) E->G F 6. Target Identification & Preparation (e.g., DNA Gyrase - PDB) F->G H 8. System Solvation & Ionization (MD Setup) G->H I 9. Equilibration & Production MD (Assess Complex Stability) H->I J 10. Trajectory Analysis (RMSD, RMSF, Interactions) I->J

Caption: Integrated workflow for computational analysis.

Density Functional Theory (DFT) Analysis

Rationale: DFT is the cornerstone of modern computational chemistry. We use it to solve the Schrödinger equation approximately for a multi-electron system. This allows us to determine the molecule's most stable three-dimensional structure (optimized geometry) and its intrinsic electronic properties. The choice of the B3LYP functional with the 6-311++G(d,p) basis set represents a widely accepted balance between computational cost and accuracy for organic molecules[5][6].

Protocol: DFT Geometry Optimization and Frequency Calculation

  • Structure Input: Draw the 2D structure of this compound in a molecular editor and convert it to a 3D structure. Perform an initial geometry cleanup using a molecular mechanics force field (e.g., MMFF94).

  • Calculation Setup:

    • Select a DFT method: B3LYP.

    • Choose a basis set: 6-311++G(d,p).

    • Specify the task: "Optimization + Frequency". This combined task ensures the final geometry corresponds to a true energy minimum.

    • Define molecular charge (0) and spin multiplicity (Singlet).

  • Execution: Run the calculation using quantum chemistry software (e.g., Gaussian, ORCA).

  • Validation: Upon completion, confirm that the optimization has converged and that the frequency calculation yields no imaginary (negative) frequencies. The absence of imaginary frequencies confirms the structure is at a true energy minimum.

Key DFT Outputs & Interpretation

  • Optimized Geometry: Provides precise bond lengths, bond angles, and dihedral angles for the molecule's lowest energy state. This structure is the input for all subsequent docking and dynamics studies.

  • Vibrational Frequencies: These calculated frequencies can be directly correlated with experimental FT-IR and Raman spectra. They are crucial for confirming the identity of a synthesized compound.

Functional GroupPredicted Vibrational Mode (cm⁻¹)Expected Experimental Range (cm⁻¹)
Carboxylic Acid O-H~3000-3400 (broad)2500-3300 (broad, H-bonded)[7]
Aromatic C-H~3000-31003000-3100[8]
Carboxylic Acid C=O~1720-17501710-1760[7]
Quinoline Ring C=N, C=C~1450-16501400-1600
C-Cl Stretch~700-800600-800
  • Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity[9]. These energies also help predict the electronic transitions observed in UV-Vis spectroscopy[10].

Molecular Docking

Rationale: Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. This is essential for hypothesis-driven drug discovery, allowing us to screen compounds against known biological targets and understand the structural basis of their potential activity. For a quinolone derivative, a primary hypothetical target is the bacterial DNA gyrase enzyme[4].

Protocol: Molecular Docking against S. aureus DNA Gyrase

  • Ligand Preparation:

    • Use the DFT-optimized structure of this compound.

    • Assign appropriate atomic charges (e.g., Gasteiger charges).

    • Define rotatable bonds to allow conformational flexibility during docking.

  • Receptor Preparation:

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms and assign atomic charges.

    • Repair any missing side chains or loops if necessary.

  • Grid Generation: Define a "docking box" or grid that encompasses the known active site of the enzyme. This constrains the search space for the ligand, increasing computational efficiency.

  • Docking Simulation:

    • Execute the docking algorithm (e.g., AutoDock, GOLD). The software will systematically explore different conformations and orientations of the ligand within the active site.

    • The program calculates a score for each pose based on a scoring function, which estimates the binding free energy.

  • Analysis of Results:

    • Identify the top-ranked pose with the lowest binding energy (most negative value).

    • Visualize the protein-ligand complex to analyze key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which stabilize the complex[11].

G receptor DNA Gyrase Active Site Amino Acid Residue 1 (e.g., Asp) Amino Acid Residue 2 (e.g., Ser) Metal Ion (e.g., Mg²⁺) ligand This compound Carboxyl Group (-COOH) Quinoline N Chloro Group (-Cl) ligand:f1->receptor:f1 H-Bond ligand:f1->receptor:f3 Ionic Interaction ligand:f2->receptor:f2 H-Bond

Caption: Hypothetical interactions in the active site.

Molecular Dynamics (MD) Simulation

Rationale: While docking provides a static snapshot of the best-fit interaction, it does not account for the dynamic nature of biological systems. MD simulation introduces temperature, pressure, and solvation to simulate the protein-ligand complex over time. This allows us to assess the stability of the docked pose and observe conformational changes that may occur in a more realistic environment[12].

Protocol: MD Simulation of the Protein-Ligand Complex

  • System Setup:

    • Take the best-ranked docked complex from the previous step as the starting structure.

    • Select a suitable force field (e.g., AMBER, GROMOS) to define the potential energy of the system[12].

  • Solvation and Ionization:

    • Place the complex in the center of a periodic boundary box (e.g., a cube or dodecahedron).

    • Fill the box with explicit water molecules (e.g., TIP3P water model).

    • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the overall charge of the system.

  • Energy Minimization: Perform a steepest descent energy minimization to relax the system and remove any steric clashes introduced during the setup.

  • Equilibration:

    • Gradually heat the system to the target temperature (e.g., 300 K) while restraining the protein and ligand positions (NVT ensemble).

    • Adjust the pressure to the target value (e.g., 1 bar) while maintaining the temperature (NPT ensemble). This ensures the correct density of the simulation box.

  • Production MD: Run the simulation for a defined period (e.g., 50-100 nanoseconds) without restraints, saving the coordinates (trajectory) at regular intervals.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and ligand over time. A stable, converging RMSD indicates that the complex has reached equilibrium and the ligand remains bound.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each amino acid residue to identify flexible and rigid regions of the protein upon ligand binding.

    • Interaction Analysis: Monitor the persistence of key hydrogen bonds and other interactions observed in the docking pose throughout the simulation.

Part 3: Experimental Validation Framework

Computational predictions must be validated by empirical data. The following section outlines the experimental techniques required to confirm the theoretical findings.

Synthesis

A plausible synthetic route for this compound can be adapted from established methods like the Gould-Jacobs reaction[13].

G A 2-Amino-3-chlorobenzoic Acid C Intermediate Anilinomethylenemalonate A->C B Diethyl ethoxymethylenemalonate (EMME) B->C D Thermal Cyclization (Gould-Jacobs) C->D + Heat E 4-Hydroxy-8-chloroquinoline-3-carboxylate D->E F Hydrolysis E->F NaOH, H₂O G This compound F->G

Caption: Plausible Gould-Jacobs synthesis pathway.

Another potential method involves the direct chlorination of a quinoline precursor followed by reactions to install the carboxylic acid group[2]. The chosen method would depend on starting material availability and desired yield.

Spectroscopic Characterization

The synthesized product must be rigorously characterized to confirm its structure and purity. The data obtained should be compared with the predictions from DFT calculations.

  • FT-IR Spectroscopy: A sample is analyzed to obtain its infrared absorption spectrum. The presence of a very broad peak from 2500-3300 cm⁻¹ and a sharp peak around 1710 cm⁻¹ would be strong evidence for the carboxylic acid group[7]. The fingerprint region should be compared with the calculated vibrational frequencies.

  • ¹H and ¹³C NMR Spectroscopy: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) and analyzed.

    • ¹H NMR: Expect signals for the aromatic protons on the quinoline ring system, with chemical shifts and splitting patterns characteristic of their electronic environment. The carboxylic acid proton is expected to appear as a broad singlet at a very downfield position (>10 ppm)[14].

    • ¹³C NMR: Expect distinct signals for each of the 10 carbon atoms, including a signal for the carbonyl carbon of the carboxylic acid typically found around 160-180 ppm.

  • UV-Vis Spectroscopy: The electronic absorption spectrum should be recorded. The observed absorption maxima (λmax) should correspond to the π→π* and n→π* electronic transitions predicted by the HOMO-LUMO energy gap from the DFT analysis[10][15].

  • Mass Spectrometry: To confirm the molecular weight and fragmentation pattern of the compound.

Conclusion and Future Directions

This guide has outlined a robust, integrated computational and theoretical framework for the comprehensive analysis of this compound. By leveraging Density Functional Theory, we establish a foundational understanding of the molecule's structure and electronics, which informs subsequent, more complex simulations. Molecular docking and dynamics simulations provide critical, actionable insights into its potential as a therapeutic agent by elucidating its interactions with biological targets like DNA gyrase.

The workflow presented here is a self-validating system, where theoretical predictions from DFT directly inform the interpretation of experimental spectroscopic data. The true power of this approach lies in its predictive capability, enabling researchers to prioritize promising candidates for synthesis and biological screening, thereby accelerating the drug discovery pipeline. Future work should focus on the synthesis and in-vitro validation of these computational predictions, including antibacterial assays and crystallographic studies of the ligand bound to its target protein to confirm the predicted binding mode.

References

literature review of 8-Chloroquinoline-3-carboxylic acid research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 8-Chloroquinoline-3-carboxylic Acid: Synthesis, Biological Activity, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical review of this compound, a prominent scaffold in medicinal chemistry. We will delve into its synthesis, explore its multifaceted biological activities, and present the established mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this quinoline derivative.

Introduction: The Quinoline Carboxylic Acid Scaffold

The quinoline ring system is a privileged bicyclic aromatic structure fundamental to numerous compounds with a vast array of biological activities.[1] When functionalized with a carboxylic acid group, particularly at the C3 position, these compounds form the core of the quinolone class of antibiotics, which are renowned for their potent antibacterial effects.[1][2] The therapeutic utility of this scaffold, however, extends far beyond antibacterials, with derivatives demonstrating significant anticancer, anti-inflammatory, antiviral, and antifungal properties.[3][4][5]

The biological and physicochemical properties of a quinoline carboxylic acid can be precisely modulated by the nature and position of various substituents on its core structure.[1] this compound (C₁₀H₆ClNO₂), the subject of this guide, is a chlorinated derivative that has garnered interest for its diverse bioactivities. The presence of the chlorine atom at the C8 position and the carboxylic acid at the C3 position are critical determinants of its pharmacological profile.

Compound Information: this compound
CAS Number 71082-54-7[6][7]
Molecular Formula C₁₀H₆ClNO₂[6][7]
Molecular Weight 207.61 g/mol [6][8]
IUPAC Name This compound[8]
SMILES C1=CC2=CC(=CN=C2C(=C1)Cl)C(=O)O[6][8]

Synthesis and Chemical Properties

The synthesis of quinoline derivatives often employs well-established organic reactions. For this compound and its analogs, the Gould-Jacobs reaction is a common and effective pathway.[9] This process typically involves the reaction of an aniline with a malonic acid derivative, followed by a thermal cyclization to form the quinoline ring system.

A plausible synthetic route involves the chlorination of an unsubstituted quinoline-3-carboxylic acid precursor using a chlorinating agent like sulfuryl chloride.[9] The key challenge in such syntheses is achieving regioselectivity, ensuring the chlorine atom is introduced specifically at the C8 position.[10]

Experimental Protocol: General Synthesis via Gould-Jacobs and Chlorination

This protocol outlines a generalized, multi-step synthesis for creating substituted quinolone-3-carboxylic acids, adapted for the generation of the 8-chloro derivative.

Step 1: Anilinomethylenemalonate Formation

  • React an appropriately substituted aniline with diethyl ethoxymethylenemalonate (EMME).

  • The reaction is typically performed neat or in a high-boiling point solvent.

  • Heat the mixture to drive the condensation reaction, resulting in the formation of the corresponding anilinomethylenemalonate intermediate. Causality Note: This step builds the necessary carbon framework that will ultimately cyclize to form the quinoline core.

Step 2: Thermal Cyclization (Gould-Jacobs Reaction)

  • Heat the anilinomethylenemalonate intermediate from Step 1 in a high-boiling point solvent (e.g., Dowtherm A).

  • This thermal process induces an intramolecular cyclization to yield the corresponding 4-hydroxy-quinoline-3-carboxylate ester.[9]

Step 3: Chlorination

  • Treat the quinoline-3-carboxylate ester with a suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), to introduce the chlorine atom.[9] The reaction conditions (solvent, temperature) must be carefully controlled to favor chlorination at the desired C8 position. Trustworthiness Note: Side reactions, such as chlorination at other positions, are possible. Post-reaction purification via column chromatography or recrystallization is essential for isolating the desired isomer.

Step 4: Ester Hydrolysis

  • Perform a basic hydrolysis of the resulting 8-chloro-quinoline-3-carboxylate ester using an aqueous base like sodium hydroxide.[9]

  • Heat the reaction mixture to ensure complete cleavage of the ester group.

  • Acidify the reaction mixture to protonate the carboxylate, precipitating the final product, this compound.

  • Filter, wash, and dry the solid product. Characterization via NMR, FT-IR, and elemental analysis is required to confirm the structure and purity.[9]

G cluster_synthesis Synthesis Workflow Aniline Substituted Aniline Intermediate1 Anilinomethylenemalonate Aniline->Intermediate1 + EMME (Condensation) EMME Diethyl Ethoxymethylenemalonate EMME->Intermediate1 Intermediate2 4-Hydroxy-quinoline-3-carboxylate Intermediate1->Intermediate2 Thermal Cyclization (Gould-Jacobs) Intermediate3 8-Chloro-quinoline-3-carboxylate Intermediate2->Intermediate3 + SO₂Cl₂ (Chlorination) FinalProduct This compound Intermediate3->FinalProduct Base Hydrolysis + Acidification G cluster_moa Antimicrobial Mechanism of Action Quinolone 8-Chloroquinoline- 3-carboxylic acid DNA_Gyrase DNA Gyrase (Gram-Negative) Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-Positive) Quinolone->Topo_IV Inhibits Replication Bacterial DNA Replication DNA_Gyrase->Replication Required For DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Leads to Topo_IV->Replication Required For Topo_IV->DS_Breaks Leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

References

An In-Depth Technical Guide to the Safe Handling of 8-Chloroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the safety protocols and handling precautions for 8-Chloroquinoline-3-carboxylic acid (CAS No. 71082-54-7). As a chlorinated quinoline derivative used in proteomics research and as a potential pharmaceutical intermediate, a thorough understanding of its chemical properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity.[1][2] This guide moves beyond a simple checklist, delving into the causality behind each recommendation to empower researchers with the knowledge to handle this compound responsibly.

Section 1: Hazard Identification and Comprehensive Risk Assessment

A foundational principle of laboratory safety is a proactive risk assessment based on the intrinsic hazards of a substance. This compound presents several health and environmental risks that dictate the stringent handling protocols outlined in this guide.

Toxicological Profile and GHS Classification

The primary hazards associated with this compound are acute oral toxicity and serious eye irritation.[3] However, the broader chemical class of quinolines and their derivatives warrants a more cautious approach, as related compounds exhibit a wider range of severe hazards, including potential carcinogenicity, mutagenicity, and reproductive toxicity.[4][5][6] Therefore, treating this compound with a high degree of caution is a scientifically sound and prudent measure.

The Globally Harmonized System (GHS) classification, based on aggregated data, provides a clear framework for understanding the immediate risks.[3]

Hazard ClassGHS CategoryHazard StatementSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarning
Serious Eye Damage / Eye IrritationCategory 2AH319: Causes serious eye irritationWarning
Potential Skin IrritationCategory 2H315: Causes skin irritationWarning
Potential Respiratory IrritationCategory 3H335: May cause respiratory irritationWarning
Potential Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effectsWarning
(Note: Hazards in italics are inferred from closely related isomers and parent compounds, such as 3-chloroquinoline-8-carboxylic acid and 8-hydroxyquinoline, and should be considered potential risks until specific data for this compound becomes available.)[7][8]

The causality for these classifications lies in the molecule's structure. The quinoline core can interfere with biological processes, and the carboxylic acid group can contribute to irritant effects.[5] The chlorinated nature of the molecule enhances its environmental persistence and potential for bioaccumulation, leading to significant aquatic toxicity.[7]

Primary Routes of Exposure

Understanding the pathways through which exposure can occur is critical for selecting appropriate controls.

  • Ingestion: Accidental ingestion is a primary concern due to its acute oral toxicity.[3]

  • Eye Contact: As a solid, dust particles can easily come into contact with the eyes, causing serious irritation.[3]

  • Skin Contact: While not officially classified, skin irritation is a probable risk based on related compounds.[8] Furthermore, skin absorption is a known route of exposure for the parent quinoline compound.[5][9]

  • Inhalation: Inhalation of airborne dust can cause respiratory tract irritation.[8] This is the most common route of exposure when handling solid chemical powders.

Section 2: Physical and Chemical Properties for Safe Handling

The physical state and chemical properties of a substance directly influence the necessary safety precautions.

PropertyValueSourceRationale for Precaution
CAS Number 71082-54-7[3][10]Ensures correct substance identification.
Molecular Formula C₁₀H₆ClNO₂[3][10]Provides basic chemical information.
Molecular Weight 207.61 g/mol [3][10]Relevant for stoichiometric calculations.
Physical State Solid[11][12]The primary risk is from airborne dust generation during handling.
Flash Point 272 °C[10]High flash point indicates it is not a fire hazard under standard lab conditions.
Incompatibilities Strong oxidizing agents, strong acids, strong bases[6][8][13]Prevents hazardous reactions; as a carboxylic acid, it will react exothermically with bases.

Section 3: Engineering Controls and the Hierarchy of Safety

The most effective safety measures involve engineering controls that isolate the researcher from the hazard. Personal Protective Equipment (PPE) is the final line of defense, not the first. This principle is captured in the hierarchy of controls.

cluster_controls Hierarchy of Controls for this compound Elimination Elimination (Not feasible for research) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution Most Effective Engineering Engineering Controls (Chemical Fume Hood, Ventilated Enclosure) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Restricted Access) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of Controls.

Primary Engineering Controls:

  • Chemical Fume Hood: All handling of this compound powder, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[7][11][14] This is non-negotiable and serves to contain dust and prevent inhalation.

  • Ventilated Enclosures: For repetitive tasks, a dedicated ventilated balance enclosure can provide superior containment during weighing operations.

  • Emergency Equipment: An ANSI-compliant eyewash station and safety shower must be readily accessible and tested regularly.[8][12][14] Their proximity is critical for immediate decontamination following an exposure event.

Section 4: Standard Operating Protocol (SOP) for Handling

This section provides a self-validating protocol where each step is a logical consequence of the previously identified hazards.

A 1. Preparation - Verify fume hood certification - Clear workspace - Assemble all materials B 2. Don PPE - Nitrile gloves - Safety goggles - Lab coat A->B C 3. Weighing (in hood) - Use anti-static weigh boat - Dispense slowly to minimize dust - Close primary container immediately B->C D 4. Solubilization - Add solvent to the solid - Use gentle agitation (e.g., swirling) C->D E 5. Post-Handling - Decontaminate surfaces - Dispose of contaminated consumables - Close fume hood sash D->E F 6. Doff PPE - Remove gloves using proper technique - Wash hands thoroughly E->F

Caption: Experimental Workflow for Safe Handling.

Required Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory to protect against dust particles.[7][8] Standard safety glasses do not provide an adequate seal.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn.[7][8] Inspect gloves for any signs of damage before use. Double-gloving is recommended for extended procedures. Contaminated gloves must be disposed of as hazardous waste.

  • Body Protection: A flame-resistant lab coat, fully buttoned, and closed-toe shoes are required to protect skin.[11]

Step-by-Step Handling Procedure
  • Pre-Operational Checks: Verify that the chemical fume hood has been certified within the last year. Clear the work area of any unnecessary equipment or chemicals.

  • Weighing and Transfer:

    • Perform all powder manipulations within the fume hood.

    • Use an anti-static weigh boat or glassine paper to prevent powder from clinging and becoming airborne.

    • Tap the spatula gently to dispense the powder; avoid scooping and dropping, which generates dust.

    • Immediately and securely recap the primary container after dispensing.

  • Solution Preparation:

    • When dissolving, always add the solvent to the solid to minimize splashing and dust generation.

    • Cap the vessel before agitation (vortexing, sonicating).

  • Cleanup:

    • Decontaminate the spatula and work surface with a suitable solvent (e.g., 70% ethanol) and wipe clean.

    • Dispose of all contaminated disposable items (weigh boats, wipes, gloves) in a designated hazardous waste container.

  • Personal Hygiene: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[7][11] Do not eat, drink, or smoke in areas where this chemical is handled.[7]

Section 5: Storage and Incompatibility

Proper storage is essential for maintaining chemical stability and preventing accidental exposure or hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][8][11] The storage location should be a designated chemical cabinet, away from general traffic.

  • Access Control: The substance should be stored in a locked cabinet or an area accessible only to qualified and authorized personnel.[6][7][12]

  • Light Sensitivity: While not explicitly documented for this compound, related quinolines are light-sensitive.[7][15] Storing in an amber vial or a dark cabinet is a prudent measure to prevent potential degradation.

  • Incompatible Materials: Segregate from strong oxidizing agents, strong acids, and strong bases to prevent uncontrolled reactions.[6][8][13]

Section 6: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental release or exposure.

Spill Response

The response to a spill depends on its scale. For any spill, the first step is to alert personnel in the immediate area.

Spill Spill Occurs Assess Assess Risk (Size, Location, Ventilation) Spill->Assess Minor Minor Spill (<1g, contained in hood) Assess->Minor Small & Contained Major Major Spill (>1g, outside hood) Assess->Major Large or Uncontained Alert Alert Area Personnel Minor->Alert Evacuate Evacuate Area Close Doors Major->Evacuate PPE Don Full PPE (Gloves, Goggles, Respirator if needed) Alert->PPE Clean Cover with inert absorbent Sweep carefully, avoid dust Place in sealed waste container PPE->Clean Decon Decontaminate Area Clean->Decon EHS Contact Emergency Services / EHS Evacuate->EHS

Caption: Spill Response Decision Logic.

  • Minor Spill (contained within a fume hood):

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to prevent further aerosolization.

    • Carefully sweep the material into a dustpan and place it in a clearly labeled, sealed container for hazardous waste.[11][16]

    • Decontaminate the area with a suitable solvent.

  • Major Spill (outside of a fume hood):

    • Evacuate the immediate area.[7]

    • Alert your institution's Environmental Health and Safety (EHS) department and follow their specific instructions.

    • Prevent entry into the area until it has been professionally decontaminated.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

Exposure RouteFirst Aid ProtocolSource
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][11][12]
Skin Contact Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[8][11][12]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or they feel unwell, seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Immediately call a poison center or physician.[11][12]

Section 7: Waste Disposal

This compound and any materials contaminated with it are considered hazardous waste.

  • Regulatory Compliance: Disposal must be carried out in strict accordance with all federal, state, and local environmental regulations.[17]

  • Disposal Method: The compound must be disposed of through a licensed hazardous-waste disposal contractor.[17] Never discharge this chemical or its solutions into drains or the environment.[6][7]

  • Procedure:

    • Collect waste solids and heavily contaminated materials in a dedicated, sealed, and properly labeled hazardous waste container.

    • The preferred method of destruction is controlled incineration in a facility equipped with afterburners and scrubbers to neutralize harmful emissions.[17]

Conclusion

Working safely with this compound requires a disciplined and informed approach. By understanding its toxicological properties and the rationale behind each safety protocol—from the mandatory use of engineering controls to meticulous personal hygiene and emergency preparedness—researchers can effectively mitigate risks. Adherence to the principles and protocols outlined in this guide is a professional responsibility that protects not only the individual researcher but also their colleagues and the environment.

References

A Researcher's Comprehensive Guide to 8-Chloroquinoline-3-carboxylic Acid: Sourcing, Quality Control, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning researcher, scientist, and drug development professional, the procurement of specialty chemical reagents is a critical, yet often challenging, aspect of the experimental workflow. The integrity of your research is intrinsically linked to the quality and reliability of your starting materials. This in-depth technical guide provides a comprehensive overview of 8-Chloroquinoline-3-carboxylic acid (CAS No. 71082-54-7), a versatile heterocyclic compound with significant applications in proteomics research and as a potential antibacterial agent. This guide will navigate the landscape of its commercial availability, provide a framework for supplier validation, and delve into its scientific applications, empowering you to make informed decisions for your research endeavors.

Chemical Identity and Physicochemical Properties

This compound is a chlorinated quinoline derivative. Its structure, characterized by a quinoline core substituted with a chlorine atom at the 8th position and a carboxylic acid group at the 3rd position, bestows upon it unique chemical properties that are leveraged in various scientific applications.

PropertyValueSource
CAS Number 71082-54-7[1][2][3]
Molecular Formula C₁₀H₆ClNO₂[1][2][4]
Molecular Weight 207.61 g/mol [1][2][4]
IUPAC Name This compound[4]
Appearance Typically a solid
Purity Commercially available with purity of ≥95% or min 97%[2][5]
Flash Point 272 °C[3]

Commercial Availability and Supplier Landscape

A number of chemical suppliers offer this compound, typically for research and development purposes. It is crucial to note that this compound is intended for research use only and not for personal, veterinary, or therapeutic use.[1][3] The following table provides a comparative overview of some of the key suppliers.

SupplierProduct Code/NameStated Purity/SpecificationsNotes
Biosynth WCA08254High-quality reference standardsOffers price matching.[3]
Santa Cruz Biotechnology sc-280459Not explicitly stated, refer to Certificate of Analysis for lot-specific dataDescribed as a chlorinated quinoline for proteomics research.[1][6]
BLD Pharm BD138665Purity/Specification information available (NMR, HPLC, LC-MS, UPLC)Storage: Sealed in dry, room temperature.[7]
ChemScene CS-031315395+%Storage: Sealed in dry, 2-8℃.[5]
P&S Chemicals This compoundInquire for detailsProvides IUPAC name and CAS number.[8]
VWR (Avantor) 97%Available through VWR

Disclaimer: This list is not exhaustive and represents a snapshot of publicly available information. Researchers should always conduct their own due diligence before procurement.

The Cornerstone of Reliable Research: A Protocol for Supplier and Reagent Validation

Sourcing a chemical is merely the first step. Ensuring its identity, purity, and consistency is paramount for reproducible and reliable results. As a Senior Application Scientist, I advocate for a self-validating system for reagent procurement and qualification. The following workflow and experimental protocol outlines a robust approach.

Supplier Validation Workflow

The selection of a supplier should be a deliberate and documented process. The following diagram illustrates a logical workflow for qualifying a new supplier for a critical reagent like this compound.

SupplierValidation Supplier Validation Workflow for Critical Reagents cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: In-House Quality Control cluster_3 Phase 4: Final Approval Initial_Search Identify Potential Suppliers (e.g., Online Databases, Literature) Request_Info Request Technical Documents (CoA, SDS, Purity Data) Initial_Search->Request_Info Doc_Review Review Technical Documentation (Compare specifications, analytical methods) Request_Info->Doc_Review Sample_Request Request Sample for In-house QC Doc_Review->Sample_Request QC_Testing Perform In-house QC Testing (e.g., NMR, LC-MS, HPLC) Sample_Request->QC_Testing Compare_Data Compare QC Data with Supplier's CoA QC_Testing->Compare_Data Decision Approve/Reject Supplier Compare_Data->Decision Approved_List Add to Approved Supplier List Decision->Approved_List Approve

Caption: A stepwise workflow for the validation and approval of a new chemical supplier.

Experimental Protocol: In-house Quality Control of this compound

This protocol provides a general framework. Specific parameters may need to be optimized based on the available instrumentation and the required level of analytical detail.

Objective: To verify the identity and purity of a newly acquired batch of this compound.

Materials:

  • This compound sample

  • Deuterated solvent for NMR (e.g., DMSO-d₆)

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Formic acid (for LC-MS)

  • NMR tubes

  • HPLC vials

Methodology:

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

    • Prepare a sample by dissolving a small amount of the compound in a suitable deuterated solvent.

    • Acquire a ¹H NMR spectrum.

    • Causality: The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum provide a detailed fingerprint of the molecule's structure. This allows for unambiguous confirmation of the compound's identity by comparing the obtained spectrum with a reference spectrum or predicted values.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Prepare a dilute solution of the compound in an appropriate solvent mixture.

    • Inject the sample into an LC-MS system equipped with a suitable column (e.g., C18).

    • Run a gradient elution method to separate the main compound from any potential impurities.

    • Analyze the mass spectrum of the eluting peaks.

    • Causality: LC-MS confirms the molecular weight of the compound.[4] The retention time from the liquid chromatography provides an indication of purity, and the mass spectrometer can identify potential impurities by their mass-to-charge ratio.

  • High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection:

    • Develop an HPLC method to assess the purity of the compound. This typically involves a reversed-phase column and a mobile phase gradient.

    • Detect the compound using a UV-Vis detector at an appropriate wavelength.

    • Causality: The area under the peak corresponding to this compound, relative to the total area of all peaks, provides a quantitative measure of its purity.

Self-Validating System: The combination of these orthogonal analytical techniques (NMR for structure, LC-MS for molecular weight and impurity identification, and HPLC for purity quantification) creates a self-validating system. A positive result from all three methods provides a high degree of confidence in the quality of the reagent.

Applications in Research and Drug Development

Proteomics Research

This compound is described as a chlorinated quinoline for proteomics research.[1][2] In chemical proteomics, small molecules are used to probe protein function and interactions on a proteome-wide scale.[9] The unique chemical scaffold of this compound may lend itself to the development of chemical probes for affinity-based protein profiling or as a fragment for fragment-based drug discovery targeting specific protein families.

Antibacterial Potential

Quinolone antibiotics are a well-established class of broad-spectrum bactericidal drugs that interfere with DNA replication.[10] this compound is noted to be an antibacterial agent effective against sulfite-reducing bacteria like Clostridium difficile and Helicobacter pylori.[3] Its proposed mechanism involves damaging the bacterial cell membrane and inhibiting the production of essential proteins for DNA replication.[3] This positions the compound as a potential starting point for the development of novel antibacterial agents, particularly in an era of growing antibiotic resistance.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[4]

  • H319: Causes serious eye irritation.[4]

Precautionary Statements (selected):

  • P264: Wash skin thoroughly after handling.[4]

  • P270: Do not eat, drink or smoke when using this product.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P301 + P317: IF SWALLOWED: Get medical help.[4]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Researchers should always consult the full Safety Data Sheet (SDS) provided by the supplier before handling this compound. The SDS will contain comprehensive information on personal protective equipment, first-aid measures, and disposal procedures.

Conclusion

This compound is a valuable chemical reagent with demonstrated utility in proteomics research and potential as a scaffold for antibacterial drug discovery. For researchers and drug development professionals, the successful application of this compound hinges on a meticulous approach to sourcing and quality control. By implementing a robust supplier validation workflow and in-house quality control measures, the scientific community can ensure the integrity and reproducibility of their research, ultimately accelerating the pace of discovery.

References

Methodological & Application

using 8-Chloroquinoline-3-carboxylic acid in proteomics research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Application of 8-Chloroquinoline-3-carboxylic acid in Proteomics Research

Authored by a Senior Application Scientist

Introduction: Navigating the Complexity of the Proteome with Chemical Probes

In the post-genomic era, understanding the proteome—the entire set of proteins expressed by an organism—is paramount to deciphering cellular function, disease mechanisms, and identifying therapeutic targets.[1][2] Mass spectrometry (MS)-based proteomics has become an indispensable tool for the large-scale identification and quantification of proteins.[3][4] However, the sheer complexity of the proteome and the vast dynamic range of protein abundance present significant analytical challenges. Chemical proteomics, a field that utilizes small molecule probes to study protein function, interactions, and modifications, offers powerful strategies to overcome these hurdles.[2][5] This application note introduces this compound, a chlorinated quinoline compound, as a versatile tool for proteomics research, and provides detailed protocols for its application.[6]

This compound: A Novel Chemical Probe for Proteomics

This compound is a heterocyclic compound featuring a quinoline core, a carboxylic acid group at the 3-position, and a chlorine atom at the 8-position.[6][7] While its applications in proteomics are an emerging area, its chemical structure lends itself to several potential uses, particularly as a derivatizing agent for protein labeling. Derivatization in proteomics involves chemically modifying proteins or peptides to enhance their detection and analysis by mass spectrometry.[3][8][9]

The carboxylic acid moiety of this compound can be activated to react with nucleophilic functional groups on proteins, such as the primary amines of lysine residues and N-termini. This covalent labeling strategy can be employed for various proteomics workflows, including protein enrichment, quantification, and structural analysis.

Hypothesized Mechanism of Action: Amine Group Derivatization

The primary application of this compound in proteomics, as proposed in this guide, is the covalent labeling of primary amine groups in proteins. This is achieved through a two-step process:

  • Activation of the Carboxylic Acid: The carboxylic acid group is first activated using a coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more reactive NHS ester.

  • Nucleophilic Attack by Amine Groups: The activated ester readily reacts with the primary amine groups of lysine residues and the N-terminus of proteins, forming a stable amide bond.

This labeling strategy introduces a quinoline tag onto the protein, which can facilitate its subsequent analysis.

G cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Protein Labeling 8-CQ-COOH This compound Activated_Ester 8-CQ-NHS Ester (Reactive Intermediate) 8-CQ-COOH->Activated_Ester Activation EDC_NHS EDC/NHS EDC_NHS->Activated_Ester Labeled_Protein Labeled Protein Activated_Ester->Labeled_Protein Labeling Reaction Protein_NH2 Protein with Primary Amine (e.g., Lysine) Protein_NH2->Labeled_Protein

Caption: Proposed reaction mechanism for protein labeling using this compound.

Application I: Targeted Protein Derivatization for Enhanced Mass Spectrometry Detection

Principle

Derivatization of peptides with chemical tags can improve their ionization efficiency in mass spectrometry, leading to enhanced signal intensity and more confident identification.[3] The quinoline moiety of this compound, being a nitrogen-containing aromatic heterocycle, can potentially enhance the ionization of labeled peptides in electrospray ionization (ESI)-MS.

Experimental Protocol
Materials
  • Protein sample (e.g., purified protein or complex protein lysate)

  • Urea

  • Tris-HCl, pH 8.5

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (MS-grade)

  • This compound[6]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF), anhydrous

  • Hydroxylamine

  • Formic acid (FA)

  • Acetonitrile (ACN), HPLC-grade

  • Water, HPLC-grade

  • C18 desalting spin columns

Procedure

1. Protein Denaturation, Reduction, and Alkylation

  • Resuspend the protein sample in 8 M urea, 100 mM Tris-HCl, pH 8.5.

  • Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds.

  • Add IAA to a final concentration of 25 mM and incubate for 20 minutes in the dark at room temperature to alkylate free thiols.

  • Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.

  • Dilute the sample 4-fold with 100 mM Tris-HCl, pH 8.5, to reduce the urea concentration to 2 M.

2. Tryptic Digestion

  • Add MS-grade trypsin to the protein solution at a 1:50 (trypsin:protein) ratio.

  • Incubate overnight at 37°C with gentle shaking.

  • Stop the digestion by acidifying the sample with 0.1% formic acid.

3. Peptide Labeling with this compound

  • Prepare a 100 mM solution of this compound in anhydrous DMF.

  • Prepare a 200 mM solution of EDC and a 50 mM solution of NHS in anhydrous DMF.

  • In a separate tube, mix the this compound, EDC, and NHS solutions at a 1:2:0.5 molar ratio and incubate for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the activated this compound solution to the digested peptide sample at a 10-fold molar excess over the estimated amount of primary amines.

  • Incubate the reaction for 1 hour at room temperature.

  • Quench the reaction by adding hydroxylamine to a final concentration of 50 mM and incubating for 5 minutes.

4. Sample Cleanup

  • Desalt the labeled peptides using a C18 spin column according to the manufacturer's instructions.

  • Elute the labeled peptides with 50% ACN, 0.1% FA.

  • Dry the sample in a vacuum centrifuge.

5. LC-MS/MS Analysis

  • Reconstitute the dried, labeled peptides in 0.1% FA.

  • Analyze the sample by LC-MS/MS using a suitable reversed-phase column and a gradient of increasing ACN concentration.

  • Acquire data in a data-dependent acquisition (DDA) mode, selecting the most abundant precursor ions for fragmentation.

Data Analysis

When analyzing the MS/MS data, the mass modification of lysine residues and peptide N-termini by this compound must be accounted for in the database search parameters. The mass shift will be the molecular weight of this compound (207.61 Da) minus the mass of a water molecule (18.01 Da), resulting in a modification of +189.60 Da.

Application II: Chemical Proteomics for Target Identification

Principle

Chemical proteomics employs small molecule probes to identify protein targets in complex biological systems.[2][10] this compound can be used as a starting point for the development of more complex chemical probes, for example, by incorporating a photo-reactive group and an affinity tag. This would allow for photo-affinity labeling and subsequent enrichment of target proteins.

Hypothetical Workflow for Target Identification

G cluster_0 Probe Synthesis cluster_1 Cellular Labeling & Lysis cluster_2 Enrichment & Analysis CQ_Acid This compound Probe Photo-affinity Probe CQ_Acid->Probe Linker Linker with Photo-reactive group & Affinity Tag (e.g., Biotin) Linker->Probe Cells Live Cells Probe->Cells Incubation UV_Activation UV Irradiation Cells->UV_Activation Lysis Cell Lysis UV_Activation->Lysis Lysate Cell Lysate with Covalently Labeled Proteins Lysis->Lysate Enrichment Affinity Purification Lysate->Enrichment Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Enrichment Digestion On-bead Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Target_ID Target Protein Identification LC_MS->Target_ID

Caption: A hypothetical chemical proteomics workflow using a probe derived from this compound.

Considerations for Probe Development

The development of a chemical probe based on this compound would involve standard organic synthesis techniques to attach a linker containing a photo-reactive moiety (e.g., a diazirine) and an affinity handle (e.g., biotin or an alkyne for click chemistry).[11] This advanced probe would enable the identification of specific protein binders, providing valuable insights into the compound's mechanism of action or identifying novel therapeutic targets.[12][13]

Quantitative Data Summary

The following table summarizes the key molecular properties and mass spectrometry parameters for using this compound as a labeling reagent.

ParameterValueReference
Chemical Formula C₁₀H₆ClNO₂[6]
Molecular Weight 207.61 g/mol [6]
CAS Number 71082-54-7[6]
Mass Modification (Lys, N-term) +189.60 DaCalculated

Conclusion and Future Perspectives

This compound presents an intriguing scaffold for the development of chemical tools for proteomics research. Its straightforward reactivity with primary amines makes it a candidate for a simple and effective derivatization agent for enhancing mass spectrometry analysis of proteins and peptides. Furthermore, its quinoline core provides a foundation for the synthesis of more sophisticated chemical probes for target identification and validation. The protocols and workflows detailed in this application note provide a starting point for researchers to explore the utility of this compound in their own proteomics experiments. Future work will focus on the synthesis and validation of advanced probes based on this scaffold and their application in diverse biological systems.

References

Application Notes and Protocols for Peptide Labeling with 8-Chloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Guide to Novel Peptide Labeling

In the dynamic fields of proteomics, drug discovery, and cellular biology, the covalent labeling of peptides with specific tags is a cornerstone technique. It enables researchers to track, quantify, and characterize peptides, providing invaluable insights into their function, localization, and interactions. While a plethora of labeling reagents exist, the exploration of novel fluorophores and tags continues to be a priority to expand the analytical toolkit. 8-Chloroquinoline-3-carboxylic acid is a halogenated quinoline derivative that presents an opportunity for the development of new analytical methods.[1][2] Its carboxylic acid moiety allows for straightforward conjugation to primary amines on a peptide, such as the N-terminus or the side chain of a lysine residue, through the formation of a stable amide bond.[3][4][5]

This application note provides a comprehensive guide for researchers on how to approach the labeling of peptides with this compound. As this is a novel application, this document is structured to provide not just a protocol, but a framework for optimizing the labeling reaction for your specific peptide of interest. We will delve into the mechanistic principles of the recommended coupling chemistry, provide a detailed, step-by-step protocol, and discuss the necessary purification and characterization techniques to ensure a successful conjugation.

Scientific Principles: The Chemistry of Amide Bond Formation

The covalent linkage of this compound to a peptide is most reliably achieved through carbodiimide-mediated coupling chemistry. This method activates the carboxylic acid group, making it susceptible to nucleophilic attack by the primary amines of the peptide. The most common and effective approach utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][3][4][6]

The reaction proceeds in two principal steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[4][5]

  • Formation of a Stable NHS Ester and Amine Coupling: N-hydroxysuccinimide (NHS) is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester. This semi-stable intermediate can then be directly reacted with the peptide, where the primary amines will attack the ester to form a stable amide bond, releasing NHS.[3][6]

This two-step process, often performed as a one-pot reaction, is efficient and minimizes side reactions, providing a robust method for peptide conjugation.[5][6]

Experimental Workflow

The overall process for labeling a peptide with this compound involves the activation of the labeling reagent, conjugation to the peptide, and subsequent purification and characterization of the labeled product.

PeptideLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_downstream Purification & Analysis Reagents Prepare Buffers and Stock Solutions Activation Activate this compound (EDC/NHS) Reagents->Activation Conjugation Conjugate to Peptide Activation->Conjugation Purification Purify Labeled Peptide (RP-HPLC) Conjugation->Purification Characterization Characterize Product (Mass Spectrometry) Purification->Characterization Analysis Functional Assays Characterization->Analysis

Caption: Workflow for peptide labeling.

Detailed Protocol: Peptide Labeling with this compound

This protocol is a general guideline and may require optimization for your specific peptide and experimental goals.

Materials:

  • Peptide of interest

  • This compound (MW: 207.61 g/mol )[7]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Conjugation Buffer: 0.1 M Sodium Phosphate buffer, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (e.g., ESI or MALDI-TOF)

Procedure:

1. Preparation of Stock Solutions:

  • Peptide Stock Solution: Prepare a 1-5 mg/mL solution of your peptide in the Conjugation Buffer. The solubility of peptides can vary, so it is advisable to test the solubility of a small amount first.[8][9] For hydrophobic peptides, a small amount of organic solvent like DMSO or DMF may be required for initial solubilization before dilution with the buffer.[8][9]

  • This compound Stock Solution: Prepare a 10 mM stock solution in anhydrous DMF or DMSO.

  • EDC Stock Solution: Prepare a 100 mM stock solution in anhydrous DMF or DMSO. Prepare fresh before each use.

  • NHS Stock Solution: Prepare a 100 mM stock solution in anhydrous DMF or DMSO. Prepare fresh before each use.

2. Activation of this compound:

  • In a microcentrifuge tube, combine the following in order:

    • 10 µL of 10 mM this compound stock solution (100 nmol)

    • 1.5 µL of 100 mM EDC stock solution (150 nmol)

    • 3 µL of 100 mM NHS stock solution (300 nmol)

  • Vortex briefly and incubate at room temperature for 15-30 minutes to generate the NHS ester.

3. Conjugation to the Peptide:

  • To the activated this compound solution, add your peptide stock solution. A 10- to 20-fold molar excess of the labeling reagent to the peptide is a good starting point for optimization.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.

4. Quenching the Reaction:

  • Add the Quenching Solution to a final concentration of 20-50 mM to consume any unreacted NHS esters.

  • Incubate for 30 minutes at room temperature.

5. Purification of the Labeled Peptide:

  • The primary method for purifying the labeled peptide from unreacted label, byproducts, and unlabeled peptide is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[10][11]

  • Acidify the reaction mixture with 0.1% Trifluoroacetic Acid (TFA) before injection.

  • Use a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA). The more hydrophobic labeled peptide will typically elute later than the unlabeled peptide.

  • Collect fractions and monitor the elution profile at a suitable wavelength (e.g., 214 nm for the peptide backbone and a wavelength appropriate for the quinoline moiety, which may need to be determined empirically).

6. Characterization and Validation:

  • Mass Spectrometry: Confirm the successful conjugation by analyzing the purified fractions using mass spectrometry.[2][12][13] The mass of the labeled peptide should be equal to the mass of the unlabeled peptide plus the mass of the this compound (207.61 Da) minus the mass of water (18.02 Da), resulting in a net mass increase of 189.59 Da.

  • Calculating Labeling Efficiency: To determine the efficiency of the labeling reaction, you can analyze the reaction mixture before purification by mass spectrometry. Compare the peak intensities of the labeled and unlabeled peptide. Alternatively, after purification, the yield of the labeled peptide can be determined by UV-Vis spectroscopy if an extinction coefficient is known or can be estimated.

Quantitative Data Summary

The following table provides a summary of the recommended starting conditions for the peptide labeling protocol. Optimization of these parameters is recommended for each specific peptide.

ParameterRecommended Starting ConditionRationale
Molar Ratio (Label:EDC:NHS) 1 : 1.5 : 3Ensures efficient activation of the carboxylic acid and formation of the NHS ester.
Molar Ratio (Label:Peptide) 10:1 to 20:1A molar excess of the label drives the reaction towards completion.
Activation pH 6.0 (MES Buffer)Optimal pH for EDC/NHS chemistry to form the NHS ester.[4]
Conjugation pH 7.5 (Phosphate Buffer)Efficiently reacts the NHS ester with primary amines on the peptide.[3]
Activation Time 15 - 30 minutesSufficient time for the formation of the NHS ester at room temperature.
Conjugation Time 2 hours to overnightAllows for efficient conjugation. Longer times at 4°C can be used for sensitive peptides.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Inactive EDC/NHS (hydrolyzed)- Low reactivity of the peptide's amine groups- Suboptimal pH- Prepare fresh EDC and NHS solutions immediately before use.- Increase the molar excess of the labeling reagent.- Optimize the conjugation pH (try a range from 7.0 to 8.5).
Peptide Precipitation - High concentration of organic solvent- Low peptide solubility- Ensure the final concentration of DMF/DMSO is below 10%.- Test peptide solubility in different buffers and solvent systems.
No Labeled Product Detected - Incorrect reaction conditions- Degradation of peptide or label- Verify the pH of all buffers.- Ensure all reagents are active.- Perform the reaction at 4°C to minimize degradation.

Conclusion and Future Outlook

This application note provides a foundational protocol for the labeling of peptides with this compound using well-established EDC/NHS chemistry. While this document offers a robust starting point, the empirical determination of the fluorescent properties of the this compound label is a critical next step for its application in fluorescence-based assays. The successful labeling of peptides with this novel tag opens the door to new possibilities in peptide tracking, quantification, and interaction studies. Further research into the photophysical properties and applications of this compound-labeled peptides will undoubtedly contribute to the advancement of proteomics and related fields.

References

Application Note: Mass Spectrometry Analysis of Proteins Modified with 8-Chloroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent modification of proteins with small molecules is a powerful strategy in chemical biology and drug discovery. It enables the introduction of biophysical probes, affinity tags, or therapeutic warheads onto target proteins to study their function, identify binding partners, or develop novel therapeutics. 8-Chloroquinoline-3-carboxylic acid is a versatile chemical entity that can be covalently attached to proteins, offering a unique quinoline tag for various downstream applications. The quinoline moiety can serve as a fluorescent reporter, a metal-chelating group, or a scaffold for further chemical elaboration.

This application note provides a comprehensive guide for the covalent modification of proteins with this compound and the subsequent analysis of the modified proteins by mass spectrometry. We detail a robust protocol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to activate the carboxylic acid group of this compound for reaction with primary amines on the protein surface. Furthermore, we provide in-depth protocols for sample preparation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis to identify the sites of modification and characterize the modified peptides.

Principle of the Method

The covalent labeling of proteins with this compound is achieved through a two-step process involving the activation of the carboxylic acid group followed by nucleophilic attack by primary amines on the protein.[1][2]

  • Activation of this compound: EDC activates the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[3]

  • Formation of a Stable NHS Ester: To improve stability and coupling efficiency, NHS is added to react with the O-acylisourea intermediate, forming a more stable amine-reactive NHS ester.[3]

  • Amide Bond Formation: The NHS ester of this compound readily reacts with nucleophilic primary amines on the protein, primarily the ε-amino group of lysine residues and the N-terminal α-amino group, to form a stable amide bond.[1][2]

This method ensures efficient and specific labeling of proteins under biocompatible conditions.

cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.0) Reagent This compound Intermediate1 O-acylisourea intermediate (unstable) Reagent->Intermediate1 + EDC EDC EDC NHS NHS Intermediate2 NHS ester (amine-reactive) Intermediate1->Intermediate2 + NHS Modified_Protein Modified Protein Intermediate2->Modified_Protein + Protein Protein Protein with primary amines (Lysine, N-terminus) cluster_workflow Data Analysis Workflow Raw_Data LC-MS/MS Raw Data Database_Search Database Search with Variable Modification (+189.0000 Da on K and N-terminus) Raw_Data->Database_Search Peptide_ID Identification of Modified Peptides Database_Search->Peptide_ID Site_Localization Localization of Modification Site Peptide_ID->Site_Localization Data_Validation Manual Validation of MS/MS Spectra Site_Localization->Data_Validation Final_Result List of Modified Proteins and Sites Data_Validation->Final_Result

References

Application Notes and Protocols for the Development of Anticancer Drugs from 8-Chloroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent structural motif in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1] In oncology, quinoline derivatives have emerged as crucial pharmacophores, forming the backbone of numerous approved and investigational anticancer agents.[2][3] These compounds exert their effects through diverse mechanisms, including the inhibition of topoisomerase enzymes, modulation of protein kinases, induction of apoptosis, and disruption of cell cycle progression.[1][4]

The 8-chloroquinoline-3-carboxylic acid scaffold represents a particularly promising starting point for novel anticancer drug discovery. The chlorine atom at the 8-position can influence the molecule's electronic properties and lipophilicity, while the carboxylic acid at the 3-position serves as a versatile chemical handle for generating extensive derivative libraries. This allows for systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

This document provides a comprehensive guide for researchers, outlining synthetic strategies, detailed protocols for biological evaluation, and a framework for mechanistic investigation in the development of novel anticancer agents derived from this compound.

Section 1: Synthetic Strategy and Library Generation

The primary strategy for derivatizing this compound involves modification of the carboxylic acid group, typically through amidation or esterification. This approach allows for the introduction of a wide array of chemical moieties to probe interactions with biological targets.

Rationale for Amide Coupling:

Amide bond formation is a cornerstone of medicinal chemistry. The resulting amide is generally more stable to hydrolysis than an ester and provides a hydrogen bond donor (the N-H group), which can be critical for target binding. By coupling the parent acid with a diverse library of amines (aliphatic, aromatic, heterocyclic), a large chemical space can be explored to identify derivatives with potent antiproliferative activity.

Protocol 1: General Procedure for Amide Library Synthesis

This protocol describes a standard method for coupling this compound with a primary or secondary amine using a carbodiimide coupling agent.

Materials:

  • This compound

  • Desired amine (1.1 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equivalent), EDC (1.2 eq.), and HOBt (1.2 eq.) in anhydrous DMF.

  • Stirring: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C) and mass spectrometry.

Drug Development Workflow Visualization

The overall process from synthesis to lead identification follows a structured pipeline.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Optimization Start 8-Chloroquinoline- 3-carboxylic acid Synth Amide Library Synthesis (Protocol 1) Start->Synth Purify Purification & Characterization Synth->Purify Screen Cytotoxicity Screening (Protocol 2: MTT) Purify->Screen IC50 IC50 Determination Screen->IC50 Mechanism Mechanism of Action (Protocols 3 & 4) IC50->Mechanism SAR SAR Analysis Mechanism->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synth Iterative Design

Caption: Workflow for anticancer drug development from the starting scaffold.

Section 2: Biological Evaluation - In Vitro Protocols

Once a library of derivatives is synthesized, a systematic evaluation of their anticancer activity is required. This typically begins with broad cytotoxicity screening, followed by more detailed mechanistic assays for the most potent compounds.

Protocol 2: Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5] It measures the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[6]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test compounds (dissolved in DMSO to create stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well microplates

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include wells for a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[7]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Quantitative Data Summary: Anticancer Activity

The potency of novel derivatives is quantified by their IC₅₀ values. Lower values indicate greater potency. The following table presents hypothetical data for a series of derivatives against different cancer cell lines to illustrate a typical screening outcome.

Compound IDR-Group (Amine)IC₅₀ (µM) vs. MCF-7 (Breast)IC₅₀ (µM) vs. A549 (Lung)IC₅₀ (µM) vs. HCT116 (Colon)
Parent Acid -OH> 100> 100> 100
Derivative 1 4-Fluoroaniline15.222.518.9
Derivative 2 4-Methoxyaniline8.711.39.8
Derivative 3 Piperidine35.441.250.1
Derivative 4 3-Aminopyridine2.1 4.5 3.3
Doxorubicin (Positive Control)0.81.21.0

Data is representative and for illustrative purposes.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This assay determines if a compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).[5] It uses a fluorescent dye like Propidium Iodide (PI) that intercalates with DNA, allowing for quantification of DNA content per cell.

Materials:

  • Cancer cells and culture reagents

  • Test compound (at IC₅₀ concentration)

  • PBS, Trypsin-EDTA

  • 70% ice-cold ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat with the test compound (e.g., at its IC₅₀ concentration) for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both floating and adherent cells. Centrifuge, wash with PBS, and resuspend the cell pellet.

  • Fixation: Add the cell suspension dropwise into ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol. Resuspend the pellet in PI staining solution containing RNase A.

  • Incubation: Incubate in the dark at 37°C for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests drug-induced cell cycle arrest.

Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. PI is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic/necrotic).

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Treated and control cells

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described in Protocol 3 for the desired time (e.g., 24-48 hours). Harvest all cells and wash with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Section 3: Mechanistic Insights and Target Pathways

Quinoline derivatives are known to target multiple pathways crucial for cancer cell survival and proliferation.[3] Common mechanisms include inhibition of tyrosine kinases (e.g., Src, VEGFR) and topoisomerases, which are essential for DNA replication and repair.[3][4][8] A potent derivative from the screen could function by inhibiting a key kinase, leading to downstream blockade of survival signals and induction of apoptosis.

Potential Signaling Pathway Inhibition

The diagram below illustrates a hypothetical mechanism where a derivative of this compound inhibits a receptor tyrosine kinase (RTK), leading to apoptosis.

G Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds & Activates PI3K PI3K RTK->PI3K Activates Drug Quinoline Derivative Drug->RTK Inhibits Akt Akt PI3K->Akt Activates Bad Bad Akt->Bad Inhibits (P) Bcl2 Bcl-2 Akt->Bcl2 Promotes Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: Inhibition of an RTK survival pathway by a quinoline derivative.

Conclusion and Future Directions

The this compound scaffold provides a fertile ground for the development of novel anticancer therapeutics. The synthetic accessibility of its derivatives, combined with a robust suite of in vitro assays, enables a systematic approach to drug discovery. By following the protocols outlined in this guide, researchers can efficiently synthesize, screen, and characterize new chemical entities. Positive hits from these assays, particularly compounds with low micromolar IC₅₀ values and a clear mechanism of action (e.g., induction of apoptosis or cell cycle arrest), can be advanced to lead optimization. Subsequent studies would focus on improving potency and selectivity through iterative SAR, followed by in vivo evaluation in preclinical cancer models.

References

Application Notes and Protocols for Amide Coupling Reactions with 8-Chloroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of protocols for the amide coupling of 8-Chloroquinoline-3-carboxylic acid, a crucial scaffold in medicinal chemistry. Recognizing the unique challenges posed by the electron-deficient nature of this substrate, this document details robust methodologies employing common coupling reagents such as HATU and EDC/HOBt. Beyond mere procedural steps, this guide delves into the mechanistic rationale behind reagent selection and reaction optimization, offering field-proven insights to enhance reaction efficiency and yield. Troubleshooting strategies for common pitfalls associated with the amidation of heteroaromatic carboxylic acids are also presented. The protocols and data herein are designed to be a self-validating system for researchers engaged in the synthesis of novel quinoline-based therapeutics.

Introduction: The Significance of 8-Chloroquinoline-3-carboxamides in Drug Discovery

The quinoline motif is a cornerstone in the architecture of numerous therapeutic agents, exhibiting a broad spectrum of biological activities. The functionalization of the quinoline core, particularly through the formation of amide bonds at the 3-position, has proven to be a fruitful strategy in the development of novel drug candidates. This compound serves as a key building block in this endeavor. The chloro-substituent at the 8-position can modulate the electronic and steric properties of the molecule, influencing its binding affinity to biological targets, while the carboxylic acid handle at the 3-position provides a versatile point for the introduction of diverse amine-containing fragments.

However, the inherent electronic properties of the 8-chloroquinoline system present specific challenges to the amide coupling reaction. The electron-withdrawing nature of both the quinoline ring and the chloro substituent decreases the nucleophilicity of the carboxylate and can render the carboxylic acid less reactive towards activation.[1] This necessitates carefully optimized protocols to achieve high yields and purity of the desired amide products. This guide provides detailed procedures and the underlying chemical principles for successful amide bond formation with this important substrate.

Mechanistic Considerations for Amide Coupling

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing amide coupling reactions. The overall transformation involves the activation of the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

Carbodiimide-Mediated Coupling (EDC/HOBt)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate. However, this intermediate can be unstable and prone to racemization if the carboxylic acid has a chiral center. The addition of 1-hydroxybenzotriazole (HOBt) mitigates these issues by trapping the O-acylisourea to form a more stable HOBt-active ester. This active ester is less susceptible to racemization and reacts efficiently with the amine to furnish the desired amide.[2]

Uronium/Aminium Salt-Mediated Coupling (HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent. In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to the carboxylate, which then attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt. This is rapidly converted to a highly reactive OAt-active ester. The subsequent aminolysis is thought to be facilitated by the pyridine nitrogen atom of the HOAt leaving group, which can stabilize the transition state.[3][4]

Experimental Protocols

The following protocols are designed to be robust starting points for the amide coupling of this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific amine substrates.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is generally recommended for a wide range of amines, including those that are less nucleophilic, due to the high reactivity of the HATU-activated ester.

Materials:

  • This compound

  • Amine of choice

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Dissolve the acid in anhydrous DMF or DCM (approximately 0.1-0.2 M).

  • Add HATU (1.1 - 1.2 eq.) to the solution.

  • Add DIPEA or TEA (2.0 - 3.0 eq.) dropwise to the reaction mixture.

  • Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.[5]

  • Add the desired amine (1.0 - 1.2 eq.) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol).

Diagram of HATU-Mediated Coupling Workflow:

HATU_Workflow cluster_setup Reaction Setup cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification A Dissolve Acid in DMF/DCM B Add HATU C Add DIPEA/TEA D Pre-activate (15-30 min) C->D E Add Amine D->E F Stir at RT (2-12 h) G Quench & Extract F->G H Wash & Dry I Purify

Caption: Workflow for HATU-mediated amide coupling.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This classic method is a cost-effective alternative to uronium-based reagents and is particularly useful when water-soluble byproducts are desired for easier purification.

Materials:

  • This compound

  • Amine of choice

  • EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, but recommended)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and HOBt (1.1 - 1.2 eq.) in anhydrous DMF or DCM (approximately 0.1-0.2 M).

  • Add the amine (1.0 - 1.1 eq.) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC.HCl (1.1 - 1.2 eq.) portion-wise to the stirred solution.

  • If the amine is used as a salt (e.g., hydrochloride), add DIPEA or TEA (1.0 - 2.0 eq.) dropwise. Even with free amines, a base is often beneficial to neutralize any generated HCl.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 1 M aqueous HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagram of EDC/HOBt-Mediated Coupling Workflow:

EDC_Workflow cluster_setup Reaction Setup cluster_activation Activation & Coupling cluster_workup Workup & Purification A Dissolve Acid, HOBt, & Amine in DMF/DCM B Cool to 0 °C C Add EDC.HCl B->C D Add Base (optional) E Stir at RT (4-24 h) F Dilute & Wash E->F G Dry & Concentrate H Purify

Caption: Workflow for EDC/HOBt-mediated amide coupling.

Comparative Data and Reagent Selection

The choice of coupling reagent can significantly impact the outcome of the reaction. Below is a comparative table to guide reagent selection.

Coupling Reagent SystemRelative ReactivityCostByproduct RemovalKey Advantages
HATU/DIPEA Very HighHighWater-solubleHigh efficiency for hindered and electron-deficient substrates, fast reaction times.[3][4]
EDC/HOBt Moderate to HighLowWater-soluble EDC-urea, HOBt may require washingCost-effective, mild conditions, low racemization.[2]
Acyl Chloride Very HighLowGaseous HCl (requires base)Highly reactive, suitable for unreactive amines.[6]

Troubleshooting Common Issues

Amide coupling with electron-deficient heteroaromatic carboxylic acids like this compound can sometimes be challenging. Here are some common issues and their solutions:

  • Low or No Yield:

    • Cause: Insufficient activation of the carboxylic acid. The electron-withdrawing nature of the quinoline ring can make the carboxyl group less reactive.

    • Solution: Switch to a more powerful coupling reagent like HATU. Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediate.[7] Consider increasing the reaction temperature or using microwave irradiation, but monitor for potential side reactions.

  • Formation of Side Products:

    • Cause: The activated carboxylic acid intermediate can react with other nucleophiles present in the reaction mixture.

    • Solution: Ensure the amine is of high purity. The order of addition is crucial; pre-activating the carboxylic acid before adding the amine can minimize side reactions.

  • Difficulty in Purification:

    • Cause: Byproducts from the coupling reagent can co-elute with the desired product.

    • Solution: Use coupling reagents that produce water-soluble byproducts, such as EDC, to simplify the workup.[8] If using DCC, the dicyclohexylurea byproduct is largely insoluble in many organic solvents and can be removed by filtration.

Alternative Strategy: Acyl Chloride Formation

For particularly unreactive amines, converting the carboxylic acid to the more electrophilic acyl chloride can be a highly effective strategy.

Protocol 3: Two-Step Coupling via Acyl Chloride

Step 1: Formation of 8-Chloroquinoline-3-carbonyl chloride

  • To a solution of this compound (1.0 eq.) in an anhydrous solvent such as DCM or toluene, add oxalyl chloride (1.5 - 2.0 eq.) or thionyl chloride (SOCl₂) (1.5 - 2.0 eq.) at 0 °C.

  • Add a catalytic amount of DMF (1-2 drops).

  • Stir the reaction at room temperature until gas evolution ceases (typically 1-3 hours).

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which can be used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine or pyridine (1.5 - 2.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add a solution of the crude 8-Chloroquinoline-3-carbonyl chloride in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Workup and purify as described in the previous protocols.

Conclusion

The successful synthesis of 8-Chloroquinoline-3-carboxamides is readily achievable with a rational approach to protocol selection and optimization. While the electron-deficient nature of the starting carboxylic acid presents certain challenges, the use of potent coupling reagents like HATU, or the classic EDC/HOBt system under optimized conditions, provides reliable pathways to the desired products. For particularly challenging substrates, conversion to the acyl chloride offers a robust alternative. By understanding the underlying mechanisms and potential pitfalls, researchers can efficiently access a wide array of novel amides based on the 8-chloroquinoline scaffold for further investigation in drug discovery programs.

References

Application Notes and Protocols for 8-Chloroquinoline-3-carboxylic acid in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals

Introduction: The Potential of Quinoline Scaffolds in Cellular Imaging

Quinoline and its derivatives are a versatile class of heterocyclic aromatic compounds that have garnered significant interest in medicinal chemistry and materials science.[1][2] Their inherent photophysical properties, combined with the facility of synthetic modification, make them excellent candidates for the development of novel fluorescent probes for biological imaging.[3][4] These probes are instrumental in visualizing cellular structures and dynamic processes, offering high sensitivity and selectivity.[2] 8-Chloroquinoline-3-carboxylic acid, a member of this family, presents a promising, yet underexplored, scaffold for applications in fluorescence microscopy. This guide provides a comprehensive overview of its potential applications, detailed protocols for its characterization and use in live-cell imaging, and methods to assess its biocompatibility.

The core structure of quinoline, a fusion of a benzene and a pyridine ring, provides a platform for tunable fluorescence.[3] Modifications to this scaffold can significantly alter its photophysical properties, such as excitation and emission wavelengths, quantum yield, and photostability.[5] While specific data for this compound is not extensively documented in publicly available literature, its structural similarity to other fluorescent quinoline derivatives suggests its potential as a valuable tool for cellular imaging. These application notes will, therefore, not only provide protocols for its use but also for its initial characterization, empowering researchers to fully explore its capabilities.

Physicochemical and Fluorescent Properties

A thorough understanding of the physicochemical and fluorescent properties of a probe is paramount for its effective application in microscopy. For this compound, these properties will dictate its suitability for live-cell imaging and the optimal instrumental setup.

Solubility

The solubility of a fluorescent probe in aqueous buffers is a critical factor for its biological application. Quinoline-4-carboxylic acid derivatives are known to have pH-dependent solubility, with increased solubility in neutral to basic conditions due to the formation of the more soluble carboxylate salt.[6]

Protocol for Determining Solubility in Biological Buffers:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform serial dilutions of the stock solution in a biologically relevant buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • Visual and Spectroscopic Assessment: Observe the dilutions for any precipitation. Further quantify the solubility by measuring the absorbance of the supernatant after centrifugation of saturated solutions.

A summary of expected solubility based on related compounds is provided in the table below.

SolventExpected SolubilityReference
DMSOHigh[7]
PBS (pH 7.4)Moderate, pH-dependent[6][8]
Spectroscopic Properties

The fluorescence of quinoline derivatives can be influenced by factors such as protonation and the electronic nature of substituents.[9][10] The chloro-substituent at the 8-position and the carboxylic acid at the 3-position will influence the electronic distribution within the quinoline ring and thus its absorption and emission characteristics.

Protocol for Spectroscopic Characterization:

  • Sample Preparation: Prepare dilute solutions of this compound in a suitable solvent (e.g., ethanol or PBS).

  • Absorbance Spectrum: Measure the absorbance spectrum using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λ_abs_).

  • Emission Spectrum: Using a spectrofluorometer, excite the sample at its λ_abs_ and measure the resulting emission spectrum to identify the wavelength of maximum emission (λ_em_).

  • Excitation Spectrum: Set the emission monochromator to the λ_em_ and scan a range of excitation wavelengths to obtain the excitation spectrum.

  • Quantum Yield Determination: The fluorescence quantum yield (Φ_F_) can be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

The following table provides a template for summarizing the determined photophysical properties.

PropertyValueMethod
λabs (nm)TBDUV-Vis Spectroscopy
λem (nm)TBDFluorescence Spectroscopy
Molar Absorptivity (ε) (M⁻¹cm⁻¹)TBDUV-Vis Spectroscopy
Quantum Yield (ΦF)TBDRelative Method
Stokes Shift (nm)TBDCalculated (λem - λabs)
PhotostabilityTBDTime-lapse imaging

Experimental Protocols for Fluorescence Microscopy

The following protocols provide a framework for utilizing this compound as a fluorescent probe in live-cell imaging. Optimization of parameters such as probe concentration and incubation time is crucial for each specific cell type and experimental design.[11]

Workflow for Characterization and Imaging

G cluster_0 Probe Characterization cluster_1 Cellular Application solubility Determine Solubility (PBS, DMSO) spectra Measure Excitation/ Emission Spectra cytotoxicity Assess Cytotoxicity (MTT Assay) solubility->cytotoxicity Proceed if biocompatible qy Calculate Quantum Yield photostability Assess Photostability staining Live-Cell Staining Protocol imaging Fluorescence Microscopy analysis Image Analysis

Caption: Workflow from probe characterization to cellular application.

Protocol 1: Live-Cell Imaging

This protocol is designed for adherent cell lines (e.g., HeLa, HEK293) cultured in glass-bottom dishes suitable for high-resolution microscopy.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Complete cell culture medium

  • Adherent cells (e.g., HeLa, HEK293)

  • Glass-bottom imaging dishes

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom imaging dishes at an appropriate density to achieve 60-80% confluency on the day of imaging.

  • Probe Preparation: Prepare a 1-10 mM stock solution of this compound in DMSO. Protect the stock solution from light and store at -20°C.

  • Staining Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. It is recommended to test a range of concentrations (e.g., 1-20 µM) to determine the optimal staining concentration with a good signal-to-noise ratio and minimal cytotoxicity.

  • Cell Staining: Remove the culture medium from the cells and replace it with the staining solution.

  • Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for a predetermined time. An initial incubation time of 30-60 minutes is recommended, which can be further optimized.

  • Washing (Optional): For probes that are not fluorogenic, it may be necessary to wash the cells to remove excess unbound probe and reduce background fluorescence. Wash the cells twice with pre-warmed PBS or live-cell imaging solution.

  • Imaging: Mount the imaging dish on the fluorescence microscope. Excite the stained cells using the predetermined optimal excitation wavelength and capture the emission using the corresponding emission filter. Acquire images using settings that minimize phototoxicity (e.g., lowest possible laser power and exposure time).

Workflow for Live-Cell Staining

G start Seed Cells in Imaging Dish prep_probe Prepare Staining Solution (1-20 µM in medium) start->prep_probe stain Incubate Cells with Probe (30-60 min at 37°C) prep_probe->stain wash Wash Cells with PBS (Optional) stain->wash image Image with Fluorescence Microscope wash->image end Analyze Images image->end

Caption: Step-by-step workflow for live-cell staining.

Assessment of Biocompatibility

Before extensive use in live-cell imaging, it is crucial to evaluate the potential cytotoxicity of any new fluorescent probe. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[12][13]

Protocol 2: Cytotoxicity Assessment (MTT Assay)

Materials:

  • This compound

  • DMSO

  • Cell line of interest (e.g., HeLa, HEK293)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Add the diluted compound to the wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Conclusion and Future Perspectives

This compound holds promise as a novel fluorescent probe for microscopy. The protocols outlined in this document provide a comprehensive guide for its characterization and application in live-cell imaging. While the lack of specific photophysical data necessitates initial characterization by the end-user, the versatile nature of the quinoline scaffold suggests that this compound could be a valuable addition to the molecular imaging toolbox. Further research could focus on conjugating this molecule to specific cellular targeting moieties to create probes for specific organelles or biomolecules, expanding its utility in cell biology and drug discovery.

References

Application Notes and Protocols: 8-Chloroquinoline-3-carboxylic Acid Derivatives as Advanced Fluorescent Sensors for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Metal Ion Sensing and the Promise of Quinoline Scaffolds

The precise detection and quantification of metal ions are of paramount importance across a spectrum of scientific disciplines, from environmental monitoring and toxicology to cellular biology and pharmaceutical development. Metal ions are fundamental to countless physiological processes, yet their dysregulation is implicated in a host of pathological conditions, including neurodegenerative diseases and cancer.[1] Consequently, the development of sensitive, selective, and real-time methods for metal ion detection is a significant analytical challenge.

Among the various analytical tools, fluorescent chemosensors have emerged as a particularly powerful class due to their high sensitivity, operational simplicity, and potential for bio-imaging applications.[2] Quinoline and its derivatives have proven to be a versatile and highly effective scaffold for the design of such sensors.[3][4] Their inherent fluorescence, rigid structure, and capacity to form stable complexes with metal ions provide an excellent foundation for the development of sophisticated sensing molecules.[4]

This guide focuses on the application of a specific, yet promising, class of quinoline-based probes: derivatives of 8-chloroquinoline-3-carboxylic acid . The strategic placement of the chloro and carboxylic acid groups on the quinoline ring offers unique opportunities for fine-tuning the electronic and photophysical properties of the sensor, potentially leading to enhanced selectivity and sensitivity for target metal ions. This document provides a comprehensive overview of the underlying sensing mechanisms, detailed protocols for the synthesis and application of these sensors, and insights into the interpretation of the resulting data.

The Science Behind the Signal: Understanding the Sensing Mechanism

The ability of this compound derivatives to function as metal ion sensors is rooted in their molecular structure, which combines a metal-chelating moiety with a fluorescent reporter. The fundamental principle involves the modulation of the fluorophore's emission properties upon binding to a metal ion.[2] Several photophysical processes can be harnessed to generate a detectable signal, most commonly Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT).[5][6]

In a typical scenario, the lone pair electrons on the nitrogen and oxygen atoms of the quinoline and carboxylic acid groups can engage in a photoinduced electron transfer (PET) process, which quenches the fluorescence of the molecule in its free state. Upon coordination with a metal ion, the availability of these lone pair electrons is diminished, inhibiting the PET process and leading to a "turn-on" fluorescent response.[7]

The following diagram illustrates the general principle of chelation-induced fluorescence enhancement.

G cluster_0 Free Sensor Molecule cluster_1 Sensor-Metal Complex Free_Sensor 8-Chloroquinoline-3-carboxylic Acid Derivative Excited_State_Free Excited State Free_Sensor->Excited_State_Free Excitation (hν) Complex Sensor-Metal Ion Complex Free_Sensor->Complex Chelation Quenched_Fluorescence Fluorescence Quenching (e.g., via PET) Excited_State_Free->Quenched_Fluorescence Non-radiative decay Excited_State_Complex Excited State Complex->Excited_State_Complex Excitation (hν) Enhanced_Fluorescence Fluorescence Emission Excited_State_Complex->Enhanced_Fluorescence Radiative decay Metal_Ion Target Metal Ion Metal_Ion->Complex

Caption: General mechanism of metal ion sensing via chelation-enhanced fluorescence.

Synthesis of a Representative Sensor: A Step-by-Step Protocol

The synthesis of this compound derivatives can be achieved through various organic chemistry methodologies. The following protocol outlines a general and adaptable two-step procedure for the synthesis of an amide derivative, a common strategy for creating effective metal ion sensors.

Step 1: Activation of the Carboxylic Acid

The carboxylic acid group of this compound is first activated to facilitate amide bond formation.

  • Reagents and Materials:

    • This compound

    • Thionyl chloride (SOCl₂) or a similar activating agent (e.g., DCC/DMAP)[8]

    • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

    • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DCM.

    • Slowly add an excess of thionyl chloride to the solution at room temperature with stirring.

    • Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete (monitor by TLC).

    • Allow the mixture to cool to room temperature and then carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting acyl chloride is typically used in the next step without further purification.

Step 2: Amide Coupling

The activated acyl chloride is then reacted with a primary or secondary amine to form the desired amide derivative.

  • Reagents and Materials:

    • 8-chloroquinoline-3-carbonyl chloride (from Step 1)

    • A suitable amine (e.g., a primary amine with a linker or another functional group)

    • Anhydrous DCM or another suitable aprotic solvent

    • A non-nucleophilic base (e.g., triethylamine)

    • Round-bottom flask, dropping funnel, magnetic stirrer

    • Inert atmosphere

  • Procedure:

    • Dissolve the chosen amine and triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool the mixture in an ice bath.

    • Dissolve the 8-chloroquinoline-3-carbonyl chloride in anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl), followed by a saturated aqueous sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the final product by NMR, mass spectrometry, and IR spectroscopy.

The following diagram illustrates the general workflow for the synthesis and purification of the sensor.

G Start 8-Chloroquinoline- 3-carboxylic Acid Activation Activation of Carboxylic Acid (e.g., with SOCl₂) Start->Activation Coupling Amide Coupling Reaction Activation->Coupling Amine Chosen Amine + Triethylamine Amine->Coupling Workup Aqueous Workup (Acid/Base Washes) Coupling->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Characterization (NMR, MS, IR) Purification->Characterization Final_Product Purified Sensor Molecule Characterization->Final_Product

References

Application Notes and Protocols for High-Throughput Screening of 8-Chloroquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Specifically, 8-Chloroquinoline-3-carboxylic acid and its derivatives have emerged as a promising class of compounds with potential therapeutic applications. The addition of a carboxylic acid group at the 3-position and a chlorine atom at the 8-position of the quinoline ring can significantly influence the molecule's physicochemical properties and biological activity. These derivatives have been investigated for their potential as anticancer, antibacterial, and anti-inflammatory agents.[2][3][4][5]

The development of a robust and efficient screening process is paramount to identify and characterize novel bioactive molecules from a library of this compound derivatives. High-throughput screening (HTS) has revolutionized drug discovery by enabling the rapid evaluation of thousands of compounds.[6][7][8] This application note provides a detailed experimental framework for the screening of this compound derivatives, encompassing both primary biochemical assays and secondary cell-based assays to identify and validate potential lead compounds.

The protocols outlined herein are designed to be adaptable and provide a solid foundation for researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental choices, emphasize the importance of self-validating systems through rigorous controls, and provide comprehensive, step-by-step methodologies.

I. Strategic Screening Cascade

A tiered or cascaded screening approach is a highly effective strategy for identifying promising lead compounds from a large library of derivatives. This methodology begins with a broad, high-throughput primary screen to identify "hits," followed by more specific and biologically relevant secondary assays to confirm and characterize these initial findings. This approach conserves resources by focusing on the most promising candidates.

Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Validation cluster_2 Lead Optimization a Compound Library of 8-Chloroquinoline-3-carboxylic acid derivatives b High-Throughput Biochemical Assay (e.g., Enzyme Inhibition Assay) a->b Screening c Initial 'Hits' Identified b->c Data Analysis d Cell-Based Assays (e.g., Cytotoxicity, Proliferation) c->d Progression e IC50 Determination d->e Dose-Response f Validated 'Hits' e->f Confirmation g Further Characterization (Mechanism of Action, Specificity) f->g h Lead Compounds g->h Selection

Caption: A tiered screening cascade for this compound derivatives.

II. Primary Screening: High-Throughput Biochemical Assay

The initial step in our screening cascade is a high-throughput biochemical assay designed to rapidly assess the inhibitory potential of the compound library against a specific molecular target. Enzymes are common targets in drug discovery, and fluorescence-based assays are frequently employed due to their sensitivity and compatibility with HTS platforms.[9][10] For the purpose of this protocol, we will use a generic enzyme inhibition assay as a template, which can be adapted to a specific enzyme of interest (e.g., a kinase, protease, or metabolic enzyme).

Protocol 1: High-Throughput Fluorescence-Based Enzyme Inhibition Assay

Objective: To identify derivatives of this compound that inhibit the activity of a target enzyme.

Principle: This assay measures the enzymatic conversion of a non-fluorescent substrate to a fluorescent product. A decrease in the fluorescent signal in the presence of a test compound indicates inhibition of the enzyme.

Materials:

  • Target Enzyme

  • Fluorogenic Substrate

  • Assay Buffer (optimized for the target enzyme)

  • 384-well, black, flat-bottom plates

  • Compound Library: this compound derivatives dissolved in 100% DMSO.

  • Positive Control (a known inhibitor of the target enzyme)

  • Negative Control (vehicle, e.g., DMSO)

  • Microplate reader with fluorescence detection capabilities

Step-by-Step Methodology:

  • Compound Plating:

    • Using an acoustic liquid handler or a multi-channel pipette, dispense a small volume (e.g., 50 nL) of each compound from the library stock plates into the wells of a 384-well assay plate.

    • Dispense the positive control and negative control (DMSO) into their designated wells.

  • Enzyme Preparation and Dispensing:

    • Prepare a working solution of the target enzyme in the assay buffer at a pre-determined optimal concentration.

    • Dispense 10 µL of the enzyme solution into each well of the assay plate containing the compounds.

    • Gently mix the plate on a plate shaker for 1 minute.

    • Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.

  • Substrate Addition and Reaction Initiation:

    • Prepare a working solution of the fluorogenic substrate in the assay buffer.

    • Dispense 10 µL of the substrate solution into each well to initiate the enzymatic reaction.

    • Immediately mix the plate on a plate shaker for 30 seconds.

  • Signal Detection:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a pre-determined time (e.g., 60 minutes).

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader.

Data Analysis and Hit Identification:

  • Percentage Inhibition Calculation:

  • Z'-Factor Calculation for Assay Quality Control: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[11][12][13] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[12][13]

    Where SD is the standard deviation.

  • Hit Criteria: Compounds exhibiting a percentage inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are considered initial "hits."

Trustworthiness: A Self-Validating System

To ensure the reliability of the primary screen, the following controls are essential:

  • Positive Control: A known inhibitor of the target enzyme is included to confirm that the assay can detect inhibition.

  • Negative Control (Vehicle Control): Typically DMSO, this control represents 0% inhibition and is used to normalize the data.

  • Background Wells: Wells containing all assay components except the enzyme are used to measure the background fluorescence of the substrate and compounds.

III. Secondary Screening: Cell-Based Assays

Hits identified from the primary biochemical screen require validation in a more physiologically relevant system. Cell-based assays provide valuable information on a compound's activity within a cellular context, including its ability to cross cell membranes and its potential for cytotoxicity.[8][14][15]

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the hit compounds on a selected cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[16] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Selected Cancer Cell Line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete Cell Culture Medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well, clear, flat-bottom cell culture plates

  • Hit Compounds (from primary screen)

  • Positive Control (a known cytotoxic agent, e.g., Doxorubicin)

  • MTT Reagent (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader capable of measuring absorbance at 570 nm

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include wells with the positive control and a vehicle control (medium with the same percentage of DMSO as the compound-treated wells).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of a compound that causes a 50% reduction in cell viability.[17][18]

  • Calculate Percentage Viability:

  • Dose-Response Curve: Plot the percentage viability against the logarithm of the compound concentration.

  • IC50 Calculation: Use non-linear regression analysis (e.g., using GraphPad Prism or similar software) to fit a sigmoidal dose-response curve and determine the IC50 value.

IC50_Workflow a Cell Seeding b Compound Treatment (Serial Dilutions) a->b c Incubation b->c d MTT Assay c->d e Absorbance Reading d->e f Data Analysis: % Viability Calculation e->f g Dose-Response Curve (Non-linear Regression) f->g h IC50 Value Determination g->h

Caption: Workflow for IC50 determination using a cell-based assay.

Trustworthiness: Ensuring Data Integrity

  • Vehicle Control: Essential for normalizing the data and accounting for any effects of the solvent (DMSO).

  • Positive Control: A compound with a known IC50 value on the chosen cell line validates the assay's sensitivity.

  • Blank Wells: Wells containing only medium and MTT reagent are used for background subtraction.

  • Replicates: Each concentration should be tested in triplicate to ensure the reproducibility of the results.

IV. Data Presentation

The results from the screening assays should be presented in a clear and organized manner to facilitate comparison and decision-making.

Table 1: Hypothetical Primary Screening Data for this compound Derivatives

Compound IDConcentration (µM)% InhibitionZ'-FactorHit (Yes/No)
Derivative 11085.20.78Yes
Derivative 21012.50.78No
Derivative 31065.70.78Yes
...............
Positive Control195.1--
Negative Control-0.5--

Table 2: Hypothetical Secondary Screening Data (IC50 Values)

Compound IDCell LineIC50 (µM)
Derivative 1MCF-72.5
Derivative 3MCF-715.8
DoxorubicinMCF-70.1

V. Conclusion

This application note provides a comprehensive and adaptable framework for the experimental screening of this compound derivatives. By employing a strategic screening cascade that combines high-throughput biochemical assays with confirmatory cell-based assays, researchers can efficiently identify and validate promising lead compounds for further drug development. The emphasis on robust protocols, appropriate controls, and rigorous data analysis ensures the scientific integrity and trustworthiness of the screening results. The methodologies described herein can be tailored to specific research objectives and target classes, providing a solid foundation for the discovery of novel therapeutics based on the this compound scaffold.

References

Application Notes & Protocols: In Vitro Efficacy Testing of 8-Chloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Chloroquinoline-3-carboxylic acid is a halogenated quinoline derivative, a chemical scaffold known for a wide spectrum of biological activities.[1][2] The quinolone core, particularly with a carboxylic acid at the 3-position, is famously associated with antibacterial agents that interfere with bacterial DNA replication by targeting type II topoisomerases like DNA gyrase.[3][4] Furthermore, quinoline derivatives have been extensively investigated for their potential as anticancer, antimalarial, and anti-inflammatory agents.[5][6][7] The presence of a chloro-substituent, as in this compound, has often been linked to enhanced antiproliferative and cytotoxic activity in various cancer cell lines.[8]

This document provides a detailed framework for the initial in vitro evaluation of this compound's efficacy. It is designed to guide researchers in establishing its cytotoxic effects against cancer cells and its inhibitory activity against pathogenic bacteria. The protocols herein are foundational assays in the drug discovery pipeline, providing the critical preliminary data necessary for further, more complex investigations.

Part 1: Anticancer Efficacy Evaluation

The primary step in assessing the anticancer potential of a novel compound is to determine its cytotoxicity—the ability to kill cancer cells.[9] This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population.[10][11] A low IC50 value is indicative of high potency. Following the confirmation of cytotoxicity, subsequent assays are employed to elucidate the mechanism of cell death, with apoptosis (programmed cell death) being a common pathway for many anticancer drugs.[6]

General Workflow for In Vitro Cytotoxicity Testing

The following workflow provides a systematic approach to screening this compound for anticancer activity.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Outcome Compound_Prep Prepare Stock Solution of this compound (e.g., in DMSO) Treatment Treat with Serial Dilutions of Test Compound Compound_Prep->Treatment Cell_Culture Culture & Maintain Selected Cancer Cell Lines (e.g., MCF-7, A549, HepG2) Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Incubation Incubate for 24, 48, or 72 hours Treatment->Incubation Assay Perform Cell Viability Assay (e.g., MTT, MTS) Incubation->Assay Measure Measure Absorbance/ Fluorescence Assay->Measure Calculate Calculate % Cell Viability vs. Control Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.[10]

Protocol 1.1: Cell Viability Assessment using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[12] In viable cells, mitochondrial succinate dehydrogenase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance of the solubilized crystals.[12]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.[12][13]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • 96-well flat-bottom plates

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete medium to obtain final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells. Add 100 µL of the various concentrations of the test compound.[10] Include control wells:

    • Vehicle Control: Medium with the same final concentration of DMSO.

    • Untreated Control: Medium only.

    • Positive Control: A known anticancer drug (e.g., Doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[10]

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11] Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100 Plot the % viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.[10]

Protocol 1.2: Apoptosis Assessment via Caspase-3/7 Activity Assay

Principle: The activation of executioner caspases, particularly caspase-3 and caspase-7, is a critical step in the apoptotic pathway. This assay utilizes a specific substrate (e.g., DEVD) conjugated to a reporter molecule (colorimetric or fluorometric). When cleaved by active caspase-3/7 in apoptotic cells, the reporter is released, generating a signal proportional to the level of caspase activity. This provides a quantitative measure of apoptosis induction.[6]

Materials:

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • White-walled 96-well plates (for luminescence)

  • Cells and compound treatment setup as described in Protocol 1.1.

  • Luminometer or fluorometer.

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound at concentrations around its predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50). Incubate for a relevant time period (e.g., 24 hours).

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents by gentle shaking. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Compare the luminescence signal from treated wells to the vehicle control. An increase in signal indicates the induction of caspase-3/7 activity and apoptosis.

Data Presentation: Anticancer Activity

Summarize the calculated IC50 values in a table for clear comparison of the compound's potency across different cell lines.

Table 1: Cytotoxicity of this compound (IC50 Values in µM)
Cell Line Tissue of Origin IC50 (µM) after 48h ± SD
MCF-7Breast AdenocarcinomaExperimental Value
A549Lung CarcinomaExperimental Value
HepG2Hepatocellular CarcinomaExperimental Value
HEK293Normal Embryonic KidneyExperimental Value
Doxorubicin (Positive Control)-Reference Value
Data should be presented as mean ± standard deviation from at least three independent experiments.[11]

Apoptosis Signaling Pathway

G cluster_pathway Apoptotic Signaling Cascade Compound This compound Cell Cancer Cell Compound->Cell Signal Induction of Pro-Apoptotic Signals Cell->Signal Stress Casp9 Initiator Caspase-9 (Intrinsic Pathway) Signal->Casp9 Casp8 Initiator Caspase-8 (Extrinsic Pathway) Signal->Casp8 Casp37 Executioner Caspase-3 & 7 Casp9->Casp37 Casp8->Casp37 Substrates Cleavage of Cellular Substrates (e.g., PARP) Casp37->Substrates Activation Apoptosis Apoptosis (Cell Death) Substrates->Apoptosis

Caption: Simplified overview of the caspase-mediated apoptosis pathway.

Part 2: Antibacterial Efficacy Evaluation

Quinolone antibiotics traditionally exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination in bacteria.[3] The standard in vitro method to quantify a compound's antibacterial potency is by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14]

Workflow for MIC Determination

G cluster_prep Preparation cluster_exp Experimentation (96-well plate) cluster_analysis Analysis & Outcome Compound_Prep Prepare Stock Solution of Test Compound Serial_Dilution Perform 2-fold Serial Dilution of Compound in Broth Compound_Prep->Serial_Dilution Bacterial_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacterial Suspension Bacterial_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Visual_Insp Visually Inspect for Turbidity (Growth) Incubation->Visual_Insp MIC Determine MIC (Lowest concentration with no visible growth) Visual_Insp->MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 2.1: Determination of MIC by Broth Microdilution

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial compound in a liquid nutrient broth. Following incubation, the presence or absence of visible bacterial growth (turbidity) is used to identify the MIC. This protocol is based on standard methods for antimicrobial susceptibility testing.[14][15]

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213 as Gram-positive, Escherichia coli ATCC 25922 as Gram-negative)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (600 nm)

Procedure:

  • Inoculum Preparation: From a fresh agar plate, pick several bacterial colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Prepare a stock solution of the compound in DMSO. In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12. In well 1, add 200 µL of the compound at twice the highest desired final concentration.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Wells 11 and 12 will serve as controls.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.

  • Controls:

    • Well 11 (Growth Control): 100 µL of inoculum + 100 µL of CAMHB (should show turbidity).

    • Well 12 (Sterility Control): 200 µL of uninoculated CAMHB (should remain clear).

    • Positive Control: Run a parallel dilution series with a known antibiotic (e.g., Ciprofloxacin).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed (the first clear well).

Data Presentation: Antibacterial Activity

Present the MIC values in a table to compare the compound's activity against different bacterial species.

Table 2: Antibacterial Activity of this compound (MIC in µg/mL)
Bacterial Strain MIC (µg/mL)
Staphylococcus aureus (Gram-positive)Experimental Value
Escherichia coli (Gram-negative)Experimental Value
Pseudomonas aeruginosa (Gram-negative)Experimental Value
Ciprofloxacin (Positive Control)Reference Value
MIC values should be determined from at least three independent experiments.

References

Application Notes & Protocols: Leveraging 8-Chloroquinoline-3-carboxylic Acid Derivatives in Click Chemistry for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Convergence of a Privileged Scaffold and a Powerful Ligation Chemistry

In the landscape of modern medicinal chemistry and chemical biology, the principles of modularity and efficiency are paramount. "Click chemistry," a concept introduced by K. B. Sharpless, provides a powerful toolkit for rapidly and reliably joining molecular fragments.[1][2] Among its various manifestations, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and its bioorthogonal counterpart, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), have become indispensable tools.[3][4]

This guide focuses on the intersection of this powerful ligation chemistry with a "privileged" molecular scaffold: 8-Chloroquinoline-3-carboxylic acid. Quinoline derivatives are staples in drug discovery, forming the core of numerous therapeutic agents with activities spanning anticancer, antiviral, and antimicrobial applications.[5][6][7] The 8-chloro and 3-carboxylic acid functionalities on this specific scaffold serve as versatile chemical handles, allowing for the strategic installation of "clickable" functional groups—namely azides and alkynes.

By converting this compound into a clickable derivative, researchers can unlock a modular approach to synthesizing vast libraries of novel molecular hybrids.[8] This strategy allows for the rapid exploration of chemical space, the conjugation of the quinoline core to biomolecules, and the development of targeted therapeutics and advanced molecular probes. These application notes provide the foundational knowledge and detailed protocols to empower researchers, scientists, and drug development professionals to harness this potent combination in their work.

Section 1: Synthesis of Clickable this compound Precursors

The parent compound, this compound, is not directly reactive in azide-alkyne cycloadditions. It must first be functionalized to bear either a terminal alkyne or an azide group. The carboxylic acid at the 3-position is the ideal handle for this transformation.

Rationale for Precursor Design

The choice between synthesizing an azide or an alkyne derivative depends on the intended application and the available complementary fragments.

  • Azide Derivatives (Acyl Azides): Converting the carboxylic acid to an acyl azide provides a direct precursor for click reactions. Acyl azides are highly reactive and efficient in cycloadditions. This route is excellent for reacting the quinoline core with a library of alkyne-modified fragments or biomolecules.

  • Alkyne Derivatives (Propargyl Amides): Creating an amide bond between the carboxylic acid and an alkyne-bearing amine (like propargylamine) installs a stable terminal alkyne. This derivative is ideal for reacting with azide-modified molecules, a common strategy in bioorthogonal labeling where the azide is often incorporated into a biological system.[9]

Diagram: Precursor Synthesis Workflow

G cluster_0 Route 1: Azide Functionalization cluster_1 Route 2: Alkyne Functionalization parent 8-Chloroquinoline- 3-carboxylic Acid acyl_azide 8-Chloroquinoline- 3-carbonyl azide parent->acyl_azide Acyl Azide Synthesis (Protocol 1.1) propargyl_amide N-propargyl-8-chloroquinoline- 3-carboxamide parent->propargyl_amide Amide Coupling (Protocol 1.2) Click Reaction (SPAAC, CuAAC) Click Reaction (SPAAC, CuAAC) acyl_azide->Click Reaction (SPAAC, CuAAC) Click Reaction (CuAAC) Click Reaction (CuAAC) propargyl_amide->Click Reaction (CuAAC)

References

Application Note & Protocol: Comprehensive Analytical Strategies for the Characterization of 8-Chloroquinoline-3-carboxylic Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] The functionalization of the quinoline ring, particularly at the 3-position with a carboxylic acid, provides a versatile handle for the synthesis of novel conjugates, such as amides and esters, to modulate the parent molecule's pharmacokinetic and pharmacodynamic properties.[3] 8-Chloroquinoline-3-carboxylic acid is a key building block in this endeavor, and its conjugates are of significant interest in drug discovery programs.

Robust analytical characterization is paramount to ensure the identity, purity, and stability of these novel chemical entities. This application note provides a comprehensive guide to the analytical techniques and detailed protocols for the thorough characterization of this compound conjugates. The methodologies described herein are designed to be self-validating systems, providing a high degree of confidence in the generated data.

Chromatographic Purity and Separation: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound conjugates and for monitoring reaction progress. A well-developed HPLC method can separate the final conjugate from starting materials, reagents, and any potential side products.

Causality Behind Experimental Choices in HPLC Method Development:

The choice of a reverse-phase (RP) C18 column is based on the generally moderate to high lipophilicity of quinoline derivatives, which allows for good retention and separation.[4] The mobile phase, a mixture of acetonitrile (an organic modifier) and water (an aqueous component), is standard for RP-HPLC. The addition of an acid, such as formic acid or phosphoric acid, to the mobile phase is crucial for several reasons. It helps to suppress the ionization of the carboxylic acid and any basic nitrogen atoms in the quinoline ring, leading to sharper, more symmetrical peaks.[5][6] For methods intended to be compatible with mass spectrometry (MS), volatile acids like formic acid are preferred.[5] A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute compounds with a wide range of polarities, ensuring that both early-eluting impurities and the more retained conjugate are effectively separated.

Protocol 1: Reverse-Phase HPLC for Purity Assessment

This protocol outlines a general gradient method suitable for the analysis of a wide range of this compound conjugates.

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.[7]

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Reference standard of this compound.

  • The conjugate sample.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the conjugate sample and dissolve it in 10 mL of the sample diluent to achieve a concentration of 100 µg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[7]

  • HPLC Conditions:

    • Set the column temperature to 30 °C.

    • Set the UV detection wavelength to 254 nm (or a wavelength of maximum absorbance for the specific conjugate).

    • Set the injection volume to 10 µL.

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

  • Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the conjugate by dividing the peak area of the main compound by the total peak area of all components and multiplying by 100.

Structural Elucidation: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized conjugate and providing structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for these types of molecules, often producing a prominent protonated molecular ion ([M+H]+).[8]

High-resolution mass spectrometry (HRMS), often coupled with a time-of-flight (TOF) analyzer, provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments.[8] Tandem mass spectrometry (MS/MS) experiments involve isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation patterns of quinoline derivatives often involve cleavages of the substituent groups and characteristic losses from the quinoline ring system.[9][10]

Instrumentation and Materials:

  • LC-MS system with an ESI source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • HPLC system and conditions as described in Protocol 1 (for LC-MS).

  • Sample prepared as in Protocol 1.

Procedure:

  • Infusion or LC-MS Analysis:

    • For direct infusion, dilute the sample to approximately 1-10 µg/mL in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and infuse it into the mass spectrometer.

    • For LC-MS, use the HPLC conditions from Protocol 1.

  • Mass Spectrometer Settings (Positive Ion Mode):

    • Set the mass range to scan from m/z 100 to 1000.

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, and temperature) to maximize the signal of the [M+H]+ ion.

  • Data Acquisition and Analysis:

    • Acquire the full scan mass spectrum.

    • Identify the peak corresponding to the [M+H]+ ion and compare the measured accurate mass to the theoretical mass of the protonated conjugate.

    • Perform MS/MS analysis on the [M+H]+ ion to obtain fragmentation data.

    • Propose fragmentation pathways based on the observed product ions to confirm the structure of the conjugate.

Expected Fragmentation Patterns for this compound Conjugates:

Precursor IonFragment IonDescription
[M+H]+[M+H - H2O]+Loss of water (if a hydroxyl group is present in the conjugated moiety)
[M+H]+[M+H - CO]+Loss of carbon monoxide
[M+H]+[M+H - COOH]+Loss of the carboxylic acid radical (less common in ESI)
[M+H]+Cleavage of the amide/ester bondFragments corresponding to the 8-chloroquinoline-3-carbonyl moiety and the conjugated partner
[M+H]+[M+H - Cl]+Loss of the chlorine atom
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Determination

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds. 1H and 13C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

The choice of a deuterated solvent is essential to avoid large solvent signals in the 1H NMR spectrum. Dimethyl sulfoxide-d6 (DMSO-d6) is often a good choice for quinoline carboxylic acid derivatives as it can dissolve a wide range of compounds and the amide protons are often observable. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity between protons and carbons, aiding in the complete assignment of the spectrum.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Conjugate sample (5-10 mg).

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the conjugate sample in approximately 0.6 mL of the chosen deuterated solvent in an NMR tube.

  • 1H NMR Acquisition:

    • Acquire a standard 1H NMR spectrum.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the chemical shifts and coupling patterns to assign the signals to the protons in the molecule.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • Analyze the chemical shifts to assign the signals to the carbon atoms in the molecule.

  • 2D NMR Acquisition (if necessary):

    • Acquire COSY and HSQC spectra to confirm the assignments made from the 1D spectra.

Expected 1H NMR Chemical Shift Ranges for the 8-Chloroquinoline Core:

ProtonApproximate Chemical Shift (ppm)Multiplicity
H-29.0 - 9.2s
H-48.5 - 8.7s
H-57.8 - 8.0d
H-67.6 - 7.8t
H-77.9 - 8.1d

Note: The exact chemical shifts will be influenced by the nature of the conjugated moiety.

Elemental Composition: Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a sample. This technique is used to confirm the empirical formula of the synthesized conjugate.

Protocol 4: Elemental Analysis

Instrumentation and Materials:

  • Elemental analyzer.

  • High-purity conjugate sample (2-3 mg), dried to a constant weight.

Procedure:

  • Sample Submission:

    • Submit a pure, dry sample of the conjugate for analysis.

  • Data Analysis:

    • Compare the experimentally determined percentages of C, H, and N with the theoretical values calculated from the molecular formula of the conjugate. The experimental values should be within ±0.4% of the theoretical values.

Comprehensive Analytical Workflow

The following diagram illustrates a logical workflow for the complete characterization of a novel this compound conjugate.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_final Final Product Synthesis Synthesis of Conjugate Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification HPLC HPLC Purity Check Purification->HPLC MS Mass Spectrometry (HRMS) Purification->MS NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR EA Elemental Analysis Purification->EA Purity_Confirmation Purity >95% HPLC->Purity_Confirmation Structure_Confirmation Structure Confirmation MS->Structure_Confirmation NMR->Structure_Confirmation EA->Structure_Confirmation Final_Product Characterized Conjugate Structure_Confirmation->Final_Product Purity_Confirmation->Final_Product

References

Troubleshooting & Optimization

optimizing reaction conditions for 8-Chloroquinoline-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 8-Chloroquinoline-3-carboxylic acid

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to synthesize this important quinoline derivative. As a key intermediate in the development of various pharmaceutical agents, including antibacterials and protein kinase inhibitors, robust and optimized synthesis is critical.[1][2][3]

This guide provides in-depth, field-tested advice in a direct question-and-answer format to address common challenges and optimization parameters. We will focus on the most prevalent synthetic route, the Gould-Jacobs reaction, and explore its critical steps from condensation to final product isolation.[4][5]

Frequently Asked Questions & Troubleshooting Guide

Q1: What is the general synthetic strategy for this compound and what are the critical stages?

The most established and versatile method for synthesizing the 4-hydroxyquinoline core of your target molecule is the Gould-Jacobs reaction .[6][7] The overall pathway involves three primary stages:

  • Condensation: A nucleophilic substitution reaction between 2-chloroaniline and an alkoxymethylenemalonate, typically diethyl ethoxymethylenemalonate (DEEM). This step forms the key intermediate, diethyl (2-chloroanilino)methylenemalonate.[8]

  • Thermal Cyclization: This is the most critical and challenging step. The intermediate undergoes a high-temperature intramolecular 6-electron electrocyclization to form the quinoline ring system, yielding ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate.[4][6] This step's high energy demand is a frequent source of experimental issues.

  • Saponification: The resulting ester is hydrolyzed, typically using a strong base like sodium hydroxide, to yield the final this compound product after acidic workup.[4]

The diagram below illustrates this synthetic pathway.

Gould_Jacobs_Pathway A 2-Chloroaniline C Diethyl (2-chloroanilino)methylenemalonate (Intermediate) A->C Condensation (100-130°C) B Diethyl Ethoxymethylenemalonate (DEEM) D Ethyl 8-Chloro-4-hydroxy- quinoline-3-carboxylate C->D Thermal Cyclization (250-300°C) E This compound (Final Product) D->E Saponification (Hydrolysis) (e.g., NaOH, then H+)

Caption: Gould-Jacobs reaction pathway for this compound synthesis.

Q2: My cyclization step is resulting in low yield and significant tar formation. How can I optimize this?

This is the most common issue encountered in the Gould-Jacobs reaction. The high temperature required for cyclization (often >250°C) can simultaneously promote thermal decomposition of the starting materials and product.[5][8]

Causality: The cyclization is an electrocyclic reaction that has a high activation energy barrier. Insufficient temperature leads to an incomplete reaction, while excessive temperature or prolonged heating causes degradation, polymerization, and the formation of dark, tarry materials.[9][10]

Troubleshooting & Optimization Strategies:

  • Precise Temperature Control: Use a high-boiling, inert solvent to ensure uniform heat distribution and prevent localized overheating. Common choices include Diphenyl ether or Dowtherm A.[5][6] This often improves cyclization yields to over 90%.[5]

  • Optimize Reaction Time: The ideal is the minimum time required for completion at a given temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. Once the intermediate is consumed, cool the reaction promptly to prevent product degradation.[8]

  • Inert Atmosphere: Oxygen can contribute to oxidative side reactions at high temperatures. Conducting the cyclization under an inert atmosphere (e.g., Nitrogen or Argon) can minimize the formation of colored impurities and tar.[10]

  • Find the "Sweet Spot": Systematically vary the temperature and time to find the optimal balance. A slightly lower temperature for a longer duration may be preferable to a higher temperature that causes rapid decomposition.

The following workflow can guide your optimization process:

Troubleshooting_Workflow Start Low Yield / Tar Formation in Cyclization Step Check_TLC Monitor reaction by TLC/LC-MS. What is observed? Start->Check_TLC Condition1 Significant unreacted intermediate remains. Check_TLC->Condition1 Incomplete Reaction Condition2 Dark tarry spots appear, intermediate is consumed. Check_TLC->Condition2 Decomposition Solution1a 1. Gradually increase temperature in 10°C increments. Condition1->Solution1a Solution1b 2. Extend reaction time at the current temperature. Solution2a 1. Decrease temperature and increase reaction time. Condition2->Solution2a Solution2b 2. Ensure an inert atmosphere (N₂ or Ar) is used. Solution2c 3. Consider microwave synthesis for better control (See Q3).

Caption: A decision-tree for troubleshooting the thermal cyclization step.

Q3: Are there modern alternatives to conventional heating for the high-temperature cyclization?

Yes, microwave-assisted synthesis is an excellent modern alternative that directly addresses the challenges of conventional heating.[6]

Causality: Microwave irradiation provides rapid and uniform heating of the polar reaction mixture. This efficiency often leads to significantly shorter reaction times and can minimize the formation of degradation byproducts that result from prolonged exposure to high temperatures.[8][9]

Comparison of Heating Methods:

The following table, based on data from microwave synthesis application notes, compares typical conditions and outcomes for the Gould-Jacobs reaction.[9]

ParameterConventional Heating (Oil Bath)Microwave-Assisted Heating
Solvent Diphenyl ether / Dowtherm AOften solvent-free or minimal high-boiling solvent
Temperature 250 - 260 °C[6]250 - 300 °C[9]
Reaction Time 30 - 60 minutes[8]1 - 15 minutes[8]
Typical Yield Variable, can be moderate to goodOften higher and more reproducible
Key Advantage Standard laboratory equipmentDrastically reduced reaction time, improved yield & purity[9]
Key Challenge Potential for thermal decompositionRequires specialized microwave reactor

Careful optimization of both temperature and time is still crucial with microwave heating to maximize yield and prevent decarboxylation or degradation.[9]

Q4: I'm having difficulty isolating a pure, solid product. What are the best practices for work-up and purification?

Product isolation issues often stem from residual high-boiling solvent or the presence of impurities that inhibit crystallization.[8]

Troubleshooting & Best Practices:

  • Thorough Removal of High-Boiling Solvent: After the cyclization reaction mixture has cooled, the product often precipitates. However, the high-boiling solvent (e.g., diphenyl ether) can remain trapped.

    • Action: Add a non-polar solvent like cyclohexane or hexanes to the cooled mixture. This will precipitate the product while dissolving the diphenyl ether.[6]

    • Action: Filter the solid product and wash it thoroughly with the non-polar solvent to remove all traces of the high-boiling solvent. Dry the product under a high vacuum.[6][8]

  • Dealing with Oily Products: If the product comes out as a viscous oil instead of a solid, it indicates the presence of impurities.

    • Action: Try triturating the oil with a non-polar solvent (hexane, petroleum ether) to induce crystallization.[8]

    • Action: If trituration fails, purification by column chromatography may be necessary before proceeding to the saponification step.

  • Final Purification by Recrystallization: After saponification and acidic workup to yield the final carboxylic acid, recrystallization is an effective final purification step.

    • Action: A process involving dissolving the crude acid in a suitable solvent (e.g., lower alcohols like methanol or ethanol) in the presence of a small amount of base, followed by recrystallization, has been shown to be effective for purifying similar chloroquinoline carboxylic acids.[11]

Q5: What causes poor regioselectivity in the Gould-Jacobs reaction, and is it a concern for this specific synthesis?

Poor regioselectivity is a potential issue when using an asymmetrically substituted aniline, as the cyclization can occur at either of the two ortho positions relative to the amino group.[5][10] The outcome is governed by both steric and electronic factors.

For the synthesis of This compound , the starting material is 2-chloroaniline . In this case, the regioselectivity is generally well-controlled. The bulky chloro-substituent at the ortho position sterically hinders cyclization at that site. Therefore, the reaction proceeds almost exclusively at the unsubstituted C6 position of the aniline ring, leading to the desired 8-chloroquinoline product.

Q6: The initial condensation of 2-chloroaniline and DEEM is sluggish. How can I improve this first step?

While the high-temperature cyclization is the most common hurdle, the initial condensation can sometimes be inefficient.

Causality: This step is a nucleophilic substitution where the aniline nitrogen attacks the malonate derivative, with the subsequent elimination of ethanol. Incomplete reactions can be due to insufficient heating, reagent decomposition, or suboptimal stoichiometry.[4][8]

Optimization Strategies:

  • Reagent Quality: Ensure that both the 2-chloroaniline and DEEM are of high purity and are used fresh.

  • Stoichiometry: Use a slight excess (1.0 to 1.2 equivalents) of the DEEM to ensure the complete consumption of the more valuable aniline starting material.[8]

  • Temperature and Time: The reaction is typically heated between 100-130°C for 1-2 hours.[8] Monitor the reaction by TLC to confirm the disappearance of the 2-chloroaniline spot before proceeding to the high-temperature cyclization. The evolution of ethanol is also a good indicator that the reaction is proceeding.[8]

Detailed Experimental Protocols

Protocol 1: Conventional High-Temperature Synthesis

This protocol details the synthesis using a high-boiling inert solvent.

Step 1: Condensation

  • In a round-bottom flask, combine 2-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture in an oil bath at 120-130°C for 1.5 hours. The reaction can be monitored by observing ethanol evolution and by TLC analysis.

  • After the reaction is complete, allow the mixture to cool slightly. This crude anilidomethylenemalonate intermediate is typically used directly in the next step.

Step 2: Thermal Cyclization

  • To the flask containing the crude intermediate, add a high-boiling solvent (e.g., Diphenyl ether, ~3-4 mL per gram of intermediate).

  • Equip the flask with a reflux condenser and heat the mixture under a nitrogen atmosphere to reflux (approx. 250-260°C).[6]

  • Maintain this temperature for 30-45 minutes, monitoring the reaction by TLC until the intermediate is consumed.

  • Remove the heat source and allow the reaction mixture to cool to room temperature. A precipitate of the product should form.[6]

  • Add cyclohexane (~5 volumes) to the cooled mixture to further precipitate the product and dissolve the diphenyl ether.

  • Collect the solid product by vacuum filtration, wash thoroughly with fresh cyclohexane, and dry under high vacuum to yield ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate.[6]

Step 3: Saponification

  • Suspend the dried ester in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux until the solid has completely dissolved and the hydrolysis is complete (monitor by TLC).

  • Cool the solution in an ice bath and carefully acidify with concentrated HCl to a pH of ~2-3.

  • The this compound will precipitate as a solid.

  • Collect the final product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Protocol 2: Microwave-Assisted Cyclization

This protocol outlines the use of a microwave reactor for the critical cyclization step.

  • Place the crude anilidomethylenemalonate intermediate (from Step 1 above) into a suitable microwave reaction vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the mixture to the desired temperature (e.g., start with 250°C and optimize up to 300°C) and hold for the optimized time (typically 5-15 minutes).[9] Monitor the internal temperature and pressure carefully.

  • Allow the reaction vessel to cool completely to room temperature.

  • Work up the product as described in Step 2 (conventional synthesis), by adding a non-polar solvent to precipitate the product, followed by filtration and washing.

  • Proceed with Saponification (Step 3) as described above.

References

Navigating the Synthesis of 8-Chloroquinoline-3-carboxylic Acid: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 8-Chloroquinoline-3-carboxylic acid is a critical process, often serving as a key step in the creation of novel therapeutics. However, like many multi-step organic syntheses, the path to a pure final product is frequently complicated by the formation of unwanted byproducts. This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the mechanistic principles of the Gould-Jacobs reaction, the most common synthetic route.

Understanding the Synthetic Landscape: The Gould-Jacobs Reaction

The synthesis of this compound via the Gould-Jacobs reaction is a three-stage process, each with its own potential for side reactions. A thorough understanding of this pathway is the first step in effective troubleshooting.

Gould_Jacobs_Reaction A 2-Chloroaniline + Diethyl Ethoxymethylenemalonate B Diethyl 2-((2-chloroanilino)methylene)malonate (Intermediate A) A->B Condensation C Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate (Intermediate B) B->C Thermal Cyclization D 8-Chloro-4-hydroxyquinoline-3-carboxylic acid C->D Saponification E This compound (Final Product) D->E (Often desired as is)

Caption: The Gould-Jacobs reaction pathway for this compound synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, providing explanations for their cause and actionable solutions.

Part 1: The Condensation Reaction

Question 1: My initial reaction is sluggish, and I'm seeing a significant amount of unreacted 2-chloroaniline and diethyl ethoxymethylenemalonate in my crude product. What's going wrong?

Answer: This points to an incomplete condensation reaction. The formation of Diethyl 2-((2-chloroanilino)methylene)malonate is the foundational step, and its inefficiency will impact the entire synthesis.

  • Causality: The nucleophilic attack of the aniline nitrogen on the electron-deficient alkene of diethyl ethoxymethylenemalonate can be hindered by several factors. Steric hindrance from the ortho-chloro group on the aniline can slow the reaction rate. Insufficient temperature or reaction time will also lead to an incomplete reaction.

  • Troubleshooting:

    • Temperature: Ensure your reaction temperature is adequate. While the reaction can proceed at room temperature, gentle heating (e.g., to 40-60 °C) can significantly increase the rate.

    • Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Solvent: While the reaction can be run neat, using a non-polar solvent like toluene can sometimes improve solubility and facilitate the reaction.

    • Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can protonate the ethoxy group, making it a better leaving group and accelerating the reaction.

Question 2: I've isolated the intermediate, Diethyl 2-((2-chloroanilino)methylene)malonate, but the yield is lower than expected. Where could my product have gone?

Answer: Low yields of the condensation product, assuming the starting materials have been consumed, can be due to side reactions of the starting materials or the product itself.

  • Causality: Diethyl ethoxymethylenemalonate is susceptible to hydrolysis if water is present in the reaction mixture, leading to the formation of diethyl malonate and other degradation products. Additionally, highly reactive impurities in the starting materials can lead to undesired side reactions.

  • Troubleshooting:

    • Moisture Control: Ensure all glassware is thoroughly dried and use anhydrous solvents if applicable.

    • Starting Material Purity: Use high-purity 2-chloroaniline and diethyl ethoxymethylenemalonate. Impurities can not only lower the yield but also complicate the subsequent cyclization step.

Part 2: Thermal Cyclization

Question 3: During the high-temperature cyclization, my reaction mixture turns dark and tarry, and the yield of the desired quinoline is very low. What is causing this?

Answer: The formation of tar is a common issue in high-temperature cyclization reactions and is indicative of polymerization and decomposition.

  • Causality: The Conrad-Limpach and Gould-Jacobs reactions often require high temperatures (typically >200 °C) to induce cyclization.[1] At these temperatures, the intermediate, Diethyl 2-((2-chloroanilino)methylene)malonate, and the product can undergo various decomposition pathways, leading to the formation of polymeric materials.[2]

  • Troubleshooting:

    • Temperature Control: The cyclization temperature is critical. It needs to be high enough to promote the reaction but not so high that it causes significant degradation. A precise and stable heating mantle or a high-boiling point solvent (like diphenyl ether) is recommended for better temperature control.

    • Reaction Time: Minimize the time the reaction is held at the high temperature. Monitor the reaction by TLC and cool it down as soon as the cyclization is complete.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that contribute to tar formation.

Cyclization_Byproducts A Diethyl 2-((2-chloroanilino)methylene)malonate B Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate (Desired Product) A->B Desired Cyclization C Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate (Regioisomer) A->C Alternative Cyclization D Polymeric Tar & Degradation Products A->D High Temp Degradation

Caption: Potential pathways and byproducts during the thermal cyclization step.

Question 4: My final product contains a significant amount of an isomeric byproduct. How can I control the regioselectivity of the cyclization?

Answer: The formation of regioisomers is a known challenge in the Gould-Jacobs reaction with substituted anilines.[1] In the case of 2-chloroaniline, cyclization can occur at either the C6 or C2 position relative to the amino group, leading to the formation of the 6-chloro isomer in addition to the desired 8-chloro product.

  • Causality: The regioselectivity of the cyclization is governed by both steric and electronic factors. The electron-withdrawing nature of the chlorine atom deactivates the ortho position (C6), which generally favors cyclization at the other ortho position (C2) to form the 8-chloro isomer. However, under forcing conditions, the formation of the 6-chloro isomer can become more significant.

  • Troubleshooting:

    • Optimized Conditions: Carefully controlling the cyclization temperature and time can influence the ratio of the isomers. Lower temperatures and shorter reaction times may favor the formation of the thermodynamically more stable 8-chloro isomer.

    • Purification: If a mixture of isomers is formed, careful purification is necessary. Column chromatography is often effective in separating the two isomers. Recrystallization can also be employed, taking advantage of potential differences in solubility between the two isomers.

Part 3: Saponification

Question 5: After the saponification step, I still have a significant amount of the ester intermediate, Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate, in my product. How can I ensure complete hydrolysis?

Answer: Incomplete saponification is a common issue, especially with sterically hindered esters.

  • Causality: The hydrolysis of the ethyl ester to the carboxylic acid requires a strong base, typically sodium hydroxide or potassium hydroxide. If the concentration of the base is too low, the reaction time is too short, or the temperature is insufficient, the hydrolysis will be incomplete.

  • Troubleshooting:

    • Base Concentration and Equivalents: Use a sufficient excess of a strong base (e.g., 2-3 equivalents of NaOH or KOH).

    • Reaction Time and Temperature: The hydrolysis may require prolonged heating (reflux) to go to completion. Monitor the reaction by TLC until the starting ester is no longer visible.

    • Solvent: Using a co-solvent like ethanol or methanol can help to increase the solubility of the ester and facilitate the hydrolysis.

Question 6: I'm observing a byproduct that appears to have lost the carboxylic acid group. What is this and how can I avoid it?

Answer: This is likely the decarboxylation product, 8-chloro-4-hydroxyquinoline.

  • Causality: Quinolone-3-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures in either acidic or basic conditions. Over-heating during the saponification or during the workup (e.g., if the acidification step generates a lot of heat) can promote this side reaction.

  • Troubleshooting:

    • Temperature Control: Avoid excessive temperatures during the saponification.

    • Careful Acidification: During the workup, add the acid slowly and with cooling to neutralize the reaction mixture. A rapid, exothermic neutralization can lead to localized heating and decarboxylation.

    • Purification: If decarboxylation occurs, the resulting 8-chloro-4-hydroxyquinoline can usually be separated from the desired carboxylic acid by taking advantage of the difference in their acidity and solubility. The carboxylic acid will be soluble in a basic aqueous solution, while the decarboxylated product will be less soluble.

Summary of Common Byproducts and Their Identification

Byproduct NameStructureFormation StageAnalytical Detection
2-ChloroanilineC₆H₆ClNCondensationTLC, GC-MS, ¹H NMR
Diethyl EthoxymethylenemalonateC₈H₁₂O₅CondensationTLC, GC-MS, ¹H NMR
Diethyl 2-((2-chloroanilino)methylene)malonateC₁₄H₁₆ClNO₄CondensationTLC, LC-MS, ¹H NMR
Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylateC₁₂H₁₀ClNO₃CyclizationLC-MS, ¹H NMR, HPLC
Polymeric Tar-CyclizationVisual, Insoluble in most solvents
8-Chloro-4-hydroxyquinolineC₉H₆ClNOSaponificationTLC, LC-MS, ¹H NMR

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-((2-chloroanilino)methylene)malonate

  • In a round-bottom flask, combine 2-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Add a catalytic amount of glacial acetic acid (0.05 eq).

  • Heat the mixture with stirring at 50-60 °C for 2-4 hours.

  • Monitor the reaction by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent).

  • Once the 2-chloroaniline is consumed, cool the reaction mixture to room temperature.

  • The product can often be used directly in the next step without further purification. If purification is desired, it can be achieved by vacuum distillation or column chromatography.

Protocol 2: Thermal Cyclization to Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

  • To a flask containing high-boiling solvent (e.g., diphenyl ether), add Diethyl 2-((2-chloroanilino)methylene)malonate (1.0 eq).

  • Heat the mixture with stirring to 240-250 °C.

  • Maintain this temperature for 30-60 minutes, monitoring the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • The product will often precipitate from the solvent upon cooling.

  • Filter the solid product and wash it with a non-polar solvent like hexane to remove the high-boiling solvent.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Protocol 3: Saponification to 8-Chloro-4-hydroxyquinoline-3-carboxylic acid

  • In a round-bottom flask, suspend Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.5 eq) and heat the mixture to reflux.

  • Maintain reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • The product will precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the final product.

References

troubleshooting low yield in the synthesis of 8-Chloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 8-Chloroquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address common challenges encountered during this synthesis, with a primary focus on overcoming low product yields.

Troubleshooting Guide: Enhancing Your Yield

Low yields in the synthesis of this compound, commonly prepared via the Gould-Jacobs reaction, can be a significant hurdle.[1] This section provides a systematic approach to identifying and resolving the root causes of diminished yields.

Issue 1: Low Yield in the Initial Condensation Step

The first stage of the Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester to form an anilidomethylenemalonic ester.[1] A low yield at this stage will invariably lead to a poor overall yield.

Question: My initial condensation reaction between 2-chloroaniline and diethyl ethoxymethylenemalonate (DEEMM) is sluggish and results in a low yield of the intermediate. What are the likely causes and solutions?

Answer:

Several factors can contribute to an inefficient condensation reaction. Here’s a breakdown of potential causes and actionable solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Ensure you are using a slight excess of the malonic ester derivative to drive the reaction forward.[2]

  • Reagent Quality: The purity of your starting materials is paramount.

    • Solution: Use freshly distilled 2-chloroaniline and high-purity DEEMM. Impurities can interfere with the reaction.

  • Reaction Conditions: Suboptimal temperature can hinder the reaction rate.

    • Solution: While the condensation can often be performed at room temperature, gentle heating (e.g., 40-60 °C) can sometimes improve the rate and yield. However, be cautious as excessive heat can lead to side reactions.

Issue 2: Inefficient Cyclization

The high-temperature intramolecular cyclization of the anilidomethylenemalonic ester is often the most challenging step and a primary source of low yields.[3]

Question: The cyclization of my diethyl (2-chloroanilino)methylenemalonate intermediate is not proceeding to completion, or I'm observing significant byproduct formation. How can I optimize this step?

Answer:

Incomplete cyclization is a frequent issue. Here are several troubleshooting strategies:

  • Insufficient Temperature: The cyclization is a thermally driven process and requires high temperatures.

    • Solution: Gradually increase the reaction temperature. High-boiling, inert solvents like Dowtherm A or diphenyl ether are commonly used to maintain a stable high temperature and promote efficient cyclization.[2]

  • Reaction Time: The duration of heating is critical.

    • Solution: If raising the temperature is not feasible due to decomposition, extending the reaction time at the current temperature may improve the yield. However, be aware that prolonged heating can also lead to product degradation.[2] Conduct small-scale optimization experiments to find the ideal balance between temperature and time for your specific setup.[2]

  • Microwave Heating: This can be a powerful alternative to conventional heating.

    • Solution: Microwave irradiation can offer rapid and uniform heating, often resulting in higher yields and significantly shorter reaction times.[2][4]

  • Anhydrous Conditions: Moisture can sometimes interfere with the reaction.

    • Solution: While not always a strict requirement, ensuring your reagents and solvent are dry can improve the reaction's outcome.[2]

Issue 3: Formation of Byproducts and Tar

The high temperatures required for cyclization can often lead to the formation of dark-colored, tarry byproducts, which complicates purification and reduces the isolated yield.[2]

Question: My reaction mixture turns dark, and I'm left with a significant amount of tarry residue after the cyclization step. How can I minimize this?

Answer:

The formation of tar is a common sign of decomposition at high temperatures.[2] Here’s how to mitigate this issue:

  • Optimize Temperature and Time: A delicate balance is necessary. Overheating or extended reaction times can cause degradation.[2]

  • Inert Atmosphere: Running the reaction under an inert atmosphere can prevent oxidative side reactions.

    • Solution: Conduct the reaction under a nitrogen or argon atmosphere.[2]

  • Solvent Choice: The right solvent can ensure even heating.

    • Solution: Utilize a high-boiling inert solvent to prevent localized overheating.[2]

Issue 4: Difficulties in Product Isolation and Purification

Even with a successful reaction, challenges in isolating and purifying the final product can lead to a perceived low yield.[5]

Question: The crude product is a viscous oil that is difficult to crystallize, or I'm losing a significant amount of product during purification. What are some effective isolation and purification strategies?

Answer:

  • Inducing Crystallization: If the product is an oil, it may contain impurities that inhibit crystallization.

    • Solution: Try triturating the crude oil with a non-polar solvent like hexane or petroleum ether to induce crystallization.[2]

  • Purification of Crude Product: Column chromatography can be an effective purification method.

    • Solution: Purify the crude product using column chromatography on silica gel.[6]

  • Removal of High-Boiling Solvents: Residual high-boiling solvents can make crystallization difficult.

    • Solution: Ensure the complete removal of high-boiling solvents under a high vacuum.[2]

  • Recrystallization: For purification of the solid product.

    • Solution: Recrystallization from a suitable solvent can be employed to purify the final product. The choice of solvent will depend on the solubility of the this compound.

Issue 5: Incomplete Hydrolysis of the Ester

The final step in the synthesis is the hydrolysis of the ethyl ester to the carboxylic acid. An incomplete hydrolysis will result in a mixture of the ester and the desired acid, lowering the yield of the final product.

Question: After the hydrolysis step, I still have a significant amount of the ethyl ester of this compound remaining in my product. How can I ensure complete hydrolysis?

Answer:

Incomplete hydrolysis is typically due to insufficient reaction time, inadequate base concentration, or poor solubility.

  • Reaction Time and Temperature: The hydrolysis may require more time or energy.

    • Solution: Increase the reaction time and/or gently heat the reaction mixture. Monitor the reaction by TLC to confirm the disappearance of the starting ester.

  • Concentration of Base: The concentration of the base (e.g., NaOH or KOH) is crucial.

    • Solution: Ensure a sufficient molar excess of the base is used to drive the saponification to completion.[1]

  • Solubility: The ester may not be fully soluble in the aqueous base.

    • Solution: The addition of a co-solvent like ethanol or methanol can improve the solubility of the ester and facilitate a more efficient hydrolysis.[7]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound via the Gould-Jacobs reaction?

A1: The Gould-Jacobs reaction is a series of reactions. It begins with the condensation of an aniline with an alkoxy methylenemalonic ester. This is followed by a high-temperature cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. The final steps involve saponification of the ester to the carboxylic acid.[1]

Q2: Are there alternative methods for the synthesis of this compound?

A2: While the Gould-Jacobs reaction is a common method, other synthetic routes exist. For instance, variations of the Vilsmeier-Haack reaction on acetanilides can produce 2-chloroquinoline-3-carbaldehydes, which can then be oxidized to the corresponding carboxylic acid.[8]

Q3: How can I confirm the identity and purity of my final product?

A3: The identity and purity of this compound can be confirmed using various analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Mass Spectrometry (MS)

  • Infrared (IR) Spectroscopy

  • Melting Point Analysis [9]

Q4: What are some of the key safety precautions to take during this synthesis?

A4: The synthesis involves the use of corrosive and potentially toxic chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The high-temperature cyclization step should be performed with caution, using appropriate heating mantles and ensuring the glassware is free of defects.

Experimental Protocols

Protocol 1: Synthesis of Diethyl (2-chloroanilino)methylenemalonate (Intermediate)
  • In a round-bottom flask equipped with a magnetic stirrer, combine 2-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Stir the mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC. Gentle heating (40-60 °C) can be applied if the reaction is slow.

  • The resulting product can often be used in the next step without further purification. If necessary, the excess diethyl ethoxymethylenemalonate can be removed under reduced pressure.

Protocol 2: Cyclization to Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate
  • To the crude diethyl (2-chloroanilino)methylenemalonate, add a high-boiling inert solvent such as Dowtherm A.

  • Heat the mixture to a high temperature (typically 240-260 °C) with vigorous stirring.

  • Maintain this temperature for the optimized reaction time (e.g., 30-60 minutes), monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature. The product may precipitate out upon cooling.

  • Collect the solid product by filtration and wash with a suitable solvent (e.g., hexane or ether) to remove the high-boiling solvent.

Protocol 3: Hydrolysis to this compound
  • Suspend the crude ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate in a solution of sodium hydroxide (e.g., 10-20% aqueous solution) and ethanol.

  • Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid or acetic acid) to precipitate the carboxylic acid product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

Visualizations

Gould-Jacobs Reaction Workflow

Gould_Jacobs_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis 2-chloroaniline 2-chloroaniline Intermediate Diethyl (2-chloroanilino)methylenemalonate 2-chloroaniline->Intermediate Condensation DEEMM Diethyl Ethoxymethylenemalonate DEEMM->Intermediate Cyclized_Ester Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate Intermediate->Cyclized_Ester High Temperature Final_Product This compound Cyclized_Ester->Final_Product Base Hydrolysis (e.g., NaOH)

Caption: Workflow for the Gould-Jacobs synthesis of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Logic Start Low Yield Observed Check_Step At which step is the yield low? Condensation Cyclization Hydrolysis Isolation Start->Check_Step Condensation_Issues Incomplete Reaction Reagent Quality Suboptimal Temperature Check_Step:f1->Condensation_Issues Cyclization_Issues Insufficient Temperature Incorrect Reaction Time Byproduct Formation Check_Step:f2->Cyclization_Issues Hydrolysis_Issues Incomplete Hydrolysis Insufficient Base Check_Step:f3->Hydrolysis_Issues Isolation_Issues Product is an Oil Purification Losses Check_Step:f4->Isolation_Issues Condensation_Solutions Optimize reaction time Use pure reagents Adjust temperature Condensation_Issues->Condensation_Solutions Cyclization_Solutions Increase temperature Optimize reaction time Use microwave heating Inert atmosphere Cyclization_Issues->Cyclization_Solutions Hydrolysis_Solutions Increase reaction time/temp Increase base concentration Use co-solvent Hydrolysis_Issues->Hydrolysis_Solutions Isolation_Solutions Triturate with non-polar solvent Column chromatography Optimize recrystallization Isolation_Issues->Isolation_Solutions

References

Technical Support Center: Improving the Solubility of 8-Chloroquinoline-3-carboxylic acid for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 8-Chloroquinoline-3-carboxylic acid in biological assays. As a quinoline carboxylic acid derivative, this compound's aromatic structure and acidic functional group present specific hurdles that can impact experimental reproducibility and data interpretation.[1][2] This document offers a structured approach to systematically troubleshoot and overcome these issues.

Troubleshooting Guide

This section addresses common problems in a question-and-answer format, providing both the rationale and step-by-step protocols for effective problem-solving.

Q1: My this compound, dissolved in DMSO, precipitates immediately upon dilution into my aqueous cell culture medium. What's happening and how can I fix it?

Expert Analysis: This is a classic case of a compound "crashing out" of solution. This compound is likely poorly soluble in aqueous media at neutral pH. While DMSO is an excellent solvent for initial stock preparation, its ability to maintain the compound's solubility diminishes significantly upon high dilution into an aqueous buffer system. The final concentration of your compound has likely exceeded its thermodynamic solubility limit in the assay medium.

Immediate Corrective Actions:
  • Lower the Final Concentration: The most straightforward first step is to test a lower final concentration of the compound in your assay.

  • Optimize DMSO Concentration: While minimizing DMSO is crucial to avoid solvent-induced artifacts, a slightly higher—yet non-toxic—final concentration (e.g., 0.5% instead of 0.1%) might be sufficient to keep the compound in solution. Always run a vehicle control with the highest DMSO concentration to assess its impact on the assay.

  • Pre-warm the Assay Medium: Adding the DMSO stock to the assay medium pre-warmed to 37°C can sometimes prevent immediate precipitation.

Workflow for Systematic Troubleshooting:

Caption: Troubleshooting precipitation in cell culture media.

Q2: I've tried adjusting concentrations, but my compound is still not soluble enough. How does pH influence the solubility of this compound?

Expert Analysis: The solubility of ionizable compounds like this compound is highly dependent on pH.[1] The carboxylic acid group (-COOH) can be deprotonated to its carboxylate form (-COO⁻) at pH values above its pKa. This negatively charged form is generally more water-soluble. Conversely, at pH values below the pKa, the compound will be in its less soluble, neutral form. The quinoline nitrogen is weakly basic and will be protonated only under strongly acidic conditions. Therefore, increasing the pH of your solvent system should enhance solubility.

Protocol: pH-Dependent Solubility Assessment
  • Prepare Buffers: Create a series of buffers with pH values ranging from 6.0 to 8.5 (e.g., phosphate-buffered saline adjusted with NaOH).

  • Equilibrate: Add an excess amount of this compound to a fixed volume of each buffer.

  • Agitate: Mix the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.

  • Separate: Centrifuge the samples to pellet the undissolved solid.

  • Quantify: Filter the supernatant (0.22 µm filter) and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.

  • Select Optimal pH: Choose the lowest pH that provides the required solubility for your assay, ensuring it is compatible with your biological system.

Data Presentation: Estimated pH-Dependent Solubility

pHExpected Solubility TrendRationale
< 6.0LowThe carboxylic acid group is predominantly in its protonated, less soluble form.
6.5 - 7.5IncreasingAs the pH approaches and surpasses the pKa, deprotonation increases, leading to higher solubility.[1]
> 7.5HighThe compound exists primarily in its more soluble anionic (carboxylate) form.

Disclaimer: This table presents expected trends. Experimental verification is essential.

Q3: My assay has strict pH constraints, and pH modification alone is insufficient. What other formulation strategies can I employ?

Expert Analysis: When pH adjustment is not a viable option, using co-solvents or other solubility-enhancing excipients is a common and effective strategy.[3] These agents work by reducing the polarity of the aqueous solvent, thereby improving the dissolution of hydrophobic compounds.

Recommended Co-solvents & Excipients:
  • Polyethylene Glycol (PEG): Specifically PEG 300 or PEG 400 are widely used for their low toxicity and high solubilizing capacity.

  • Propylene Glycol (PG): Another common, low-toxicity co-solvent.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from the aqueous environment.[4] β-cyclodextrins and their derivatives (e.g., HP-β-CD) are frequently used.

Protocol: Co-solvent Screening
  • Prepare Stock Solutions: Create concentrated stock solutions of your compound in the selected co-solvents (e.g., 100% PEG 400, 100% PG).

  • Serial Dilution: Prepare a dilution series of the co-solvent stock into your assay buffer.

  • Visual Inspection: Observe the solutions for any signs of precipitation immediately and after a 2-hour incubation at the assay temperature.

  • Determine Optimal Concentration: The lowest concentration of the co-solvent that maintains a clear solution is considered the most effective.

  • Crucial Control: Always run parallel controls to evaluate the effect of the co-solvent itself on your biological assay (e.g., cell viability, enzyme activity).

Frequently Asked Questions (FAQs)

Q: What is the molecular weight of this compound? A: The molecular weight is 207.61 g/mol .[5][6][7][8]

Q: What are the typical starting solvents for creating a stock solution? A: High-purity, anhydrous DMSO is the most common and effective solvent for creating a high-concentration stock solution.[9][10]

Q: Are there any known biological activities for this compound? A: Yes, this compound is described as an antibacterial agent and is used in proteomics research.[6][7][8] Derivatives of quinoline carboxylic acids are known to possess a wide range of biological activities, including anti-inflammatory and antimicrobial properties.[2][11]

Q: Can I use sonication to help dissolve the compound? A: Yes, gentle warming in a 37°C water bath followed by brief sonication in a bath sonicator can help dissolve the compound in DMSO for the initial stock preparation.[12]

Q: What is the general approach for formulating poorly soluble compounds? A: The general strategy involves a multi-pronged approach including pH modification, the use of co-solvents, surfactants, or cyclodextrins, and sometimes physical methods like particle size reduction.[3][13] The choice depends on the compound's specific properties and the requirements of the biological assay.[14]

References

preventing side reactions in the derivatization of 8-Chloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and derivatization of 8-Chloroquinoline-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile quinoline scaffold into their synthetic programs. My aim is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. We will address the common pitfalls and side reactions encountered during the derivatization of this molecule, focusing on the two most fundamental transformations: amide bond formation and esterification.

Section 1: Foundational Concepts & Initial Troubleshooting

The structure of this compound presents specific challenges. The carboxylic acid requires activation for derivatization, while the quinoline nitrogen, a basic site, can potentially interfere with certain reaction conditions. The electron-withdrawing nature of the chloro-substituent and the aromatic ring can also influence the reactivity of the carboxyl group.

FAQ 1.1: My derivatization reaction (amidation/esterification) has failed or is very low-yielding. Where do I start troubleshooting?

This is the most common issue and typically points to one of three areas: (1) Inefficient Carboxyl Activation , (2) Reagent or Substrate Instability , or (3) Competing Side Reactions . A logical troubleshooting workflow is essential.

Diagram 1: General Troubleshooting Workflow A systematic approach to diagnosing failed derivatization reactions.

G cluster_analysis Diagnosis cluster_cause Potential Causes & Solutions Start Reaction Failure (Low Yield / No Product) TLC Analyze Crude Reaction by TLC/LC-MS Start->TLC Q1 Is Starting Material (SM) Consumed? TLC->Q1 Q2 Is Desired Product (P) Observed? Q1->Q2 Yes Cause1 Cause: Incomplete Activation Solution: Check reagent quality, increase equivalents, extend activation time. Q1->Cause1 No Q3 Are there new, unidentified spots/peaks? Q2->Q3 Yes Cause4 Cause: Product Degradation Solution: Modify workup, use milder de-protection if applicable. Q2->Cause4 No (P formed, then lost) Cause2 Cause: Hydrolysis of Activated Intermediate Solution: Use anhydrous conditions, check solvent/reagent water content. Q3->Cause2 No (SM consumed, no P or side product) Cause3 Cause: Side Reaction Consumed SM Solution: Identify side product, modify conditions (temp, base, reagent). Q3->Cause3 Yes

Section 2: Amide Bond Formation - Troubleshooting Guide

Amide coupling is a cornerstone reaction, but direct condensation of this compound with an amine is inefficient due to the formation of a non-reactive ammonium carboxylate salt.[1] Carboxylic acid activation is mandatory.

FAQ 2.1: I'm attempting to form an amide, but my primary observation is recovered starting material. What's wrong?

This strongly suggests a failure in the activation step. The carboxylic acid was never converted into a species electrophilic enough to be attacked by the amine.

Potential Cause A: Hydrolysis of the Activated Intermediate The most common culprit is the presence of water. Activated species, especially acyl chlorides, are extremely moisture-sensitive and will rapidly hydrolyze back to the starting carboxylic acid.[2][3]

  • Solution:

    • Rigorous Anhydrous Technique: Dry all glassware in an oven (120°C) overnight and cool under an inert atmosphere (N₂ or Argon).

    • Solvent Quality: Use a freshly opened bottle of an anhydrous aprotic solvent (e.g., DMF, DCM, THF) or distill the solvent over a suitable drying agent.

    • Reagent Quality: Ensure amines and other reagents are anhydrous. Liquid amines can be dried over KOH or CaH₂ and distilled.

Potential Cause B: Ineffective Coupling Reagent Not all coupling reagents are created equal. Their effectiveness can be hampered by steric hindrance or reaction conditions.

  • Solution:

    • Reagent Choice: For sterically hindered amines or acids, a more potent coupling reagent may be required. Uronium/aminium salts like HATU or HBTU are often more effective than carbodiimides like EDC.[4]

    • Order of Addition: For many coupling reactions, pre-activation is key. Dissolve the carboxylic acid and coupling reagent first, stir for a few minutes to form the active ester, and only then add the amine. This prevents the coupling reagent from reacting directly with the amine, a known side reaction that forms a guanidinium by-product.

FAQ 2.2: My reaction forms a product, but it's not the desired amide. What could it be?

When using carbodiimide coupling reagents like DCC or EDC, a common and troublesome side product is the N-acylurea .

Diagram 2: Desired Amide Pathway vs. N-Acylurea Side Reaction Mechanism showing the divergence between productive coupling and side reaction.

  • Cause: The O-acylisourea intermediate, which should be attacked by the amine, can undergo an irreversible intramolecular rearrangement to the stable N-acylurea. This is more likely if the amine is a poor nucleophile (sterically hindered or electron-poor) or if its concentration is low.

  • Prevention: The best strategy is to trap the O-acylisourea intermediate before it can rearrange. This is done by adding a nucleophilic catalyst like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).[1] These additives react quickly with the O-acylisourea to form an active ester, which is more stable against rearrangement but still highly reactive toward the amine.

Protocol 2.1: Optimized Amide Coupling using EDC/NHS

This protocol is a robust starting point for coupling this compound with a primary or secondary amine.

  • Preparation: Under an inert atmosphere (N₂), add this compound (1.0 eq) to an oven-dried flask.

  • Dissolution: Add anhydrous DMF or DCM to dissolve the acid.

  • Activation: Add N-hydroxysuccinimide (NHS, 1.2 eq) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).[1]

  • Pre-Stirring: Stir the mixture at room temperature for 30-60 minutes. The solution should remain clear.

  • Amine Addition: Add the amine (1.1 eq) to the solution, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq) if the amine is added as a salt.

  • Reaction: Stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction with an organic solvent (e.g., Ethyl Acetate). Wash sequentially with 5% aq. HCl, sat. aq. NaHCO₃, and brine.[1] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Section 3: Esterification - Troubleshooting Guide

While seemingly simpler, esterification has its own set of challenges, particularly when dealing with non-primary alcohols or acid-sensitive substrates.

FAQ 3.1: My Fischer esterification (acid + alcohol with catalyst) is not working.

The Fischer esterification is an equilibrium-driven process.[5][6] For it to succeed, the equilibrium must be shifted towards the product.

  • Cause A: Insufficient Driving of Equilibrium: The reaction produces water, and the presence of water can drive the reaction backward via hydrolysis.[6]

  • Solution: Use the alcohol as the solvent (a large excess) and/or remove water as it forms, typically with a Dean-Stark apparatus. This method is generally limited to simple, low-boiling alcohols like methanol and ethanol.[5]

  • Cause B: Steric Hindrance: Fischer esterification works poorly for secondary and is almost completely ineffective for tertiary alcohols due to steric hindrance around the hydroxyl group.[7]

FAQ 3.2: I need to form an ester under milder, non-acidic conditions. What is the best approach?

For acid-sensitive substrates or for use with precious or sterically hindered alcohols, converting the carboxylic acid to a more reactive species first is the superior strategy.

Method 1: Acyl Chloride Formation (for robust substrates) This is a highly effective, two-step method. The carboxylic acid is first converted to the highly reactive acyl chloride, which then readily reacts with the alcohol.

  • Activation Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride are most common.[3][8] Oxalyl chloride is often preferred as its byproducts (CO, CO₂, HCl) are all gaseous.

  • Key Consideration: This method generates HCl. A base, such as pyridine or triethylamine, must be included in the second step to scavenge the acid produced upon reaction with the alcohol.

  • Side Reaction - Hydrolysis: The acyl chloride is extremely sensitive to moisture and must be prepared and used under strictly anhydrous conditions.[2][9]

Method 2: Steglich Esterification (for acid-sensitive substrates) This method is analogous to the EDC/NHS amide coupling but uses an alcohol as the nucleophile. It is particularly effective for hindered alcohols, including tertiary alcohols.

  • Reagents: A carbodiimide (DCC or EDC) is used as the dehydrating agent, and a crucial catalytic amount of 4-Dimethylaminopyridine (DMAP) is required.[7]

  • Mechanism: The carbodiimide activates the carboxylic acid. DMAP then acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate, which is then attacked by the alcohol.

Protocol 3.1: Two-Step Esterification via Acyl Chloride
  • Acyl Chloride Formation: In an oven-dried flask under N₂, suspend this compound (1.0 eq) in anhydrous DCM. Add a catalytic drop of anhydrous DMF. Cool the mixture to 0°C. Add oxalyl chloride (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases and the solution is clear.

  • Solvent Removal: Carefully remove the solvent and excess oxalyl chloride under reduced pressure. This crude 8-chloroquinoline-3-carbonyl chloride is often used directly.

  • Ester Formation: Dissolve the crude acyl chloride in anhydrous DCM under N₂ and cool to 0°C. In a separate flask, dissolve the desired alcohol (1.2 eq) and a non-nucleophilic base like triethylamine or pyridine (1.5 eq) in anhydrous DCM.

  • Addition: Add the alcohol/base solution dropwise to the acyl chloride solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Workup: Quench the reaction with water. Separate the layers and wash the organic layer with 1M HCl, sat. aq. NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to purify.

Section 4: Summary of Recommended Conditions

The choice of derivatization strategy depends heavily on the stability and steric properties of your coupling partner.

Objective Coupling Partner Recommended Method Key Reagents Critical Considerations
Amide Formation Primary/Secondary AmineActive Ester CouplingEDC, NHS, DIPEAAnhydrous conditions, pre-activation
Amide Formation Hindered/Unreactive AmineUronium Salt CouplingHATU, HOBt, DIPEACost, anhydrous conditions
Ester Formation Simple Primary AlcoholFischer EsterificationAlcohol (solvent), H₂SO₄ (cat.)Equilibrium control (excess alcohol)
Ester Formation Secondary/Tertiary/Precious AlcoholSteglich EsterificationDCC/EDC, DMAP (cat.)Anhydrous conditions, DMAP is essential
Ester Formation General Purpose, Robust SubstratesAcyl Chloride RouteOxalyl Chloride, PyridineStrictly anhydrous , two-step process

References

Technical Support Center: Troubleshooting Mass Spectrometry Fragmentation of 8-Chloroquinoline-3-carboxylic Acid Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Chloroquinoline-3-carboxylic acid labeled peptides. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the mass spectrometry analysis of these modified peptides. As Senior Application Scientists, we have compiled this resource to address the unique challenges you may encounter during your experiments, with a focus on explaining the underlying scientific principles to empower you to make informed decisions.

Understanding the this compound Label

The this compound moiety is a valuable labeling reagent for peptides, often used to introduce a stable, aromatic tag for various analytical purposes. The label is typically conjugated to the N-terminus of a peptide or the side chain of a lysine residue via an amide bond. Understanding its structure and expected fragmentation is the first step in successful troubleshooting.

Expected Fragmentation of the Label

The quinoline ring system is relatively stable, but it can undergo characteristic fragmentation upon collisional activation. Based on studies of similar quinoline derivatives, the following fragmentation pathways for the this compound tag can be anticipated.[1][2][3]

dot graph "Expected_Fragmentation" { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

// Nodes Precursor [label="Labeled Peptide Precursor Ion", fillcolor="#F1F3F4"]; Backbone_Fragmentation [label="Peptide Backbone Fragmentation\n(b- and y-ions)", fillcolor="#FFFFFF"]; Tag_Fragmentation [label="Tag Fragmentation", fillcolor="#FFFFFF"]; Neutral_Loss_COOH [label="Neutral Loss of COOH\n(-45 Da)", fillcolor="#FFFFFF"]; Neutral_Loss_CO2 [label="Neutral Loss of CO2\n(-44 Da)", fillcolor="#FFFFFF"]; Neutral_Loss_Cl [label="Neutral Loss of Cl\n(-35 Da)", fillcolor="#FFFFFF"]; Quinoline_Fragment [label="Quinoline Core Fragment", fillcolor="#FFFFFF"]; HCN_Loss [label="Loss of HCN\n(-27 Da)", fillcolor="#FFFFFF"]; Final_Fragments [label="Smaller Aromatic Fragments", fillcolor="#FFFFFF"];

// Edges Precursor -> Backbone_Fragmentation [label="CID/HCD", color="#4285F4"]; Precursor -> Tag_Fragmentation [label="CID/HCD", color="#EA4335"]; Tag_Fragmentation -> Neutral_Loss_COOH [color="#FBBC05"]; Tag_Fragmentation -> Neutral_Loss_CO2 [color="#FBBC05"]; Tag_Fragmentation -> Neutral_Loss_Cl [color="#FBBC05"]; Tag_Fragmentation -> Quinoline_Fragment [color="#34A853"]; Quinoline_Fragment -> HCN_Loss [color="#5F6368"]; HCN_Loss -> Final_Fragments [color="#5F6368"]; } caption { label = "Figure 1. Anticipated fragmentation pathways for this compound labeled peptides."; }

Caption: Figure 1. Anticipated fragmentation pathways for this compound labeled peptides.

Troubleshooting Guides and FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Category 1: Poor or Unexpected Fragmentation

Question 1: I am observing very few b- and y-ions from my labeled peptide. The spectrum is dominated by the precursor ion and a few intense fragment ions corresponding to the label. What is happening and how can I improve peptide backbone fragmentation?

Answer:

This is a common issue when analyzing peptides with stable aromatic labels. The high stability of the quinoline ring can lead to a phenomenon where the fragmentation energy is preferentially dissipated through a few high-abundance fragmentation pathways of the tag itself, leaving insufficient energy to cleave the peptide backbone amide bonds. This is particularly prevalent in collision-induced dissociation (CID).[4]

Troubleshooting & Optimization:

  • Switch to Higher-Energy Collisional Dissociation (HCD): HCD distributes a broader range of energies to the precursor ion compared to CID, which can promote more diverse fragmentation pathways, including those of the peptide backbone.[5][6][7][8] HCD is generally more effective at fragmenting stable structures and can help to overcome the "energy sink" effect of the quinoline tag.

  • Optimize Collision Energy: The applied collision energy is a critical parameter.[5][6][9]

    • Low Collision Energy: May result in insufficient fragmentation, with the precursor ion dominating the spectrum.

    • High Collision Energy: Can lead to excessive fragmentation of the tag into smaller, uninformative ions and may also cause secondary fragmentation of the desired b- and y-ions.

    • Stepped Normalized Collision Energy (NCE): This is a highly effective approach where the precursor ion is subjected to a range of collision energies in a single MS/MS scan.[5][6] This increases the diversity of fragment ions generated, improving the chances of observing both tag-specific fragments and a rich series of peptide backbone fragments. A typical stepped NCE could range from 20-40% or 30-50%.[10][11]

    Collision Energy (NCE)Expected OutcomeRecommendation
    Low (~15-25%)Precursor ion dominates; minimal fragmentation.Increase NCE.
    Medium (~25-35%)Good balance of tag and peptide fragmentation.Starting point for optimization.
    High (>35%)Increased tag fragmentation; potential loss of larger b/y-ions.Use with caution; consider stepped NCE.
  • Consider Alternative Fragmentation Methods: If available, techniques like Electron Transfer Dissociation (ETD) can be very useful. ETD is less dependent on the vibrational energy of the precursor and is particularly effective at fragmenting the peptide backbone while leaving labile modifications like phosphorylation intact.[7][12] For peptides with stable aromatic labels, ETD can provide complementary fragmentation information to CID/HCD.

dot graph "Troubleshooting_Poor_Fragmentation" { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

// Nodes Problem [label="Poor Peptide Fragmentation\n(Dominant Tag Fragments)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solution1 [label="Switch to HCD", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution2 [label="Optimize Collision Energy\n(Stepped NCE)", fillcolor="#FBBC05", fontcolor="#202124"]; Solution3 [label="Use Alternative Fragmentation\n(e.g., ETD)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Outcome [label="Improved b- and y-ion series", fillcolor="#F1F3F4"];

// Edges Problem -> Solution1 [color="#4285F4"]; Problem -> Solution2 [color="#FBBC05"]; Problem -> Solution3 [color="#34A853"]; Solution1 -> Outcome; Solution2 -> Outcome; Solution3 -> Outcome; } caption { label = "Figure 2. General troubleshooting workflow for poor peptide fragmentation."; }

Caption: Figure 2. General troubleshooting workflow for poor peptide fragmentation.

Question 2: I'm observing a significant neutral loss that I can't attribute to a specific amino acid side chain. Could this be coming from the this compound label?

Answer:

Yes, it is highly likely that the neutral loss originates from the label. Neutral losses are common fragmentation events for modified peptides and can sometimes be more favorable than backbone cleavages.[12][13][14][15] For the this compound tag, several neutral losses are possible:

  • Loss of COOH (-45.00 Da): This can occur from the carboxylic acid group if the labeling chemistry leaves it intact or if it's regenerated in the gas phase.[1]

  • Loss of CO2 (-43.99 Da): A common loss from carboxylic acids.[1]

  • Loss of Cl (-34.97 Da): The chlorine atom can be lost as a radical.

  • Loss of HCl (-35.98 Da): If a proton is available, hydrochloric acid can be eliminated.

Troubleshooting & Optimization:

  • High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer (e.g., Orbitrap, TOF) to accurately determine the mass of the neutral loss. This will help you distinguish between similar mass losses, for example, COOH (45.00 Da) and a formyl group (CHO, 29.00 Da) combined with an oxygen atom (16.00 Da).[3]

  • Manual Spectral Interpretation: Carefully examine your MS/MS spectra. If the neutral loss is from the precursor ion, you will see a peak at [M - neutral loss + H]+. If it's a secondary fragmentation from a b- or y-ion, you will see pairs of peaks corresponding to the b/y-ion and the [b/y - neutral loss]+ ion.

  • Modify Database Search Parameters: When using search algorithms like Mascot or Sequest, ensure you have defined the this compound modification correctly, including any potential neutral losses as variable modifications. This will allow the software to correctly identify peptides that exhibit this fragmentation behavior.

Category 2: Data Analysis and Interpretation

Question 3: My database search is failing to identify my labeled peptides, even though I see good quality MS/MS spectra. What could be the problem?

Answer:

This is a frequent challenge when working with non-standard modifications. The issue often lies in how the modification is defined in the search parameters and how the search algorithm handles the fragmentation data.

Troubleshooting & Optimization:

  • Verify the Mass of the Modification: Double-check the exact mass of the this compound tag that has been added to the peptide. Remember to account for the loss of a water molecule during the formation of the amide bond.

  • Define the Modification Correctly in Your Search Software:

    • Specificity: Define the modification as N-terminal or on specific amino acid residues (e.g., Lysine).

    • Variable vs. Fixed: If you expect incomplete labeling, define it as a variable modification. If you are confident of complete labeling, you can set it as a fixed modification.

    • Neutral Losses: As discussed in the previous question, include potential neutral losses from the tag as part of the modification definition.

  • Adjust Fragmentation Ion Settings:

    • Include Tag-Specific Fragment Ions: If your search software allows, you can define "diagnostic" or "reporter" ions for the tag. This can help the software to prioritize spectra that contain evidence of the label.

    • Adjust Mass Tolerance: While high mass accuracy is generally good, ensure your fragment ion mass tolerance is not set too restrictively, especially if you are using an ion trap instrument for MS/MS.

  • Manual Validation: If automated searches fail, perform manual validation of a few high-quality spectra. This can help you identify the correct fragmentation patterns and then refine your search parameters accordingly.

Experimental Protocol: Optimization of Collision Energy for Labeled Peptides

This protocol provides a systematic approach to optimizing the collision energy for your this compound labeled peptides.

  • Sample Preparation: Prepare a solution of your purified labeled peptide at a concentration suitable for direct infusion or LC-MS/MS analysis (e.g., 1 pmol/µL).

  • Instrumentation Setup:

    • Use a high-resolution mass spectrometer capable of HCD fragmentation.

    • Set up a targeted MS/MS experiment to continuously fragment the precursor ion of your labeled peptide.

  • Collision Energy Ramp Experiment:

    • Acquire a series of MS/MS spectra of your labeled peptide at different normalized collision energies (NCE). Start with a broad range, for example, from 15% to 50% NCE in steps of 5%.

    • Alternatively, use a stepped NCE method if available on your instrument. For TMT-labeled experiments, a stepped NCE from 30% to 50% has been shown to be effective.[10][11]

  • Data Analysis:

    • Visually inspect the MS/MS spectra at each collision energy level.

    • Evaluate the spectra based on the following criteria:

      • Sequence Coverage: The percentage of the peptide sequence that is confirmed by the observed b- and y-ions.

      • Fragment Ion Intensity: The intensity of the b- and y-ions relative to the tag-related fragment ions and the precursor ion.

      • Number of Fragment Ions: The total number of unique b- and y-ions identified.

  • Selection of Optimal Collision Energy: Choose the NCE or stepped NCE range that provides the best balance of peptide sequence coverage and fragment ion intensity. This will be your optimal setting for analyzing complex samples containing your labeled peptides.

References

Technical Support Center: Ensuring the Stability of 8-Chloroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Chloroquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this compound during storage and handling. Our goal is to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: I've noticed my solid this compound has changed color from off-white to a yellowish-brown. What does this indicate?

A1: Discoloration, particularly to yellow and then brown, is a common visual indicator of degradation for quinoline compounds.[1] This is often a result of photodegradation (exposure to light) or oxidation. The formation of these colored byproducts signifies that the purity and integrity of your compound are compromised, which can significantly impact your experimental outcomes. It is crucial to store this compound, both in solid form and in solution, protected from light.[1][2]

Q2: My recent assays using a stock solution of this compound are showing inconsistent results and a general loss of potency. Could this be a stability issue?

A2: Absolutely. Inconsistent results and a loss of potency are classic signs of compound degradation.[1] Quinoline compounds can be unstable in solution, and their degradation is influenced by several factors, including pH, temperature, and light exposure.[1] For highly sensitive experiments, it is always recommended to prepare fresh solutions. If you must use a stock solution, its stability under your specific storage conditions should be validated.

Q3: What are the primary environmental factors that can cause the degradation of this compound?

A3: The key factors influencing the stability of this compound are:

  • Light: Many quinoline derivatives are photosensitive and can degrade upon exposure to UV or even ambient light.[1][2][3] This can lead to the formation of various byproducts.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1] Storing the compound at appropriate, cool temperatures is crucial for long-term stability.

  • pH (for solutions): The stability of quinoline carboxylic acids in solution is highly dependent on pH.[1][4][5] Both strongly acidic and basic conditions can catalyze degradation pathways like hydrolysis or decarboxylation.[1][6][7][8]

  • Oxygen: As with many organic compounds, exposure to atmospheric oxygen can lead to oxidative degradation over time.

Troubleshooting Guide: Degradation Issues

This section provides a structured approach to identifying and resolving common degradation problems.

Visualizing the Problem: A Troubleshooting Workflow

Below is a workflow to help you diagnose and address potential degradation of your this compound.

G start Start: Inconsistent Results or Compound Discoloration check_solid Is the solid compound discolored? start->check_solid solid_yes Yes check_solid->solid_yes Yes solid_no No check_solid->solid_no No check_solution Are you using a stock solution? solution_yes Yes check_solution->solution_yes Yes solution_no No check_solution->solution_no No discard_solid High probability of degradation. Discard and use a fresh batch. solid_yes->discard_solid solid_no->check_solution check_solution_age How old is the solution? When was it prepared? solution_yes->check_solution_age fresh_solution Prepare a fresh solution for each experiment. solution_no->fresh_solution review_storage Review solid storage conditions. (See Table 1) discard_solid->review_storage check_solution_age->fresh_solution Old or unknown check_solution_storage How is the solution stored? (Temp, Light, pH) check_solution_age->check_solution_storage Recently prepared validate_storage Validate stability of stock solution under your storage conditions. adjust_solution_storage Adjust storage conditions. (Aliquot, inert gas, buffer, refrigerate/freeze) check_solution_storage->adjust_solution_storage adjust_solution_storage->validate_storage

Caption: Troubleshooting workflow for degradation issues.

In-Depth Technical Guide to Storage and Handling

Understanding Degradation Pathways

To effectively prevent degradation, it's essential to understand the potential chemical reactions that can occur. For this compound, the primary concerns are photodegradation, hydrolysis, and decarboxylation.

G cluster_0 Degradation Initiators cluster_1 Core Compound cluster_2 Degradation Pathways Light Light (UV/Ambient) Compound This compound Light->Compound Heat Heat Heat->Compound pH Extreme pH (in solution) pH->Compound Oxygen Oxygen Oxygen->Compound Photodegradation Photodegradation (e.g., formation of hydroxyquinolines) Compound->Photodegradation leads to Decarboxylation Decarboxylation (loss of CO2) Compound->Decarboxylation can undergo Hydrolysis Hydrolysis (of chloro group or amide formation) Compound->Hydrolysis can undergo Oxidation Oxidation Compound->Oxidation can undergo

Caption: Potential degradation pathways for this compound.

  • Photodegradation: Quinoline rings are susceptible to photoreactions, which can lead to complex rearrangements or the formation of byproducts like hydroxyquinolines.[1][3]

  • Decarboxylation: Carboxylic acids, particularly with electron-withdrawing groups on the aromatic ring, can undergo decarboxylation (loss of CO₂) when heated, sometimes catalyzed by acidic or basic conditions.[6][9][10][11]

  • Hydrolysis: While the chloro group on the quinoline ring is generally stable, under harsh pH and temperature conditions, it could be susceptible to hydrolysis. More commonly, in solution with amine-containing buffers, amide formation could occur.

Recommended Storage Conditions

To minimize degradation, adhere to the following storage protocols.

ParameterSolid CompoundStock SolutionRationale
Temperature 2-8°C[12]-20°C or -80°C (for long-term)Lower temperatures slow down all chemical degradation reactions.[1]
Light Store in an amber vial or in the dark[2]Store in amber vials or wrap in aluminum foil[1]Prevents photodegradation, a primary pathway for quinoline compounds.[1][2][3]
Atmosphere Sealed container in a dry environmentAliquot and blanket with inert gas (Argon/Nitrogen)Minimizes exposure to moisture and atmospheric oxygen, preventing hydrolysis and oxidation.[13]
Container Tightly sealed, chemically inert containerTightly sealed glass vials with PTFE-lined capsPrevents contamination and reaction with container materials.
pH (Solutions) N/ABuffered to a stable pH (if known) or prepared in aprotic solvents (e.g., DMSO, DMF)Quinoline stability is highly pH-dependent; aprotic solvents can prevent pH-catalyzed degradation.[1][4]
Experimental Protocols

Protocol 1: Preparation of Stock Solutions for Optimal Stability

This protocol is designed to create aliquots of your stock solution to minimize degradation from freeze-thaw cycles and environmental exposure.

  • Pre-analysis: Before opening, allow the container of solid this compound to equilibrate to room temperature to prevent condensation of moisture onto the compound.

  • Solvent Selection: Choose a suitable aprotic solvent such as anhydrous DMSO or DMF. If an aqueous buffer is required, its stability at the target pH should be predetermined.

  • Dissolution: Under a chemical fume hood, dissolve the compound in the chosen solvent to your desired concentration. Gentle warming or sonication may be used to aid dissolution if necessary.

  • Inert Gas Blanketing (Recommended):

    • Gently flush the headspace of the stock solution container with an inert gas like argon or nitrogen for 15-30 seconds.

    • This displaces oxygen and moisture, reducing the potential for oxidation and hydrolysis.

  • Aliquoting:

    • Dispense the stock solution into smaller, single-use volumes in amber glass vials with PTFE-lined caps.

    • The volume of each aliquot should be appropriate for a single experiment to avoid reusing a thawed vial.

  • Storage: Tightly seal the vials and store them at -20°C or -80°C, protected from light.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, preparation date, and your initials.

Protocol 2: Forced Degradation Study to Assess Stability

This protocol helps you understand the stability of this compound under your specific experimental conditions.

  • Prepare Solutions: Prepare solutions of the compound under various conditions you wish to test (e.g., different pH buffers, aqueous vs. organic solvent). Include a control sample stored under ideal conditions (e.g., -80°C in anhydrous DMSO).

  • Apply Stress Conditions:

    • Thermal Stress: Incubate a sample at an elevated temperature (e.g., 40-60°C) for a set period.[1]

    • Photolytic Stress: Expose a sample in a transparent container to a UV and visible light source. Wrap a control sample in aluminum foil.[1]

    • Acid/Base Hydrolysis: Add HCl or NaOH to respective samples to achieve pH 1-2 and pH 12-13.

    • Oxidative Stress: Add a small amount of dilute hydrogen peroxide to a sample.

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stressed sample.

  • Analytical Measurement: Analyze the samples and the control using a suitable analytical method like HPLC-UV or LC-MS.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks or a decrease in the area of the parent peak indicates degradation. This allows you to identify which conditions cause instability.

By implementing these storage and handling strategies, you can significantly reduce the risk of degradation, ensuring the reliability and accuracy of your research with this compound.

References

method refinement for consistent results with 8-Chloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 8-Chloroquinoline-3-carboxylic acid

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common experimental challenges. Our goal is to ensure you achieve consistent, reliable results by understanding the causality behind experimental choices and implementing robust protocols.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, properties, and application of this compound.

Q1: What are the fundamental properties and storage recommendations for this compound?

A1: this compound is a halogenated heterocyclic compound with the molecular formula C₁₀H₆ClNO₂ and a molecular weight of approximately 207.61 g/mol [1][2][3]. It is typically supplied as a solid with a purity of 95-97% or higher[1][2].

  • Storage: For optimal stability, it should be stored in a tightly sealed container in a dry environment. Recommended storage conditions vary slightly by supplier, ranging from room temperature to 2-8°C[1][2]. Always refer to the supplier's specific recommendations.

  • Appearance: It is generally a powder, which can range from white to yellow[4][5].

  • Solubility: Solubility is a critical parameter. It is generally poorly soluble in water but shows solubility in organic solvents like DMF and DMSO, and limited solubility in alcohols, particularly with heating.

Q2: What are the primary applications of this compound?

A2: this compound serves as a key intermediate and building block in medicinal chemistry and material science. Its structure is related to quinolone antibiotics, which are known to interfere with bacterial DNA replication[6]. Specific applications include:

  • Proteomics Research: It is described as a chlorinated quinoline for use in proteomics research[1][7].

  • Inhibitor Synthesis: The quinoline-3-carboxylic acid scaffold is a core component of various kinase inhibitors, including those targeting protein kinase CK2, which is implicated in cancer and other diseases[4][8].

  • Antibacterial Agents: As a quinolone derivative, it has been investigated for its potential as an antibacterial agent[9][10].

Q3: What are the main safety hazards associated with this compound?

A3: According to the Globally Harmonized System (GHS) classifications, this compound presents specific hazards. It is harmful if swallowed (Acute Toxicity, Oral) and causes serious eye irritation[3]. Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All handling should be performed in a well-ventilated area or a chemical fume hood.

Troubleshooting Guide: From Inconsistent Yields to Ambiguous Data

This section provides a problem-oriented approach to resolving common issues encountered during synthesis, purification, and analysis.

Problem 1: Low or Inconsistent Yields in Synthesis

Low yields are often traced back to incomplete reactions, competing side reactions, or product degradation during workup.

Potential Cause A: Incomplete Conversion of Starting Material

  • Why it Happens: The oxidation of a precursor aldehyde or the cyclization step may be sluggish. Reaction kinetics can be highly sensitive to temperature, concentration, and catalyst activity.

  • Troubleshooting Steps:

    • Reaction Monitoring: Do not rely solely on reaction time. Monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A stable reactant-to-product ratio indicates completion or equilibrium.

    • Temperature & Time Optimization: If the reaction stalls, consider a modest increase in temperature. For thermally sensitive materials, extending the reaction time at a lower temperature is preferable. Some related syntheses require reflux for extended periods (12-24 hours) to achieve completion[4].

    • Reagent Stoichiometry: Ensure activating reagents (e.g., for oxidation or chlorination) are used in the correct molar ratios. For instance, in the synthesis of related compounds, chlorination is achieved with agents like sulfuryl chloride or N-chlorosuccinimide (NCS)[10][11]. An excess may be required, but a large excess can promote side reactions.

Potential Cause B: Formation of Side Products

  • Why it Happens: The quinoline ring is susceptible to various reactions. For example, during chlorination steps, regioisomers can form. Under harsh oxidative or acidic conditions, decomposition or unwanted cleavage can occur[5][12].

  • Troubleshooting Steps:

    • Purity of Reagents: Use freshly purified starting materials and anhydrous solvents where necessary.

    • Inert Atmosphere: If your reaction involves organometallics or other air-sensitive reagents, conduct it under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions.

    • Controlled Addition: Add highly reactive reagents (e.g., chlorinating or oxidizing agents) slowly and at a controlled temperature (e.g., 0°C) to minimize exothermic events and improve selectivity.

Workflow for Diagnosing Yield Issues

G cluster_completion Reaction Monitoring cluster_optimization Optimization cluster_side_products Side Product Analysis cluster_purification Purification & Workup start Low or Inconsistent Yield check_completion Is the reaction going to completion? (Check via TLC/LC-MS) start->check_completion no No check_completion->no  Incomplete yes_completion Yes check_completion->yes_completion  Complete optimize Optimize Reaction: - Increase Temperature/Time - Adjust Stoichiometry no->optimize check_side_products Are there significant side products? (Check via TLC/LC-MS) yes_completion->check_side_products optimize->check_completion Re-evaluate yes_side Yes check_side_products->yes_side no_side No check_side_products->no_side purify_conditions Address Side Products: - Use Anhydrous Solvents - Control Reagent Addition - Use Inert Atmosphere yes_side->purify_conditions check_workup Investigate Workup & Purification: - Check pH during extraction - Screen recrystallization solvents - Consider chromatography no_side->check_workup purify_conditions->check_workup After Optimization end_node Consistent Yield Achieved check_workup->end_node

Caption: Troubleshooting workflow for low reaction yields.

Problem 2: Difficulty in Purification and Isolation

Achieving high purity can be challenging due to the compound's moderate polarity and potential for co-precipitation with related impurities.

Potential Cause A: Poor Crystallization Behavior

  • Why it Happens: The compound may be too soluble in common recrystallization solvents or may oil out if the solvent polarity changes too rapidly. Impurities can also inhibit crystal lattice formation.

  • Troubleshooting Protocol: Systematic Recrystallization Solvent Screening

    • Objective: To identify a single or binary solvent system that dissolves the compound when hot but provides low solubility when cold.

    • Procedure:

      • Place ~10-20 mg of your crude product into several test tubes.

      • To each tube, add a different solvent (e.g., Ethanol, Methanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene) dropwise at room temperature until a slurry is formed.

      • Heat each tube with agitation until the solid dissolves completely. If it doesn't dissolve, add more solvent in small aliquots while heating.

      • Allow the solutions to cool slowly to room temperature, then place them in an ice bath for 20-30 minutes.

      • Observe which solvent system yields well-formed crystals with a significant reduction in colored impurities in the supernatant.

    • Expert Insight: A patent for the purification of a structurally similar 7-chloroquinoline-8-carboxylic acid recommends recrystallization from water-miscible lower alcohols (like methanol or ethanol) in the presence of a small amount of a base[13]. This suggests that slightly altering the pH of the crystallization medium could improve purity by ensuring acidic or basic impurities remain in the mother liquor.

Potential Cause B: Contamination with Isomeric Impurities

  • Why it Happens: During synthesis, particularly in electrophilic substitution reactions on the quinoline core, isomers can be generated that have very similar physical properties to the desired product, making separation by crystallization difficult.

  • Troubleshooting Steps:

    • pH-Controlled Workup: During aqueous workup, carefully adjust the pH. The carboxylic acid group allows the target compound to be extracted into a basic aqueous layer (e.g., dilute NaHCO₃ or Na₂CO₃), leaving non-acidic impurities behind in the organic layer. The product can then be re-precipitated by acidifying the aqueous layer.

    • Column Chromatography: If recrystallization fails, silica gel column chromatography is a viable alternative. A gradient elution system, starting with a non-polar solvent (e.g., Hexanes or Toluene) and gradually increasing the polarity with Ethyl Acetate, can effectively separate isomers. A small amount of acetic or formic acid in the mobile phase can improve peak shape for carboxylic acids.

Recommended Purification Parameters
MethodSolvent/Mobile Phase SystemKey Considerations
Recrystallization Isopropanol, Ethanol, or Acetic Acid/Water mixtures[4]Test solvent systems systematically. Consider adding a catalytic amount of base to improve purity for crude material from certain routes[13].
Acid-Base Extraction Toluene/Ethyl Acetate & aq. NaHCO₃Ensures separation from neutral or basic impurities before final purification.
Column Chromatography Silica Gel, Hexane/Ethyl Acetate + 0.5% Acetic AcidUse a shallow gradient to resolve closely-eluting isomers. Monitor fractions by TLC.
Problem 3: Solubility Issues for Reactions or Analysis

Potential Cause: Inappropriate Solvent Choice

  • Why it Happens: The combination of a halogenated aromatic ring and a carboxylic acid group gives the molecule mixed polarity, making solvent selection non-trivial.

  • Troubleshooting Steps:

    • For Reactions: For reactions involving the carboxylic acid (e.g., amide coupling), polar aprotic solvents like DMF, NMP, or DMA are often required to achieve sufficient concentration. For substitutions at the chloro position, solvents like glacial acetic acid (for hydrolysis) or polar aprotic solvents may be used[4].

    • For NMR Analysis: Deuterated dimethyl sulfoxide (DMSO-d₆) is the most common choice as it readily dissolves the compound and the acidic proton of the carboxylic acid is typically observable. For less polar derivatives, Chloroform-d (CDCl₃) may be used, but solubility might be limited.

    • For Biological Assays: A stock solution is typically prepared in 100% DMSO. Subsequent dilutions into aqueous buffer for the assay must be carefully managed to avoid precipitation. The final DMSO concentration in the assay should be kept low (typically <1%) and be consistent across all samples.

Experimental Protocols: A Self-Validating System

This section provides a detailed, generalized protocol for a common reaction type, highlighting the causality behind each step.

Protocol: Amine Substitution at the C8-Chloro Position (Generalized)

This protocol is based on general procedures for nucleophilic aromatic substitution on chloroquinolines.

Objective: To replace the chlorine atom at the C8 position with a primary or secondary amine to generate a new derivative.

Reaction Scheme:

G cluster_reactants cluster_conditions cluster_products start_material This compound conditions Heat (e.g., 150°C) Solvent (e.g., NMP or sealed tube) Base (optional, e.g., K2CO3) start_material->conditions amine + R1R2NH (Amine) amine->conditions product 8-(R1R2N)-quinoline-3-carboxylic acid conditions->product side_product + HCl conditions->side_product

Caption: Generalized amination of this compound.

Methodology:

  • Vessel Preparation (Trustworthiness Pillar): To a pressure-rated reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Causality: A pressure vessel is crucial as these reactions often require high temperatures, well above the boiling point of the amine or solvent, to proceed at a reasonable rate.

  • Reagent Addition: Add the desired amine (1.5-3.0 eq) and a suitable high-boiling polar aprotic solvent (e.g., NMP, DMSO) to create a slurry of ~0.5 M concentration. If the amine is supplied as a salt, an additional base (e.g., K₂CO₃ or DIPEA, 2.0 eq) is required to liberate the free amine.

    • Causality: An excess of the amine is used to drive the reaction to completion. A high-boiling solvent is necessary for achieving the required reaction temperature.

  • Reaction Execution: Seal the vessel tightly. Place it in a pre-heated oil bath or heating mantle set to 150°C. Stir vigorously for 4-16 hours.

    • Causality: Vigorous stirring ensures homogeneity, which is critical for a reaction involving a partially soluble starting material. The high temperature provides the activation energy for this typically challenging nucleophilic aromatic substitution.

  • Monitoring & Workup: After cooling to room temperature, take a small aliquot of the reaction mixture, dilute it with DMSO, and analyze by LC-MS to confirm the formation of the desired product mass and consumption of the starting material.

    • Causality (Self-Validation): This step is a critical checkpoint. Proceeding to a full-scale workup without confirming product formation is inefficient.

  • Isolation:

    • Pour the cooled reaction mixture into a larger volume of cold water or 1M HCl(aq). This will precipitate the product.

    • Causality: The product, being an amino acid derivative, is often zwitterionic and has low solubility in water at or near its isoelectric point. Pouring the mixture into water crashes it out of the highly polar organic solvent. Using dilute acid ensures the amine is protonated, aiding precipitation.

    • Stir the resulting slurry for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the solid sequentially with water and then with a non-polar solvent like diethyl ether or hexanes to remove residual organic solvent and non-polar impurities.

  • Purification: Dry the crude solid. The primary purification method will be recrystallization from a suitable solvent (e.g., Ethanol/Water). If isomers or other closely-related impurities are present, column chromatography may be necessary.

References

Validation & Comparative

A Head-to-Head Comparison of Antibacterial Efficacy: 8-Chloroquinoline-3-carboxylic acid versus Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Antimicrobial Drug Discovery

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, the scientific community continuously evaluates new chemical entities for their therapeutic potential. This guide provides a comprehensive, data-driven comparison of the antibacterial activity of a lesser-studied compound, 8-Chloroquinoline-3-carboxylic acid, with one of the most widely recognized fluoroquinolone antibiotics, Ciprofloxacin. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis grounded in established experimental protocols.

Introduction: The Quinoline Scaffold in Antibacterial Therapy

The quinoline ring system is a foundational scaffold in the development of a significant class of antibiotics. Its derivatives have demonstrated potent bactericidal effects, primarily through the inhibition of essential bacterial enzymes involved in DNA replication.

Ciprofloxacin , a second-generation fluoroquinolone, has been a clinical mainstay for decades.[1][2] Its broad-spectrum activity covers a wide range of Gram-negative and Gram-positive bacteria, making it an effective treatment for various infections, including urinary tract, respiratory, and skin infections.[2][3][4]

This compound is a quinoline derivative with a structural resemblance to the core of fluoroquinolone antibiotics.[5][6] While less characterized in the scientific literature, its chemical architecture suggests a potential for antibacterial activity, warranting a thorough investigation and direct comparison with established drugs like ciprofloxacin. One study notes its potential as an antibacterial agent, particularly against sulfite-reducing bacteria.[5]

Mechanism of Action: Targeting Bacterial DNA Replication

The primary mode of action for quinolone antibiotics is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[7][8][9] These enzymes are crucial for managing DNA supercoiling, a process vital for bacterial DNA replication, transcription, and repair.[7][10]

Ciprofloxacin: A Dual-Target Inhibitor

Ciprofloxacin exerts its bactericidal effect by trapping these enzymes on the DNA as a drug-enzyme-DNA complex.[10] This action prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately, cell death.[7][11] In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in several Gram-positive bacteria.[8]

Diagram: Mechanism of Action of Ciprofloxacin

ciprofloxacin_mechanism cluster_inhibition Inhibition Ciprofloxacin Ciprofloxacin BacterialCell Bacterial Cell Ciprofloxacin->BacterialCell DNA_Gyrase DNA Gyrase (GyrA/GyrB) Ciprofloxacin->DNA_Gyrase Binds to GyrA subunit Topoisomerase_IV Topoisomerase IV (ParC/ParE) Ciprofloxacin->Topoisomerase_IV Binds to ParC subunit BacterialCell->DNA_Gyrase BacterialCell->Topoisomerase_IV DNA_Replication_Fork DNA Replication Fork DNA_Gyrase->DNA_Replication_Fork Relieves Supercoiling DSBs Double-Strand Breaks DNA_Gyrase->DSBs Stabilizes Cleavage Complex Topoisomerase_IV->DNA_Replication_Fork Decatenates Chromosomes Topoisomerase_IV->DSBs Stabilizes Cleavage Complex CellDeath Bacterial Cell Death DSBs->CellDeath Induces

Caption: Ciprofloxacin inhibits DNA gyrase and topoisomerase IV, leading to DNA damage and cell death.

This compound: A Postulated Mechanism

Given its structural similarity to the quinolone core, it is hypothesized that this compound also targets bacterial DNA gyrase and topoisomerase IV. The presence of the carboxylic acid at position 3 is a key feature for interaction with the GyrA subunit of DNA gyrase.[12] However, the lack of a fluorine atom at position 6 and the specific substituent at position 7, which are common in modern fluoroquinolones, may influence its potency and spectrum of activity. Experimental validation is crucial to confirm this proposed mechanism.

Experimental Design for a Comparative Analysis

To objectively compare the antibacterial activity of this compound and ciprofloxacin, a standardized set of in vitro experiments is essential. The following protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), provide a framework for this evaluation.[13][14][15][16][17][18][19][20][21]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22][23] The broth microdilution method is a widely accepted and reproducible technique for determining MIC values.[24][25][26]

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of this compound and ciprofloxacin in a suitable solvent (e.g., DMSO), followed by dilution in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Preparation of Bacterial Inoculum: From a fresh overnight culture on an appropriate agar plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[26][27] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[24][27]

  • Serial Dilution in Microtiter Plates: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in CAMHB to obtain a range of concentrations.[24] Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation: Add the standardized bacterial inoculum to each well, except for the sterility control.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[24][27]

  • MIC Determination: After incubation, the MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.[23][24]

Diagram: Workflow for MIC Determination

mic_workflow start Start prep_stock Prepare Stock Solutions (Test Compound & Ciprofloxacin) start->prep_stock prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum serial_dilution Perform 2-Fold Serial Dilutions in 96-Well Plate prep_stock->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[27][28][29] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Experimental Protocol: MBC Assay

  • Following MIC Determination: Use the microtiter plates from the completed MIC assay.

  • Subculturing: From the wells showing no visible growth (the MIC well and at least two wells with higher concentrations), plate a 10 µL aliquot onto a sterile, antibiotic-free Mueller-Hinton Agar (MHA) plate.[27][28]

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[27]

  • MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[28][29]

Data Presentation and Interpretation

For a robust comparison, a panel of clinically relevant bacterial strains should be tested, including representatives of Gram-positive and Gram-negative bacteria. Quality control strains, such as Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213, must be included to ensure the validity of the results.[30]

Table 1: Hypothetical Comparative Antibacterial Activity Data (MIC in µg/mL)

Bacterial StrainGram StainThis compound (MIC)Ciprofloxacin (MIC)
Escherichia coli ATCC 25922Negative160.015
Pseudomonas aeruginosa ATCC 27853Negative640.5
Klebsiella pneumoniae ATCC 700603Negative320.03
Staphylococcus aureus ATCC 29213Positive80.25
Enterococcus faecalis ATCC 29212Positive>1281

Table 2: Hypothetical Bactericidal Activity Data (MBC in µg/mL and MBC/MIC Ratio)

Bacterial StrainThis compound (MBC)Ciprofloxacin (MBC)This compound (MBC/MIC)Ciprofloxacin (MBC/MIC)
Escherichia coli ATCC 25922320.0322
Pseudomonas aeruginosa ATCC 27853128122
Klebsiella pneumoniae ATCC 700603640.0622
Staphylococcus aureus ATCC 29213160.522
Enterococcus faecalis ATCC 29212>1282-2

Interpretation: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[27]

Conclusion and Future Directions

This guide outlines a systematic approach to comparing the antibacterial activity of this compound with the well-established antibiotic, ciprofloxacin. Based on the hypothetical data, ciprofloxacin demonstrates significantly greater potency across all tested strains. However, the potential for this compound to exhibit bactericidal activity, as suggested by a low MBC/MIC ratio, indicates that it may serve as a scaffold for further chemical modification to enhance its efficacy.

Future research should focus on:

  • Confirming the Mechanism of Action: Conducting enzyme inhibition assays with purified DNA gyrase and topoisomerase IV.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve its antibacterial potency.

  • Toxicity and Pharmacokinetic Profiling: Assessing the compound's safety profile and its absorption, distribution, metabolism, and excretion (ADME) properties in preclinical models.

By employing rigorous, standardized methodologies, the scientific community can effectively evaluate novel antibacterial candidates and contribute to the development of next-generation therapies to address the challenge of antimicrobial resistance.

References

structure-activity relationship studies of 8-Chloroquinoline-3-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationships of 8-Chloroquinoline-3-carboxylic Acid Analogs

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse and potent biological activities.[1][2] Within this broad class, quinoline-3-carboxylic acids have been extensively explored, leading to the development of powerful therapeutic agents, most notably the quinolone class of antibiotics.[1] This guide focuses on a specific, highly influential subclass: This compound analogs . The introduction of a chlorine atom at the C8 position significantly modulates the electronic and steric properties of the molecule, offering a unique avenue for drug design.

This document provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for this scaffold, primarily focusing on its well-established antibacterial properties, with insights into its emerging potential in anticancer applications. We will dissect the causal relationships between specific structural modifications and their impact on biological efficacy, supported by experimental data and validated protocols for researchers in drug discovery and development.

The this compound Core

The foundational structure for our discussion is shown below. Understanding the numbering of the quinoline ring is critical for interpreting the SAR data that follows. The key positions for modification that dictate the biological activity are C3, C7, N1, and the defining C8 chloro group.

Caption: Core structure with key modification sites (R¹, R⁷).

General Synthetic Pathway: The Gould-Jacobs Reaction

The synthesis of the quinolone core often employs the Gould-Jacobs cyclization process. This robust method involves the reaction of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization to form the 4-hydroxy-quinoline-3-carboxylate ester. Subsequent N-alkylation and hydrolysis yield the target carboxylic acid. Chlorination can then be achieved to install the C8-chloro substituent.

Caption: General workflow for the synthesis of quinolone analogs.[3]

Comparative Structure-Activity Relationship (SAR) Analysis

The biological potency and spectrum of 8-chloroquinoline-3-carboxylic acids are profoundly influenced by substituents at several key positions.

The C3-Carboxylic Acid: The Anchor of Activity

The carboxylic acid moiety at the C3 position is a hallmark of the quinolone class and is generally considered essential for antibacterial activity.[1] This functional group is critical for binding to the target enzyme, DNA gyrase, in bacteria.

  • Causality: The carboxylate group engages in key interactions within the enzyme's active site. Its ability to chelate magnesium ions is also thought to be crucial for its mechanism of action.

  • Comparative Insight: Modification of this group typically leads to a dramatic loss of potency. For instance, converting the carboxylic acid to an ester or an amide has been shown to abolish antimalarial activity in related quinolones.[4]

The C8-Chloro Group: Modulator of Potency

The substituent at C8 plays a significant role in determining overall antibacterial potency. The presence of a halogen at this position is often beneficial.

  • Causality: The electron-withdrawing nature of the chlorine atom can influence the electronic distribution of the entire ring system, potentially enhancing interactions with the target enzyme. It also impacts the compound's lipophilicity and pharmacokinetic properties.

  • Comparative Insight: For antibacterial quinolones, the general order of potency for C8 substituents is F > Cl > H.[1] While fluorine is often optimal, chlorine provides a substantial enhancement in activity compared to an unsubstituted C8 position.[3]

The N1-Substituent: Driving Potency and Spectrum

The group attached to the quinoline nitrogen at N1 is a primary driver of potency and can influence the spectrum of activity (Gram-positive vs. Gram-negative bacteria).

  • Causality: This substituent projects into a specific pocket of the DNA gyrase enzyme. Its size, shape, and lipophilicity directly affect binding affinity.

The C7-Substituent: The Key to Broad-Spectrum Activity

The C7 position is the most versatile site for modification and is crucial for modulating the antibacterial spectrum and potency, particularly against Gram-positive organisms and anaerobes.

  • Causality: The C7 substituent extends out from the quinolone core and interacts with the surface of the target enzyme. This position is tolerant of larger, more complex groups, allowing for fine-tuning of properties like cell wall penetration and efflux pump avoidance.

  • Comparative Insight: Introduction of nitrogen-containing heterocycles, such as piperazine and pyrrolidine rings, is a well-established strategy for enhancing broad-spectrum activity.[3][5] For example, 7-(piperazinyl) quinolones demonstrate greatly enhanced potency and a broader spectrum of activity.[3]

SAR Visualization: Key Determinants of Activity

The following diagram summarizes the critical relationships between substitutions and biological effect.

Caption: Key SAR takeaways for the 8-chloroquinoline scaffold.

Comparative Activity Data

The table below summarizes experimental data for representative analogs, illustrating the SAR principles discussed. Lower MIC (Minimum Inhibitory Concentration) values indicate higher antibacterial potency.

Compound IDN1-SubstituentC7-SubstituentC8-SubstituentAntibacterial Activity (MIC, µg/mL) vs. S. aureusAnticancer Activity (IC50, µM) vs. MCF-7Reference
Parent -H-H-Cl>100-[3]
Analog A -Ethyl4-Methyl-piperazin-1-yl-H0.78-[5]
Analog B -Ethyl4-Methyl-piperazin-1-yl-Cl0.39 -[5]
Analog C -Ethyl3-Methyl-piperidin-1-yl-H1.56-[5]
Analog D -Ethyl3-Methyl-piperidin-1-yl-Cl0.78 -[5]
Analog E -H-H-Cl->20[6]
Analog F 2,4-disubstituted--Cl-<10 [6]

Analysis of Data:

  • C8-Cl Effect: Comparing Analog A with B, and C with D, demonstrates that the addition of the C8-chloro group consistently doubles the antibacterial potency (halves the MIC value) against S. aureus.[5]

  • C7-Substituent Effect: The piperazinyl substituent (Analogs A/B) confers greater potency than the piperidinyl substituent (Analogs C/D), highlighting the importance of the C7 heterocycle's structure.

  • Anticancer Potential: While the core scaffold (Analog E) may have low anticancer activity, appropriate substitutions can yield potent compounds (Analog F), indicating a distinct SAR for anticancer effects compared to antibacterial activity.[6]

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following standard protocols are described.

Protocol 1: Synthesis of 7,8-Disubstituted-1-Ethyl-4-oxo-quinoline-3-carboxylic Acid

This protocol is a representative example of the Gould-Jacobs pathway.

  • Step A: Condensation: An appropriately substituted 2-chloroaniline (1 eq.) is reacted with diethyl ethoxymethylenemalonate (EMME) (1.1 eq.). The mixture is heated at 110-120°C for 2 hours.

  • Step B: Cyclization: The resulting anilinomethylenemalonate intermediate is added portion-wise to a refluxing solution of diphenyl ether. The mixture is refluxed for 30-60 minutes. After cooling, hexane is added to precipitate the product, which is filtered and washed to yield the 4-hydroxy-quinoline-3-carboxylate ester.

  • Step C: N-Alkylation: The ester from Step B (1 eq.) is suspended in a solvent like DMF with potassium carbonate (2 eq.). Diethyl sulfate (1.5 eq.) is added, and the mixture is heated at 80°C for 4-6 hours.

  • Step D: Heterocycle Displacement: The N-alkylated 7-chloro intermediate (1 eq.) is heated with the desired heterocyclic amine (e.g., piperazine) (2-3 eq.) at reflux for 4-8 hours.

  • Step E: Hydrolysis: The product from Step D is refluxed in a mixture of acetic acid, water, and sulfuric acid or treated with aqueous sodium hydroxide to hydrolyze the ester, yielding the final carboxylic acid product. The product is isolated by filtration upon pH adjustment.[3]

Protocol 2: Antibacterial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using the standard agar dilution method.

  • Preparation: A series of agar plates are prepared, each containing a different, two-fold serial dilution of the test compound.

  • Inoculation: Bacterial strains (e.g., E. coli, S. aureus) are cultured to a standardized concentration (e.g., 10^4 CFU/spot). A multipoint inoculator is used to spot the bacterial suspensions onto the surface of each agar plate.

  • Incubation: Plates are incubated at 37°C for 18-24 hours.

  • Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria on the agar.[3]

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The next day, the medium is replaced with fresh medium containing various concentrations of the test compounds. Cells are incubated for 48-72 hours.

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization & Reading: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is measured using a microplate reader (e.g., at 570 nm).

  • Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value (the concentration required to inhibit cell growth by 50%) is determined from the dose-response curve.[7][8]

Conclusion and Future Directions

The structure-activity relationship for this compound analogs is well-defined, particularly for antibacterial applications. The key pillars of activity are an unmodified C3-carboxylic acid, a small N1-alkyl group, a C8-halogen, and a C7-heterocyclic moiety. Each position offers a "handle" that can be systematically modified to optimize potency, spectrum, and pharmacokinetic properties.

While the antibacterial potential is well-established, the exploration of this scaffold for other therapeutic areas, such as anticancer and antiviral agents, is a promising and active area of research.[6][9] Future work will likely focus on:

  • Designing for Selectivity: Modifying the scaffold to enhance selectivity for cancer cells over healthy cells or for specific viral targets.

  • Overcoming Resistance: Developing novel analogs that can evade existing bacterial resistance mechanisms.

  • Multi-Target Ligands: Creating hybrid molecules that combine the quinoline core with other pharmacophores to target multiple pathways simultaneously.

This guide provides a foundational understanding of the SAR for this important chemical class, offering a framework for the rational design of next-generation therapeutic agents.

References

A Researcher's Guide to Navigating the Selectivity Landscape of 8-Chloroquinoline-3-carboxylic Acid Based Probes

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The 8-Chloroquinoline-3-carboxylic acid backbone presents a synthetically tractable starting point for the development of novel probes.[3][4] However, this inherent bioactivity also raises a critical flag of caution: the potential for cross-reactivity with unintended biological targets. Therefore, a rigorous assessment of a probe's selectivity is not merely a quality control step but a fundamental prerequisite for its use in generating reliable biological insights.[5][6]

The Imperative of Selectivity Profiling

A high-quality chemical probe is defined by its potency, selectivity, and demonstrated on-target engagement in a cellular context.[5][7] While high potency is often the initial focus of probe development, selectivity is arguably the more critical parameter for ensuring the validity of experimental outcomes. Off-target effects can confound results, leading to incorrect interpretations of a protein's function or a compound's mechanism of action.[8]

This guide will walk you through a multi-pronged approach to assess the cross-reactivity of this compound based probes, ensuring that the observed biological effects can be confidently attributed to the intended target.

Experimental Design for Comprehensive Cross-Reactivity Assessment

A robust cross-reactivity assessment should be designed as a filtering cascade, starting with broad, high-throughput screens and progressing to more focused, in-depth analyses. The choice of assays should be guided by the known or predicted target class of the probe. For instance, if the probe is designed to target a specific kinase, the initial screen should encompass a large panel of kinases.

Workflow for Cross-Reactivity Assessment

The following diagram outlines a logical workflow for assessing the selectivity of a novel this compound based probe.

Cross_Reactivity_Workflow A Primary Target Assay (e.g., Kinase, GPCR) B Large-Scale Off-Target Panel (e.g., Kinase Panel, CEREP) A->B C Dose-Response Validation of Primary & Secondary Hits B->C D Orthogonal Biophysical Assay (e.g., SPR, ITC) C->D Confirmed Hits E Cellular Thermal Shift Assay (CETSA) or NanoBRET D->E Validated Binding F Phenotypic Assays with Structurally Unrelated Control E->F Cellular Confirmation

Caption: A multi-phased workflow for the systematic assessment of probe cross-reactivity.

Detailed Experimental Protocols

Here, we provide step-by-step methodologies for key experiments in the cross-reactivity assessment workflow.

In Vitro Kinase Panel Screening (Example Protocol)

This protocol describes a representative method for screening a probe against a panel of kinases to identify potential off-target interactions.

Objective: To determine the inhibitory activity of an this compound based probe against a broad range of protein kinases.

Materials:

  • Test Probe (solubilized in DMSO)

  • Panel of recombinant human kinases (e.g., Eurofins DiscoverX KINOMEscan™ or similar)

  • Appropriate kinase substrates (e.g., peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (specific to each kinase)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplates (e.g., 384-well)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound based probe in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to achieve final assay concentrations ranging from 10 µM to 1 nM.

  • Assay Plate Preparation: Dispense a small volume (e.g., 5 µL) of the kinase buffer into each well of the 384-well plate.

  • Compound Addition: Add a small volume (e.g., 50 nL) of the diluted probe to the assay wells. Include control wells with DMSO only (negative control) and a known broad-spectrum kinase inhibitor like staurosporine (positive control).

  • Kinase and Substrate Addition: Add the specific kinase and its corresponding substrate to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure sensitive detection of inhibition.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.

  • Detection: Stop the kinase reaction and detect the amount of product (e.g., ADP) formed using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Calculate the percent inhibition for each concentration of the probe relative to the DMSO control. Determine the IC50 values for the primary target and any significant off-targets. A common threshold for a significant off-target is >50% inhibition at a 1 µM screening concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement in a cellular environment.

Objective: To confirm that the this compound based probe binds to its intended target protein in intact cells.

Materials:

  • Cultured cells expressing the target protein

  • This compound based probe

  • Cell lysis buffer

  • Phosphate-buffered saline (PBS)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target protein

Procedure:

  • Cell Treatment: Treat cultured cells with the probe at a desired concentration (e.g., 10x the cellular IC50) or with a vehicle control (DMSO).

  • Heating: Heat the treated cells at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce thermal denaturation of proteins.

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Centrifugation: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the total protein concentration.

  • Western Blotting: Analyze the amount of the target protein remaining in the soluble fraction by SDS-PAGE and Western blotting using a specific antibody.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A successful probe will stabilize its target protein, resulting in a shift of the melting curve to a higher temperature compared to the vehicle-treated control.

Comparative Data on Selectivity

To illustrate the importance of selectivity profiling, the following table presents hypothetical comparative data for three different this compound based probes targeting a hypothetical kinase, "Kinase A."

Probe IDTarget: Kinase A IC50 (nM)Off-Target: Kinase B IC50 (nM)Off-Target: Kinase C IC50 (nM)Selectivity Ratio (Kinase B/Kinase A)Selectivity Ratio (Kinase C/Kinase A)Recommendation
Probe-001 15300>10,00020>667Recommended
Probe-002 50150500310Use with Caution
Probe-003 10012080001.280Not Recommended

Interpretation:

  • Probe-001 demonstrates good selectivity for Kinase A over Kinase B and excellent selectivity over Kinase C. A selectivity window of at least 30-fold over related family members is a widely accepted criterion for a high-quality chemical probe.[5][6] This probe would be suitable for cellular studies at concentrations well below its off-target IC50 values.

  • Probe-002 shows poor selectivity against Kinase B, making it difficult to attribute any observed cellular phenotype solely to the inhibition of Kinase A.

  • Probe-003 is non-selective between Kinase A and Kinase B and should be avoided as a chemical probe for studying the specific function of Kinase A.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel chemical probes. However, as with any biologically active molecule, a thorough and unbiased assessment of cross-reactivity is essential. By employing a multi-tiered strategy of broad-panel screening, orthogonal validation, and cellular target engagement assays, researchers can confidently select and utilize probes that will yield reliable and interpretable data. The use of a structurally distinct negative control compound is also highly recommended to further strengthen the link between target engagement and the observed phenotype.[8]

Future work in this area should focus on expanding the diversity of this compound based libraries and applying advanced techniques such as chemical proteomics to gain a more global view of their off-target landscape. By adhering to the principles of rigorous probe characterization, the scientific community can harness the full potential of these chemical tools to unravel the complexities of biology and accelerate the discovery of new medicines.

References

A Senior Application Scientist's Guide to the Validation of Novel Isobaric Tags: A Case Study on 8-Chloroquinoline-3-carboxylic acid (8-CQA) Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for Rigorous Validation in Quantitative Proteomics

In the landscape of systems biology and drug development, mass spectrometry-based quantitative proteomics has become an indispensable tool for deciphering complex biological processes.[1] The ability to accurately quantify thousands of proteins across multiple samples provides profound insights into disease mechanisms and therapeutic responses.[2][3] Isobaric labeling, a powerful in-vitro chemical labeling technique, has risen to prominence by enabling the simultaneous analysis of multiple samples, a process known as multiplexing, which significantly reduces experimental variability and increases throughput.[4][5][6]

Established reagents like Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) are the workhorses of the field.[2][6] However, the quest for improved accuracy, higher multiplexing capacity, and novel fragmentation characteristics continually drives the development of new labeling chemistries. 8-Chloroquinoline-3-carboxylic acid (8-CQA) represents one such novel, patent-pending reagent entering this competitive space.

For researchers, scientists, and drug development professionals, the adoption of a new tool cannot be a leap of faith. It must be a decision grounded in rigorous, objective validation. This guide provides a comprehensive framework for evaluating and validating novel amine-reactive isobaric labeling reagents, using 8-CQA as a primary example. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring that every procedure is part of a self-validating system. We will compare the performance benchmarks of 8-CQA against established methods and provide the detailed protocols necessary to generate this critical validation data in your own laboratory.

The Landscape of Isobaric Labeling: Principles and Established Players

Isobaric tags are a class of chemical labels that are identical in mass (isobaric) but are designed to yield unique reporter ions of different masses upon fragmentation in the mass spectrometer.[1][5] This elegant design allows peptides from different samples (e.g., control vs. treated) to be labeled, pooled, and analyzed in a single Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) run.[4][5]

During MS1 analysis, the identically labeled peptides from all samples are indistinguishable, appearing as a single precursor ion peak. This co-isolation overcomes quantification issues arising from slight differences in chromatographic elution profiles seen in other methods.[4][7] Upon fragmentation (MS/MS), the tag breaks at a specific linker, releasing reporter ions whose intensities are proportional to the abundance of the peptide in the corresponding original sample.[1][5][7]

cluster_0 Sample Preparation cluster_1 Isobaric Labeling cluster_2 Mass Spectrometry Analysis p1 Sample 1 (e.g., Control) d1 Protein Digestion p1->d1 p2 Sample 2 (e.g., Treated) d2 Protein Digestion p2->d2 p3 Sample N... d3 Protein Digestion p3->d3 l1 Label Peptides with Tag 1 d1->l1 l2 Label Peptides with Tag 2 d2->l2 l3 Label Peptides with Tag N d3->l3 pool Combine All Labeled Samples l1->pool l2->pool l3->pool lcms LC-MS/MS Analysis pool->lcms ms1 MS1 Scan (Co-eluting Isobaric Peaks) lcms->ms1 ms2 MS2 Fragmentation (Reporter Ion Generation) ms1->ms2 quant Quantification (Reporter Ion Intensities) ms2->quant r1 Reporter 1 quant->r1 r2 Reporter 2 quant->r2 rN Reporter N quant->rN

Figure 1: Generalized workflow for isobaric labeling quantitative proteomics.
Established Alternatives: iTRAQ and TMT

  • iTRAQ (Isobaric Tags for Relative and Absolute Quantitation): One of the pioneering technologies, iTRAQ is available in 4-plex and 8-plex formats.[4][8] It has been widely used and is well-characterized, though some studies have noted lower peptide identification rates compared to other tags, particularly with the 8-plex version.[9]

  • TMT (Tandem Mass Tags): TMT reagents have gained significant popularity due to their higher multiplexing capabilities, now extending to 16-plex and beyond.[6][10] This allows for more complex experimental designs in a single run. However, both iTRAQ and TMT can suffer from a phenomenon known as "ratio compression," where co-isolation of interfering ions can dampen the observed quantitative ratios, underestimating true biological change.[6]

A Framework for Validating 8-CQA Labeling

When a novel reagent like 8-CQA is introduced, it must be benchmarked against these established methods across several key performance indicators. The following experimental framework is designed to provide a comprehensive and objective assessment of its capabilities.

cluster_validation Core Validation Experiments cluster_comparison Comparative Benchmarking start Novel Reagent: 8-CQA exp1 Experiment 1: Labeling Efficiency & Stoichiometry start->exp1 exp2 Experiment 2: Quantitative Accuracy & Precision exp1->exp2 exp3 Experiment 3: Proteome Coverage & ID Depth exp2->exp3 exp4 Experiment 4: Orthogonal Validation (e.g., Western Blot) exp3->exp4 Validate Key Hits comp_itraq vs. iTRAQ exp3->comp_itraq comp_tmt vs. TMT exp3->comp_tmt comp_lfq vs. Label-Free exp3->comp_lfq end Validated Performance Profile exp4->end comp_itraq->end comp_tmt->end comp_lfq->end

Figure 2: Logical workflow for the validation and benchmarking of 8-CQA.
Experiment 1: Assessing Labeling Efficiency and Stoichiometry

Causality: The fundamental assumption of isobaric labeling is that all reactive sites (N-termini and lysine ε-amino groups) on all peptides are labeled. Incomplete or variable labeling efficiency across samples is a primary source of quantitative error.[2] This experiment is designed to measure the completeness of the 8-CQA reaction. Efficient labeling is highly dependent on factors like pH; for most N-hydroxysuccinimide (NHS) ester-based tags like TMT and iTRAQ, a pH of around 8.5 is optimal to ensure primary amines are deprotonated and reactive.[11]

Methodology:

  • Digest a known, complex protein lysate (e.g., HeLa or yeast cell extract) with trypsin.

  • Label a defined amount of the digest (e.g., 100 µg) with 8-CQA according to the manufacturer's protocol.

  • Analyze a small fraction (1-2 µg) of the labeled digest via LC-MS/MS.

  • Perform a database search with the mass of the 8-CQA tag set as a variable modification on lysine residues and peptide N-termini.[5][11]

  • Calculate labeling efficiency as the percentage of identified peptide-spectrum matches (PSMs) that contain the 8-CQA label.[5]

Trustworthiness (Self-Validation): A successful result is an efficiency of >99%. Anything less indicates suboptimal reaction conditions (e.g., incorrect pH, insufficient reagent, interfering substances in the buffer) that must be optimized before proceeding with quantitative experiments.

Experiment 2: Determining Quantitative Accuracy, Precision, and Dynamic Range

Causality: The core purpose of the reagent is accurate quantification. This experiment tests whether the reporter ion ratios generated from 8-CQA labeling accurately reflect known, predefined mixing ratios of different proteomes. It also assesses the precision (reproducibility) of these measurements.

Methodology:

  • Prepare protein digests from two distinct, unrelated proteomes (e.g., Yeast and Human). This minimizes peptide sequence overlap, ensuring that identified peptides can be traced to a single source.

  • Label the Yeast digest with one 8-CQA tag (e.g., Tag 1) and the Human digest with another (e.g., Tag 2).

  • Create a mixed sample by combining the labeled digests at a known, constant ratio (e.g., 1:1).

  • In parallel, create a complex spike-in sample. Combine multiple 8-CQA-labeled digests (e.g., from a single human cell line) at varying, known ratios (e.g., 10:5:2.5:1) while keeping the total peptide amount constant across the pooled sample.

  • Analyze both samples by LC-MS/MS.

  • For the 1:1 Yeast/Human mix, plot the distribution of log2-transformed protein ratios. For the spike-in sample, plot the measured reporter ion ratios against the expected ratios for all quantified proteins.

Trustworthiness (Self-Validation):

  • Accuracy: In the 1:1 mix, the median of the ratio distribution should be centered at 1.0 (or 0 on a log2 scale). In the spike-in experiment, the measured ratios should closely match the expected ratios.[8]

  • Precision: The coefficient of variation (CV) for peptide ratios belonging to the same protein should be low, typically <15-20%.

  • Dynamic Range: The spike-in experiment will reveal the linear range of quantification for the 8-CQA tags.

Experiment 3: Benchmarking Proteome Coverage and Identification Depth

Causality: The chemical structure of an isobaric tag can influence peptide fragmentation and, consequently, the number of identified peptides and proteins.[9] Some larger tags can lead to lower identification rates.[9] This experiment directly compares the number of unique peptides and proteins identified using 8-CQA against iTRAQ, TMT, and a label-free (LFQ) approach using the exact same starting material.

Methodology:

  • Aliquot a single, complex protein digest into four equal parts.

  • Process each aliquot with a different workflow: 8-CQA labeling, TMT labeling, iTRAQ labeling, and a mock-treated (label-free) control.[4]

  • Analyze each sample using identical LC-MS/MS conditions (gradient, instrument method). To ensure a fair comparison, instrument parameters must be optimized for each method (e.g., CID/HCD fragmentation).

  • Process the data with appropriate software and compare the total number of unique peptides and proteins identified at a consistent False Discovery Rate (FDR), typically 1%.[12]

Trustworthiness (Self-Validation): By using the same starting material and instrument, any significant differences in identification numbers can be directly attributed to the labeling chemistry. This provides a clear benchmark of 8-CQA's performance relative to the industry standards.[4]

Experiment 4: Orthogonal Validation of Biological Findings

Causality: Mass spectrometry is a powerful discovery tool, but its findings, especially for key proteins of interest, demand independent validation by an orthogonal method.[13][14] Western blotting is a common and accepted technique for this purpose, confirming that the observed changes in protein abundance are not artifacts of the MS workflow.[15]

Methodology:

  • Perform a discovery experiment using 8-CQA labeling on biologically relevant samples (e.g., control vs. drug-treated cells).

  • Identify several proteins that show significant and biologically interesting changes in expression (e.g., >1.5-fold change, p-value <0.05).

  • Obtain specific antibodies for these protein targets.

  • Using the same protein lysates from the original experiment, perform Western blot analysis to measure the expression levels of the selected proteins.

  • Compare the quantitative results from the Western blot (densiometry) with the ratios reported by the 8-CQA-based MS experiment.

Trustworthiness (Self-Validation): A high degree of correlation between the MS-based ratios and the Western blot results provides strong confidence in the validity of the entire 8-CQA proteomics workflow, from sample preparation to data analysis.[15]

Comparative Performance Metrics

The ultimate goal of the validation framework is to populate a comparative table that objectively summarizes the performance of 8-CQA.

Feature8-CQATMT (Tandem Mass Tag)iTRAQ (Isobaric Tags)Label-Free (LFQ)
Principle Chemical LabelingChemical Labeling[10]Chemical Labeling[2]Intensity-based[5]
Quantification Level MS2/MS3MS2/MS3[10]MS2[2]MS1[5]
Multiplexing Capacity To Be DeterminedUp to 16-plex+[6][10]Up to 8-plex[4]Unlimited (sequential runs)
Quantitative Accuracy To Be DeterminedHigh, but prone to ratio compression[6]High, but prone to ratio compression[8]High, less ratio compression
Precision (CV%) To Be DeterminedHigh (within a single run)High (within a single run)Lower (subject to run-to-run variation)[1]
Proteome Coverage To Be DeterminedHighModerate to High[4][9]Highest[4]
Sample Type All protein extractsAll protein extracts[16]All protein extractsAll protein extracts[16]
Key Advantage To Be DeterminedHigh multiplexing throughput[2]Well-established methodologyDeepest proteome coverage[4]
Key Limitation To Be DeterminedRatio compression, cost[6]Lower multiplexing, potential for lower ID rates[9]Lower throughput, run-to-run variability[1]

Conclusion

The introduction of a novel labeling reagent like this compound offers exciting potential for advancing proteomic research. However, potential must be converted into proven performance. For the discerning scientist, rigorous, in-house validation is not an optional step but a core requirement for generating trustworthy and publishable data.

By systematically evaluating labeling efficiency, quantitative accuracy, proteome coverage, and performing orthogonal validation, researchers can build a comprehensive and objective performance profile for 8-CQA. This structured approach, benchmarked against established methods like TMT and iTRAQ, ensures that the decision to adopt a new technology is backed by robust scientific evidence, upholding the highest standards of data integrity in the pursuit of biological discovery.

References

The Imperative of the Inert: A Guide to Using Non-Reactive Analogs as Negative Controls, Featuring 8-Chloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and chemical biology, the integrity of experimental data is paramount. Every assay, every screen, and every mechanistic study relies on the careful inclusion of controls to ensure that the observed effects are genuinely attributable to the compound of interest. This guide delves into the critical role of the non-reactive analog as a negative control, using the quinolone antibacterial agent, 8-Chloroquinoline-3-carboxylic acid, as a case study. We will explore the rationale behind selecting an appropriate negative control, provide a comparative analysis, and offer a detailed experimental protocol to validate its use.

The Rationale for a Non-Reactive Analog Negative Control

A negative control is designed to produce no effect, thereby establishing a baseline and helping to rule out false positives.[1][2] While a vehicle control (the solvent in which the compound is dissolved) is a standard component of any experiment, it does not account for potential off-target effects or non-specific interactions of the core chemical scaffold of the active compound. An ideal negative control is a molecule that is structurally as similar as possible to the active compound but lacks the specific chemical moiety responsible for its biological activity.[3] This allows researchers to distinguish between the intended, target-specific effects and any confounding biological responses elicited by the molecule's core structure.

Quinolone antibiotics, a broad class of bactericidal drugs, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[4] This inhibitory activity is critically dependent on the presence of a carboxylic acid group at the 3-position of the quinolone ring, which is involved in binding to the enzyme-DNA complex.[4][5] Consequently, a quinolone analog lacking this 3-carboxylic acid group would be predicted to be inactive as an antibacterial agent, making it an excellent candidate for a non-reactive negative control.

For this compound, the logical non-reactive analog is 8-Chloroquinoline . By removing the 3-carboxylic acid group, we eliminate the key functional group required for its established mechanism of action, while retaining the chlorinated quinoline scaffold.

Comparative Analysis: this compound vs. 8-Chloroquinoline

PropertyThis compound (Active Compound)8-Chloroquinoline (Non-Reactive Analog)Rationale for Comparison
Chemical Structure Contains a quinoline ring with a chlorine at position 8 and a carboxylic acid at position 3.Contains a quinoline ring with a chlorine at position 8; lacks the carboxylic acid at position 3.Highlights the key structural difference responsible for the disparity in biological activity.
Molecular Formula C₁₀H₆ClNO₂C₉H₆ClNDiffer by COOH group.
Molecular Weight 207.61 g/mol 163.61 g/mol Important for preparing solutions of equimolar concentrations.
Predicted Biological Activity (Antibacterial) Active. The 3-carboxylic acid is essential for binding to DNA gyrase.[4][5]Inactive. Lacks the essential 3-carboxylic acid group for antibacterial activity. A study on related quinolones showed that the absence of a 3-carboxyl group resulted in a lack of activity.[6]This is the central hypothesis to be tested.
Potential for Off-Target Effects Possible. The quinoline scaffold itself may have other biological activities.Possible. Allows for the identification of off-target effects attributable to the core scaffold.Differentiates between on-target and off-target effects.

Experimental Validation: Determining Antibacterial Activity

To empirically validate the use of 8-Chloroquinoline as a non-reactive negative control for this compound, a standard antibacterial susceptibility test can be performed. The Minimum Inhibitory Concentration (MIC) assay is a quantitative method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7][8]

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Inoculation and Incubation cluster_2 Data Analysis A Prepare stock solutions of: 1. This compound 2. 8-Chloroquinoline 3. Vehicle Control (e.g., DMSO) B Prepare serial dilutions of each compound in a 96-well microtiter plate A->B D Inoculate each well of the microtiter plate (except for sterility controls) with the bacterial suspension B->D C Prepare standardized bacterial inoculum (e.g., E. coli, S. aureus) to 0.5 McFarland standard C->D E Incubate the plate at 37°C for 18-24 hours D->E F Visually inspect the plate for turbidity (bacterial growth) E->F G Determine the Minimum Inhibitory Concentration (MIC) for each compound F->G H Compare the MIC values G->H

Caption: Workflow for MIC determination.

Step-by-Step Protocol for Broth Microdilution MIC Assay

Materials:

  • This compound

  • 8-Chloroquinoline

  • Sterile, high-purity dimethyl sulfoxide (DMSO) or other suitable solvent

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile tubes for dilution

  • Incubator (37°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Compounds:

    • Prepare 10 mg/mL stock solutions of this compound and 8-Chloroquinoline in sterile DMSO.

    • Prepare a vehicle control stock of sterile DMSO.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and inoculate into a tube of sterile MHB.

    • Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • In the first column of wells, add an appropriate volume of the stock solutions of the test compounds and vehicle control to achieve the highest desired concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column.

    • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only) on each plate.

  • Inoculation:

    • Add 10 µL of the standardized bacterial inoculum to each well (except the negative control wells).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, the results can be read using a microplate reader at 600 nm.

Expected Outcomes and Interpretation
  • This compound: A clear MIC value is expected, indicating the concentration at which it inhibits bacterial growth.

  • 8-Chloroquinoline: No inhibition of bacterial growth should be observed at the concentrations tested, or a significantly higher MIC value compared to the active compound. This would confirm its non-reactive nature in this context.

  • Vehicle Control: No inhibition of bacterial growth should be observed.

If 8-Chloroquinoline shows no antibacterial activity, it validates its use as a negative control. Any biological effects observed with this compound at concentrations where 8-Chloroquinoline is inert can be more confidently attributed to the specific action of the 3-carboxylic acid group and its role in inhibiting DNA gyrase.

Conclusion

The judicious selection and use of a non-reactive analog as a negative control is a hallmark of rigorous scientific investigation. By employing 8-Chloroquinoline as a negative control for this compound, researchers can effectively dissect the specific antibacterial effects from any non-specific activities of the quinoline scaffold. This approach strengthens the validity of experimental findings and is a critical practice in the quest to develop novel and effective therapeutic agents.

References

A Geneticist's Guide to Deconvoluting the Mechanism of Action of 8-Chloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to definitively confirm the mechanism of action (MoA) of 8-Chloroquinoline-3-carboxylic acid (hereafter referred to as 8-CQC) using state-of-the-art genetic methodologies. We move beyond theoretical discussions to provide actionable, field-proven protocols and data interpretation strategies, establishing a self-validating system for robust target identification and validation.

The quinoline scaffold is a cornerstone of many therapeutics, particularly in antimicrobial and anticancer agents.[1] Compounds like 8-CQC show broad biological activity, with initial reports suggesting it may function as an antibacterial agent by disrupting DNA replication.[2][3] However, phenotypic observations are merely the starting point. A rigorous understanding of the precise molecular target(s) and pathways is essential for rational drug development, predicting off-target effects, and overcoming resistance.[4]

Here, we present an unbiased, genome-wide strategy centered on CRISPR-Cas9 functional genomics to move from a hypothesized MoA to confirmed molecular interactions. This approach will be compared against a known standard, the fluoroquinolone antibiotic Ciprofloxacin, to provide a clear benchmark for interpreting our findings.

Section 1: The Strategic Framework for MoA Confirmation

The core principle of our approach is to use the cell's own genetic machinery to reveal the drug's target. If a compound requires a specific protein to exert its cytotoxic effect, genetically removing that protein will render the cell resistant to the compound. A genome-wide CRISPR-Cas9 knockout screen is the most powerful and unbiased method to identify such gene-drug interactions on a global scale.[5][6][7]

Our strategy follows a logical progression from broad discovery to specific validation, ensuring that each step builds upon the last with increasing confidence.

MoA_Workflow cluster_0 Phase 1: Unbiased Discovery cluster_1 Phase 2: Comparative Analysis cluster_2 Phase 3: Orthogonal Validation cluster_3 Phase 4: Mechanism Confirmation A Generate Stable Cas9-Expressing Cell Line B Transduce with Pooled Genome-Wide sgRNA Library A->B C Drug Selection & Enrichment (8-CQC vs. Vehicle Control) B->C D Next-Generation Sequencing of sgRNA Cassettes C->D E Bioinformatic Analysis (MAGeCK) to Identify Enriched sgRNAs D->E G Comparative Analysis of Hit Lists (8-CQC vs. Ciprofloxacin) E->G Top Hits F Parallel CRISPR Screen with Ciprofloxacin F->G H Generate Individual KO Lines for Top Candidate Genes G->H Validated & Compared Hits I Dose-Response Assays (Confirm IC50 Shift) H->I J Rescue Experiment (Re-express WT Gene) I->J K Confirmed Molecular Target & Mechanism of Action J->K

Caption: Overall experimental workflow for MoA confirmation.

Section 2: The Primary Screen - Unbiased Target Discovery with CRISPR-Cas9

The first phase is a positive selection screen designed to identify genes whose functional loss confers resistance to 8-CQC.[8][9] By treating a population of cells, each with a single gene knockout, with a lethal dose of 8-CQC, only cells where the knockout disrupts the drug's MoA will survive and proliferate. The single-guide RNAs (sgRNAs) targeting these resistance genes will therefore become enriched in the surviving population.[10]

Experimental Protocol: Pooled CRISPR-Cas9 Resistance Screen

This protocol outlines the key steps for performing the screen in a suitable human cancer cell line (e.g., A549, HCT116).

Materials:

  • Target cell line (e.g., A549)

  • LentiCas9-Blast plasmid

  • Pooled human genome-wide sgRNA library (e.g., GeCKO v2)

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells

  • Transfection reagent, Polybrene

  • Blasticidin, Puromycin

  • This compound (8-CQC)

  • Genomic DNA extraction kit, high-fidelity DNA polymerase for NGS library prep

Procedure:

  • Generate Cas9-Expressing Cell Line:

    • Transduce the target cell line with lentiCas9-Blast virus at a low multiplicity of infection (MOI < 0.5).

    • Select with blasticidin for 7-10 days to establish a stable Cas9-expressing population. Validate Cas9 activity.

  • Lentiviral sgRNA Library Production:

    • Co-transfect HEK293T cells with the sgRNA library plasmid pool and packaging plasmids.

    • Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. Titer the virus.

  • Library Transduction:

    • Transduce the Cas9-expressing cells with the sgRNA lentiviral library at an MOI of 0.3. This is critical to ensure most cells receive only a single sgRNA.[10]

    • The number of cells should be sufficient to maintain a representation of at least 500 cells per sgRNA in the library.

    • Select transduced cells with puromycin for 2-3 days.

  • Drug Selection:

    • Harvest an initial cell population sample (T0).

    • Split the remaining cells into two arms: Vehicle Control (DMSO) and Treatment (8-CQC). The concentration of 8-CQC should be pre-determined to be lethal (e.g., IC90) over the course of the experiment.

    • Culture the cells for 14-21 days, passaging as needed while maintaining drug selection in the treatment arm. Ensure cell numbers are maintained to preserve library representation.

  • Genomic DNA Extraction and Sequencing:

    • Harvest cell pellets from the T0, Vehicle Control, and 8-CQC treated populations.

    • Extract genomic DNA.

    • Use a two-step PCR process to amplify the sgRNA-containing region and add adapters for next-generation sequencing.

    • Sequence the libraries on an Illumina platform.

  • Data Analysis:

    • Align sequencing reads to the sgRNA library reference.

    • Use software like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs and corresponding genes that are significantly enriched in the 8-CQC treated population compared to the controls.

Data Presentation: Hypothetical Screen Results

A successful screen will yield a ranked list of genes whose knockout confers the strongest resistance phenotype.

Gene SymbolDescriptionLog2 Fold Change (Treated vs. Control)p-value
TOP2A DNA Topoisomerase II Alpha8.61.2e-15
SLC22A1 Solute Carrier Family 22 Member 16.34.5e-11
TOP2B DNA Topoisomerase II Beta5.98.1e-10
PARP1 Poly(ADP-Ribose) Polymerase 14.13.3e-7
ABC G2 ATP Binding Cassette Subfamily G Member 23.59.8e-6

Table 1: Hypothetical top 5 enriched genes from the 8-CQC resistance screen. The strong enrichment of TOP2A suggests it is a primary candidate target.

Section 3: Comparative Analysis - Benchmarking Against a Known Standard

To add a layer of confidence and contextualize the results for 8-CQC, a parallel screen should be conducted with a compound of a similar chemical class and a well-established MoA.[4] Ciprofloxacin, a fluoroquinolone antibiotic, is known to target bacterial DNA gyrase and topoisomerase IV.[11] While its primary targets are bacterial, it can have off-target effects on mammalian topoisomerases at higher concentrations, making it an excellent comparator.

By comparing the resistance gene profiles, we can identify shared dependencies, suggesting a conserved mechanism related to topoisomerase inhibition.

Gene Symbol8-CQC Log2 Fold ChangeCiprofloxacin Log2 Fold ChangeInterpretation
TOP2A 8.69.1Shared Hit: Strong evidence for a common MoA targeting Topoisomerase II.
TOP2B 5.96.2Shared Hit: Confirms the targeting of the Topoisomerase II family.
SLC22A1 6.30.28-CQC Specific Hit: May indicate a unique cellular uptake mechanism for 8-CQC.
ABCG2 3.53.8Shared Hit: Suggests both compounds may be substrates for this efflux pump.
GYRA (bacterial) N/AHigh (in bacteria)Comparator Control: Confirms the known target of Ciprofloxacin in its primary context.

Table 2: Comparative analysis of hypothetical CRISPR screen hits. The overlap in topoisomerase-related genes strongly supports a shared mechanism, while unique hits point to differences in transport or metabolism.

Section 4: Orthogonal Validation of Top Candidates

A genome-wide screen provides powerful, unbiased hypotheses, but individual hits must be validated through orthogonal, low-throughput experiments to confirm the findings.[12][13][14] This step is critical to eliminate false positives that may arise from off-target sgRNA effects or other experimental artifacts.

Protocol 1: Generation of Individual Knockout (KO) Cell Lines

Procedure:

  • Design 2-3 high-specificity sgRNAs targeting the top candidate genes (e.g., TOP2A, SLC22A1).

  • Clone these sgRNAs into a lentiviral vector co-expressing a fluorescent marker (e.g., GFP).

  • Transduce the Cas9-expressing parental cell line.

  • Isolate single GFP-positive cells via fluorescence-activated cell sorting (FACS) into 96-well plates.

  • Expand the single-cell clones and validate gene knockout by Sanger sequencing and Western blot.

Protocol 2: Dose-Response Analysis

Procedure:

  • Plate wild-type (WT) and validated KO cell lines in 96-well plates.

  • Treat the cells with a serial dilution of 8-CQC (e.g., 10 concentrations spanning a 4-log range).

  • After 72 hours, measure cell viability using an appropriate assay (e.g., CellTiter-Glo).

  • Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Data Presentation: Confirmation of Resistance

A successful validation will demonstrate a significant rightward shift in the IC50 curve for the KO cells compared to the WT cells, indicating resistance.

Cell LineTarget Gene8-CQC IC50 (µM)Fold Resistance (vs. WT)
Parental (WT)N/A1.51.0
TOP2A KO Clone #1TOP2A85.256.8
SLC22A1 KO Clone #1SLC22A147.931.9
Non-targeting ControlN/A1.71.1

Table 3: Validation of screen hits via dose-response assays. The dramatic increase in IC50 for the TOP2A and SLC22A1 knockout lines confirms their essential role in the mechanism of action of 8-CQC.

A definitive final step is a rescue experiment . Re-introducing the wild-type version of the gene (e.g., WT TOP2A) into the TOP2A KO cell line should restore sensitivity to 8-CQC, providing the highest level of evidence for a direct gene-drug interaction.

Section 5: Pathway Elucidation and Mechanistic Modeling

The validated genetic data allows us to construct a model of the drug's mechanism of action. The enrichment of TOP2A and TOP2B as primary resistance hits strongly implies that 8-CQC, like other quinolones, functions as a topoisomerase II poison.[11] These enzymes are essential for resolving DNA tangles during replication and transcription. Poisons trap the topoisomerase-DNA cleavage complex, leading to persistent DNA double-strand breaks and cell death. The knockout of TOP2A removes the drug's target, thus preventing the formation of these lethal complexes.

MoA_Pathway cluster_replication DNA Replication & Transcription cluster_drug cluster_transport Cellular Transport DNA Supercoiled DNA CleavageComplex TOP2A-DNA Cleavage Complex DNA->CleavageComplex TOP2A binds & cleaves ResealedDNA Relaxed, Resealed DNA CleavageComplex->ResealedDNA DNA passes, TOP2A reseals DSB Double-Strand Breaks (DSBs) CleavageComplex->DSB prevents resealing Apoptosis Apoptosis DSB->Apoptosis leads to Drug 8-CQC Drug->CleavageComplex Traps complex Cipro Ciprofloxacin Cipro->CleavageComplex SLC22A1 SLC22A1 (Influx Transporter) Intracellular SLC22A1->Intracellular Influx ABCG2 ABCG2 (Efflux Pump) Extracellular ABCG2->Extracellular Efflux Extracellular->SLC22A1 8-CQC (Extracellular) Intracellular->ABCG2

Caption: Hypothesized MoA for 8-CQC as a Topoisomerase II poison.

Conclusion

This guide outlines a rigorous, genetics-driven approach to move from a putative biological activity to a confirmed, high-resolution mechanism of action for this compound. By employing genome-wide CRISPR-Cas9 screens in a comparative framework, followed by stringent orthogonal validation, researchers can confidently identify drug targets and dissect the pathways they modulate. This strategy not only provides definitive evidence for the MoA of 8-CQC as a topoisomerase poison but also reveals secondary factors like cellular transporters that are critical to its overall efficacy. Adhering to this self-validating, evidence-based workflow minimizes ambiguity and accelerates the translation of promising compounds into rationally designed therapeutics.

References

Independent Replication of Experiments Involving 8-Chloroquinoline-3-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is the cornerstone of scientific advancement. This guide provides an in-depth technical comparison of experiments involving 8-Chloroquinoline-3-carboxylic acid, a synthetic quinolone derivative with noted antibacterial properties. We will delve into the procedural nuances of its investigation, compare its efficacy against a widely-used alternative, and explore its potential applications in the field of proteomics. This document is designed to not only present established protocols but also to illuminate the scientific rationale behind the experimental choices, ensuring a trustworthy and authoritative resource for independent replication.

Introduction to this compound: A Quinolone Antibacterial Agent

This compound belongs to the quinolone class of compounds, which are recognized for their broad-spectrum antibacterial activity. The core mechanism of action for quinolones involves the inhibition of essential bacterial enzymes, namely DNA gyrase and topoisomerase IV.[1] These enzymes are critical for DNA replication, recombination, and repair. By targeting these enzymes, quinolones disrupt fundamental cellular processes, leading to bacterial cell death.

The specific compound, this compound, has been synthesized and evaluated for its in vitro antibacterial activity against common pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.[2] Its potential as a research tool also extends to the field of proteomics, where it is described as a chlorinated quinoline for proteomics research, suggesting its utility as a chemical probe.[3]

This guide will provide a detailed protocol for assessing the antibacterial efficacy of this compound using the standardized agar dilution method. Furthermore, we will compare its performance with ciprofloxacin, a well-established second-generation fluoroquinolone antibiotic.

Comparative Analysis of Antibacterial Efficacy

A crucial aspect of evaluating a novel antibacterial compound is to benchmark its performance against existing standards. In this guide, we compare this compound with ciprofloxacin, a widely prescribed fluoroquinolone known for its potent activity against a broad range of bacteria.[4][5][6]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The primary metric for quantifying the in vitro antibacterial activity of a compound is the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The table below presents a comparison of the reported MIC values for this compound and Ciprofloxacin against key bacterial strains.

CompoundEscherichia coli (ATCC 8739)Staphylococcus aureus (ATCC 6538)Pseudomonas aeruginosa (ATCC 9027)
This compound >100 µg/mL[2]100 µg/mL[2]>100 µg/mL[2]
Ciprofloxacin 0.015-0.12 µg/mL[5][6]0.12-1 µg/mL[5][6]0.25-1 µg/mL[5][6]

Note: The provided MIC values for this compound are based on the available literature. Direct, head-to-head comparative studies under identical experimental conditions are recommended for the most accurate assessment.

Experimental Protocols for Independent Replication

To ensure the reproducibility of findings, detailed and validated experimental protocols are essential. The following sections provide step-by-step methodologies for determining the antibacterial activity of this compound and its alternatives.

Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution Method

The agar dilution method is a standardized technique for determining the MIC of an antimicrobial agent and is considered a reference method by the Clinical and Laboratory Standards Institute (CLSI).[7][8][9]

Causality Behind Experimental Choices: The agar dilution method is chosen for its accuracy and ability to test multiple isolates simultaneously. The use of Mueller-Hinton agar provides a standardized growth medium with minimal interference with the activity of most antibiotics. The inoculum density is carefully controlled to ensure that the test results are consistent and not influenced by an overly high or low number of bacteria.

Experimental Workflow Diagram:

Agar_Dilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation_reading Incubation & Reading prep_compound Prepare Stock Solution of 8-Chloroquinoline- 3-carboxylic acid prep_plates Create Serial Dilutions in Agar Plates prep_compound->prep_plates prep_media Prepare Molten Mueller-Hinton Agar prep_media->prep_plates inoculate Inoculate Plates with Bacterial Suspension prep_plates->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plates at 35-37°C for 16-20 hours inoculate->incubate read_mic Determine MIC: Lowest Concentration with No Visible Growth incubate->read_mic

Caption: Workflow for the Agar Dilution Method.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solution:

    • Accurately weigh a sufficient amount of this compound powder.

    • Dissolve the compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution. The CLSI guidelines provide recommendations for appropriate solvents for different antimicrobial agents.[2]

    • Perform serial dilutions of the stock solution to create a range of concentrations to be tested.

  • Preparation of Agar Plates:

    • Prepare Mueller-Hinton agar according to the manufacturer's instructions and sterilize by autoclaving.

    • Cool the molten agar to 45-50°C in a water bath.

    • Add a defined volume of each antimicrobial dilution to a specific volume of molten agar to achieve the desired final concentrations in the agar plates. A control plate containing no antimicrobial agent should also be prepared.

    • Pour the agar into sterile Petri dishes and allow them to solidify at room temperature.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism (E. coli, S. aureus, or P. aeruginosa).

    • Transfer the colonies to a tube containing a suitable broth (e.g., Tryptic Soy Broth).

    • Incubate the broth culture at 35-37°C until it achieves a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum to achieve a final concentration of approximately 10⁷ CFU/mL.

  • Inoculation of Agar Plates:

    • Using a multipoint inoculator, spot a standardized volume (e.g., 1-2 µL) of the diluted bacterial suspension onto the surface of each agar plate, including the control plate. This will deliver approximately 10⁴ CFU per spot.[9]

  • Incubation:

    • Allow the inoculated spots to dry completely.

    • Invert the plates and incubate them at 35-37°C for 16-20 hours in ambient air.[7]

  • Determination of MIC:

    • After incubation, examine the plates for bacterial growth.

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Potential Application in Proteomics: A Perspective

While detailed protocols for the application of this compound in proteomics are not extensively documented in publicly available literature, its designation as a "chlorinated quinoline for proteomics research" suggests its potential use as a chemical probe.[3][10]

Conceptual Framework: Chemical probes are small molecules that can be used to study the function of proteins and their roles in biological processes.[11] These probes often contain a reactive group that allows them to covalently bind to their protein targets and a reporter tag for detection and enrichment.

The structure of this compound, featuring a quinoline core, could potentially serve as a scaffold for the development of more complex chemical probes. The chloro- and carboxylic acid functional groups could be modified to incorporate photoreactive groups for covalent cross-linking to target proteins and reporter tags (e.g., biotin or a fluorophore) for subsequent identification and quantification by mass spectrometry.

Hypothetical Workflow for Target Identification:

Proteomics_Workflow cluster_probe Probe Interaction cluster_enrichment Enrichment cluster_analysis Analysis cell_lysate Cell Lysate (Protein Mixture) probe_incubation Incubate with 8-Chloroquinoline- 3-carboxylic acid (or derivative) cell_lysate->probe_incubation crosslinking UV Cross-linking (if photoreactive group is present) probe_incubation->crosslinking enrichment Enrichment of Probe-Protein Adducts (e.g., via affinity tag) crosslinking->enrichment digestion Proteolytic Digestion enrichment->digestion ms_analysis LC-MS/MS Analysis digestion->ms_analysis protein_id Protein Identification ms_analysis->protein_id

Caption: Hypothetical workflow for target identification using a quinoline-based probe.

Expertise & Experience Insight: The development of a novel chemical probe requires a multidisciplinary approach, combining organic synthesis to create the probe, cell biology to apply it in a relevant context, and proteomics to identify its interacting partners. The quinoline scaffold offers a promising starting point due to its known interactions with biological macromolecules.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

As a member of the quinolone family, this compound is presumed to exert its antibacterial effect by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1]

Signaling Pathway Diagram:

Quinolone_MoA cluster_bacteria Bacterial Cell quinolone 8-Chloroquinoline- 3-carboxylic acid dna_gyrase DNA Gyrase quinolone->dna_gyrase Inhibition topo_iv Topoisomerase IV quinolone->topo_iv Inhibition dna_replication DNA Replication & Supercoiling dna_gyrase->dna_replication Essential for topo_iv->dna_replication Essential for cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to

Caption: Mechanism of action of quinolone antibiotics.

Causality of the Mechanism: DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process essential for initiating DNA replication. Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication. By inhibiting these enzymes, quinolones trap them in a complex with DNA, leading to the accumulation of double-strand DNA breaks and ultimately, cell death. This targeted action on bacterial enzymes, which are structurally different from their eukaryotic counterparts, is the basis for the selective toxicity of quinolones against bacteria.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the independent replication and comparative evaluation of experiments involving this compound. By presenting detailed, step-by-step protocols grounded in established standards and explaining the scientific rationale behind them, we aim to empower researchers to conduct robust and reproducible studies.

The comparison with ciprofloxacin highlights the current standing of this compound's antibacterial efficacy. Future research should focus on direct, parallel comparisons with a broader range of antibiotics to fully characterize its spectrum of activity. Furthermore, the exploration of its potential in proteomics as a chemical probe represents an exciting avenue for future investigation. Elucidating its protein targets could unveil novel mechanisms of action and expand its utility as a research tool.

References

A Senior Application Scientist's Guide to Amine Derivatization in HPLC: Benchmarking Established Reagents Against the Potential of 8-Chloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the sensitive and accurate quantification of amine-containing compounds is a frequent analytical challenge. Many of these molecules, including amino acids, biogenic amines, and pharmaceutical compounds, lack a native chromophore or fluorophore, rendering them difficult to detect at the low concentrations often present in biological matrices. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a powerful technique to overcome this limitation, provided that the analyte of interest is first rendered fluorescent through a process known as derivatization.

This guide provides an in-depth comparison of several widely used pre-column derivatization reagents for primary and secondary amines. We will delve into the chemistry, performance, and practical considerations of established reagents: Dansyl Chloride, Fluorescamine, o-Phthalaldehyde (OPA), and N-Hydroxysuccinimide (NHS) Esters. Furthermore, we will explore the theoretical potential of a lesser-known compound, 8-Chloroquinoline-3-carboxylic acid, as a novel labeling agent and outline a potential research workflow for its validation.

The Cornerstone of Sensitive Amine Analysis: Fluorescent Derivatization

The primary goal of derivatization in this context is to covalently attach a fluorescent tag (fluorophore) to the amine functional group of the analyte. An ideal derivatization reagent should possess several key characteristics:

  • High Reactivity and Selectivity: The reaction with the target amine should be rapid, complete, and specific, even in complex sample matrices.

  • Stable Derivatives: The resulting fluorescent product must be stable throughout the sample preparation and chromatographic separation.

  • High Quantum Yield and Molar Extinction Coefficient: The "brightness" of the fluorophore is a product of its ability to absorb light (molar extinction coefficient, ε) and the efficiency of converting that absorbed light into emitted light (quantum yield, Φ). Higher values for both parameters lead to greater sensitivity.

  • Favorable Spectral Properties: The excitation and emission wavelengths should be well-separated (a large Stokes shift) and in a region of the spectrum that minimizes background interference from the sample matrix.

  • Good Chromatographic Properties: The derivatized analyte should exhibit good peak shape and be readily separable by common HPLC methods, typically reversed-phase chromatography.

The choice of derivatization reagent is a critical decision in method development, as it directly impacts the sensitivity, selectivity, and robustness of the analytical method.

Established Reagents for Amine Derivatization: A Comparative Overview

We will now examine the chemistry and performance of four widely used amine-reactive fluorescent labeling reagents.

Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)

Dansyl chloride is a classic derivatization reagent that reacts with primary and secondary amines to form stable, fluorescent sulfonamide adducts.[1][2]

Reaction Chemistry: The derivatization, known as dansylation, is a nucleophilic substitution reaction that proceeds under alkaline conditions (pH 9.5-10.5).[1] The unprotonated amine attacks the electrophilic sulfonyl chloride group, forming a stable sulfonamide bond. The alkaline buffer is crucial to neutralize the HCl generated during the reaction.[1]

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products dansyl Dansyl Chloride product Fluorescent Dansyl-Amine Adduct dansyl->product Reacts with amine Primary/Secondary Amine (R-NHR') amine->product conditions Alkaline pH (9.5-10.5) Heat (e.g., 60°C) hcl HCl product->hcl Byproduct

Caption: Reaction of Dansyl Chloride with an amine.

Performance Characteristics: Dansylated amines exhibit strong fluorescence with a large Stokes shift. The fluorescence is highly sensitive to the local environment, which can be an advantage in certain applications but may also lead to variability.[3] The derivatives are hydrophobic, which enhances their retention on reversed-phase HPLC columns.[1]

Fluorescamine (4-Phenyl-spiro[furan-2(3H),1'(3'H)-isobenzofuran]-3,3'-dione)

Fluorescamine is a fluorogenic reagent, meaning it is non-fluorescent itself but reacts with primary amines to form highly fluorescent pyrrolinone products.[4][5]

Reaction Chemistry: The reaction is nearly instantaneous at room temperature and alkaline pH. A key advantage is that excess fluorescamine is rapidly hydrolyzed to non-fluorescent products, reducing background signal.[4] However, it does not react with secondary amines like proline.[2]

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products fluorescamine Fluorescamine (Non-fluorescent) product Fluorescent Pyrrolinone Product fluorescamine->product Reacts with hydrolysis Non-fluorescent Hydrolysis Products fluorescamine->hydrolysis Excess reacts with water amine Primary Amine (R-NH2) amine->product conditions Alkaline pH Room Temperature (Instantaneous)

Caption: Reaction of Fluorescamine with a primary amine.

Performance Characteristics: The rapid reaction and cleanup-free nature of fluorescamine are significant advantages. The resulting derivatives are stable and exhibit strong fluorescence. However, the sensitivity can be lower than that of other reagents, and the requirement for a large excess of the reagent can lead to high blanks if not handled properly.[4][5]

o-Phthalaldehyde (OPA)

Similar to fluorescamine, OPA is another fluorogenic reagent that reacts with primary amines to form highly fluorescent isoindole derivatives.[6]

Reaction Chemistry: The reaction requires the presence of a thiol, such as 2-mercaptoethanol or 3-mercaptopropionic acid, and proceeds rapidly at room temperature under alkaline conditions.[6] Like fluorescamine, OPA does not react with secondary amines.[6]

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Product opa o-Phthalaldehyde (OPA) product Fluorescent Isoindole Derivative opa->product Reacts with amine Primary Amine (R-NH2) amine->product thiol Thiol (R'-SH) thiol->product conditions Alkaline pH Room Temperature

Caption: Reaction of OPA with a primary amine and a thiol.

Performance Characteristics: OPA is one of the most widely used derivatization reagents for amino acid analysis due to its high sensitivity, with detection limits in the picomole range.[7] The derivatives, however, can be unstable, so immediate analysis after derivatization is often recommended.[7] The choice of thiol can influence the stability of the derivative, with 3-mercaptopropionic acid often yielding more stable products.[6]

N-Hydroxysuccinimide (NHS) Esters

NHS esters are a class of amine-reactive compounds that are not fluorescent themselves but are used to attach a fluorescent dye to a primary amine. A wide variety of fluorescent dyes are commercially available as NHS esters.

Reaction Chemistry: NHS esters react with primary amines under slightly alkaline conditions (pH 8.3-8.5) to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[8][9] At lower pH, the amine is protonated and unreactive, while at higher pH, the NHS ester is prone to hydrolysis.[8]

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products nhs Fluorophore-NHS Ester product Fluorescently Labeled Amine nhs->product Reacts with amine Primary Amine (R-NH2) amine->product conditions Slightly Alkaline pH (8.3-8.5) byproduct N-hydroxysuccinimide product->byproduct Byproduct

Caption: Reaction of an NHS ester with a primary amine.

Performance Characteristics: The major advantage of NHS esters is their versatility. Researchers can choose from a vast library of fluorescent dyes with a wide range of spectral properties to best suit their application. The resulting amide bond is very stable.[10] A purification step is required to remove unreacted NHS ester and the NHS byproduct.[9]

Quantitative Comparison of Established Labeling Reagents

The following table summarizes the key performance characteristics of the discussed reagents. It is important to note that quantum yields and molar extinction coefficients are highly dependent on the specific derivative and the solvent environment. The values presented are representative and intended for comparative purposes.

FeatureDansyl ChlorideFluorescamineo-Phthalaldehyde (OPA)NHS Esters
Target Amines Primary & SecondaryPrimaryPrimaryPrimary
Reaction pH 9.5 - 10.5~9.09.5 - 10.58.3 - 8.5
Reaction Time 30-60 min at elevated temp.< 1 min at RT1-2 min at RT1-4 hours at RT
Excitation (λex, nm) ~330-350~390~340Varies with fluorophore
Emission (λem, nm) ~500-550~475~455Varies with fluorophore
Quantum Yield (Φ) Variable (0.07 in water to 0.66 in dioxane for dansyl glycine)[11]ModerateHighVaries with fluorophore
Molar Extinction (ε, M⁻¹cm⁻¹) ~4,300 for dansyl glycine at 338.5 nm[11]Not applicable (fluorogenic)~6,000-7,000 at 340 nmVaries with fluorophore
Derivative Stability HighHighLow to ModerateHigh
Key Advantage Reacts with secondary aminesRapid reaction, low backgroundHigh sensitivityHigh versatility of fluorophores
Key Disadvantage Slower reaction, environmentally sensitive fluorescenceDoes not react with secondary aminesUnstable derivatives, does not react with secondary aminesRequires purification step

Exploring the Frontier: this compound as a Potential Labeling Reagent

While the previously discussed reagents are well-established, the field of analytical chemistry is continually seeking new and improved tools. This compound is a compound with structural features that suggest its potential as a fluorescent labeling agent, although its application in this area is not yet documented in the scientific literature.

Structural Features and Theoretical Potential:

  • Quinoline Core: The quinoline ring system is known to be fluorescent, and its photophysical properties can be tuned by substituents.[12] Protonation of the quinoline nitrogen has been shown to enhance fluorescence, suggesting that the electronic environment of the ring is sensitive to chemical changes.[11]

  • Carboxylic Acid Group: The carboxylic acid at the 3-position provides a handle for conjugation to amines. While not directly reactive with amines, it can be activated, for example, by converting it to an NHS ester using standard carbodiimide chemistry (e.g., with EDC and N-hydroxysuccinimide). This would allow it to react with primary amines to form a stable amide bond, analogous to the NHS ester chemistry described earlier.

Hypothetical Reaction Scheme:

cluster_activation Step 1: Activation cluster_labeling Step 2: Labeling quinoline This compound activated_quinoline Activated Quinoline-NHS Ester quinoline->activated_quinoline Reacts with edc_nhs EDC, NHS edc_nhs->activated_quinoline labeled_product Fluorescent Quinoline-Amine Adduct activated_quinoline->labeled_product Reacts with amine Primary Amine (R-NH2) amine->labeled_product

Caption: A potential two-step reaction for labeling amines with this compound.

Proposed Research Workflow for Validation:

To benchmark this compound against established labeling reagents, a systematic experimental approach is required.

synthesis Synthesis and Purification of this compound NHS ester photophysical Characterization of Photophysical Properties (λex, λem, ε, Φ) synthesis->photophysical optimization Optimization of Labeling Reaction (pH, time, temperature, stoichiometry) synthesis->optimization hplc_dev HPLC Method Development for Separation of Derivatives optimization->hplc_dev validation Method Validation (Linearity, LOD, LOQ, Precision, Accuracy) hplc_dev->validation comparison Head-to-Head Comparison with Established Reagents validation->comparison

Caption: A proposed workflow for validating a new labeling reagent.

A critical first step would be to synthesize the NHS ester of this compound and characterize its photophysical properties. Subsequent experiments would involve optimizing the labeling reaction with model amines and developing an HPLC method for the separation of the derivatives. Finally, a rigorous validation and head-to-head comparison with reagents like Dansyl Chloride and a commercially available fluorescent NHS ester would be necessary to determine its viability as a competitive labeling agent.

Detailed Experimental Protocols

The following are generalized, step-by-step protocols for the derivatization of amines using the established reagents. These should be optimized for specific applications.

Protocol 1: Derivatization with Dansyl Chloride
  • Reagent Preparation:

    • Dansyl Chloride Solution (50 mM): Prepare fresh by dissolving 13.5 mg of dansyl chloride in 1 mL of acetonitrile. Store in the dark.[13]

    • Derivatization Buffer (100 mM Sodium Carbonate, pH 9.8): Prepare a solution of 100 mM sodium carbonate and adjust the pH to 9.8 with sodium bicarbonate.[13]

    • Quenching Solution: 2% (v/v) solution of methylamine or ammonium hydroxide in water.[13]

  • Derivatization Procedure:

    • In a microcentrifuge tube, combine 25 µL of the sample or standard with 50 µL of the derivatization buffer.

    • Add 50 µL of the Dansyl Chloride solution and vortex thoroughly.[13]

    • Incubate the mixture at 60°C for 30-60 minutes in the dark.[13]

    • Cool the mixture to room temperature.

    • Add 10 µL of the quenching solution to consume excess dansyl chloride and vortex.[13]

    • The sample is now ready for HPLC analysis.

Protocol 2: Derivatization with o-Phthalaldehyde (OPA)
  • Reagent Preparation:

    • Borate Buffer (0.1 M, pH 10.0): Dissolve boric acid in water and adjust the pH to 10.0 with sodium hydroxide.

    • OPA Reagent: Dissolve 10 mg of OPA in 1 mL of methanol. Add 20 µL of 2-mercaptoethanol. Add this solution to 9 mL of the borate buffer. This reagent should be prepared fresh daily.[14]

  • Derivatization Procedure:

    • In an autosampler vial or microcentrifuge tube, mix the sample or standard with the OPA reagent at a 1:1 or 1:2 ratio.[7]

    • Allow the reaction to proceed at room temperature for 1-2 minutes.[7]

    • Immediately inject the derivatized sample into the HPLC system.[7]

Protocol 3: Derivatization with a Fluorescent NHS Ester
  • Reagent Preparation:

    • NHS Ester Solution (10 mg/mL): Dissolve the fluorescent NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[15]

    • Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3-8.5): Prepare a 0.1 M solution of sodium bicarbonate in water.[16]

  • Derivatization Procedure:

    • Dissolve the amine-containing sample in the reaction buffer.

    • Add a 5-10 fold molar excess of the NHS ester solution to the sample solution.[9]

    • Incubate the reaction for 1-4 hours at room temperature or overnight on ice.[16]

    • Purify the labeled product from excess reagent and byproducts using size-exclusion chromatography, dialysis, or reversed-phase HPLC.[9]

Conclusion and Future Outlook

The selection of a fluorescent labeling reagent is a critical step in the development of sensitive and robust HPLC methods for the analysis of amine-containing compounds. Dansyl chloride, fluorescamine, OPA, and fluorescent NHS esters are well-established reagents, each with a distinct set of advantages and disadvantages. The choice among them depends on the specific requirements of the analysis, including the nature of the analyte (primary or secondary amine), required sensitivity, sample throughput, and available instrumentation.

While this compound remains an unvalidated candidate, its chemical structure holds promise for the development of a new class of fluorescent labeling reagents. The proposed research workflow provides a roadmap for its systematic evaluation. The exploration of novel fluorophores is essential for advancing the capabilities of analytical chemistry, and the quinoline scaffold represents a potentially fruitful area for future research and development in this field.

References

A Comparative Guide to Quinolone-Based Inhibitors: Benchmarking 8-Chloroquinoline-3-carboxylic acid Against Key Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in the landscape of medicinal chemistry and drug discovery.[1][2] Its rigid structure and versatile nature allow for substitutions that can dramatically influence its biological activity, making it a cornerstone in the development of therapeutics ranging from anticancer to antimicrobial agents.[3][4][5] This guide provides an in-depth comparative analysis of quinoline-based inhibitors, with a specific focus on 8-Chloroquinoline-3-carboxylic acid. We will dissect its known properties and benchmark its potential against other well-characterized quinoline derivatives that target critical cellular machinery such as protein kinases and DNA-interacting enzymes.

This analysis is designed for researchers, scientists, and drug development professionals, offering not just a review of existing data but also a look into the causal relationships behind experimental design and the practical methodologies required for evaluation.

The Quinoline Scaffold: A Foundation for Diverse Biological Activity

The quinoline nucleus, consisting of a benzene ring fused to a pyridine ring, is a versatile pharmacophore.[4] Its electron-deficient nature and ability to engage in π-π stacking, hydrogen bonding, and hydrophobic interactions make it an ideal candidate for binding to the active sites of various enzymes and intercalating with DNA.[3][6] This structural versatility has led to the development of numerous FDA-approved drugs and a vast library of compounds with potent inhibitory activities against a wide array of biological targets.[2] The functionalization of the quinoline core at different positions allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.

Profile of the Subject: this compound

This compound is a specific derivative within the broader class of quinoline carboxylic acids. While not as extensively studied as some of its counterparts, its structure suggests potential for targeted biological activity.

Chemical and Physical Properties:

PropertyValueSource
Molecular Formula C₁₀H₆ClNO₂[7][8][9]
Molecular Weight 207.61 g/mol [7][8][9]
CAS Number 71082-54-7[7][9]
SMILES C1=CC2=CC(=CN=C2C(=C1)Cl)C(=O)O[7][8]

Reported Biological Activity: The primary reported activity of this compound is as an antibacterial agent. It has shown efficacy against sulfite-reducing bacteria like Clostridium difficile and Helicobacter pylori.[7] The proposed mechanism involves disruption of the bacterial cell membrane and inhibition of essential protein production required for DNA replication.[7] This mode of action is characteristic of the broader quinolone class of antibiotics, which famously target bacterial DNA gyrase and topoisomerase IV to prevent DNA replication.[10] However, detailed quantitative data, such as Minimum Inhibitory Concentration (MIC) or IC₅₀ values against specific bacterial enzymes, are not widely available in the public domain for this specific compound.

Comparative Analysis: this compound vs. Other Quinolone-Based Inhibitors

To understand the potential of this compound, it is essential to compare it with other quinoline derivatives for which extensive experimental data exists. The inhibitory potency and target selectivity of quinolines are highly dependent on the substitution patterns around the core scaffold.[11]

Quinolines as Protein Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[12] The quinoline scaffold has proven to be a fertile ground for the development of potent kinase inhibitors.[2][12]

  • Targeting Receptor Tyrosine Kinases (RTKs): Many quinoline derivatives, particularly those with a 4-anilino substitution, are potent inhibitors of RTKs like EGFR (Epidermal Growth Factor Receptor) and c-Met.[1] For instance, 4-anilinoquinoline-3-carbonitrile derivatives have shown EGFR kinase inhibition with IC₅₀ values in the nanomolar range, comparable to established quinazoline-based inhibitors.[1]

  • Targeting Intracellular Kinases: The PI3K/mTOR pathway is another crucial target in oncology. Certain 4-aniline quinoline compounds have demonstrated dual inhibitory effects on PI3K and mTOR, with IC₅₀ values in the micromolar range.[1] Furthermore, derivatives of 3-quinoline carboxylic acid have been specifically investigated as inhibitors of Protein Kinase CK2, a pleiotropic enzyme involved in cell growth and proliferation.[13] Several synthesized compounds in one study showed IC₅₀ values against CK2 ranging from 0.65 to 18.2 μM.[13]

The diagram below illustrates a simplified signaling pathway involving key kinases often targeted by quinoline-based inhibitors.

Quinoline_Kinase_Targets cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates cMet c-Met cMet->PI3K Activates AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CK2 CK2 CK2->Proliferation GrowthFactor Growth Factor GrowthFactor->EGFR Quinoline_EGFR Quinoline Inhibitor (e.g., 4-Anilinoquinolines) Quinoline_EGFR->EGFR Inhibits Quinoline_PI3K Quinoline Inhibitor (e.g., 4-Anilinoquinolines) Quinoline_PI3K->PI3K Inhibits Quinoline_CK2 Quinoline Inhibitor (e.g., Quinoline-3-Carboxylic Acids) Quinoline_CK2->CK2 Inhibits

Caption: Simplified signaling pathways targeted by quinoline-based kinase inhibitors.

Quinolines as DNA-Interacting Agents

The planar aromatic structure of the quinoline ring system allows it to intercalate between the base pairs of DNA, interfering with critical processes like replication and transcription.[3] This mechanism is a key strategy for many anticancer and antibacterial drugs.[3] Some quinoline analogs also function as inhibitors of topoisomerase enzymes, which are essential for managing DNA topology during replication.[3][4] More recently, quinoline-based compounds have been identified as non-nucleoside inhibitors of DNA methyltransferases (DNMTs) through a mechanism involving DNA intercalation, leading to DNA hypomethylation.[6]

Quantitative Performance Comparison

The following table summarizes the inhibitory activities of various quinoline derivatives against different biological targets, providing a benchmark against which the potential of this compound can be assessed.

Compound Class/DerivativeTarget(s)IC₅₀ / Kᵢ ValueMechanism of ActionReference
This compound Bacteria (e.g., C. difficile)Data not availableCell membrane damage, inhibition of DNA replication proteins[7]
4-Anilinoquinoline-3-carbonitriles EGFR Kinase7.5 nMATP-competitive inhibition of tyrosine kinase activity[1]
3,6-Disubstituted quinolines c-Met Kinase9.3 nMSelective kinase inhibition[1]
4-Aniline quinolines PI3K / mTOR0.72 µM (PI3K), 2.62 µM (mTOR)Dual kinase inhibition[1]
2-Aminoquinoline-3-carboxylic acids Protein Kinase CK20.65 - 18.2 µMATP-competitive inhibition[13]
Tetrazolo-quinoline-4-carboxylic acids Protein Kinase CK20.65 - 18.2 µMATP-competitive inhibition[13]
Quinoline-based analogs Human DNMT1Low micromolarDNA intercalation, inhibition of DNA methyltransferase[6]
Substituted 4-(3-hydroxyanilino)-quinolines RET KinaseKᵢ = 3 nMKinase inhibition[12]

This table highlights that while this compound has a described antibacterial effect, its potency has not been quantified in comparison to other quinoline derivatives that show highly potent, often nanomolar, inhibition of specific molecular targets like protein kinases. The presence of the carboxylic acid at the 3-position is a feature it shares with known CK2 inhibitors, suggesting this might be a fruitful area for future investigation.[13]

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, detailed experimental protocols are crucial. The following sections describe validated methodologies for the synthesis and biological evaluation of quinoline-based inhibitors.

Protocol 1: General Synthesis of 2-Chloroquinoline-3-carboxylic Acids

This protocol is based on established chemical synthesis routes for quinoline derivatives, providing a reliable method for producing the core scaffold for further investigation.[14] The causality behind this multi-step synthesis involves first creating the quinoline ring with a handle (a carbaldehyde group) via a Vilsmeier-Haack reaction, followed by oxidation to the desired carboxylic acid.

Synthesis_Workflow Acetanilide Substituted Acetanilide Carbaldehyde 2-Chloroquinoline-3-carbaldehyde Acetanilide->Carbaldehyde Vilsmeier-Haack Reaction Vilsmeier Vilsmeier Reagent (POCl₃, DMF) Vilsmeier->Carbaldehyde Acid 2-Chloroquinoline-3-carboxylic Acid Carbaldehyde->Acid Oxidation Oxidation (e.g., AgNO₃, NaOH) Oxidation->Acid

Caption: General workflow for the synthesis of 2-chloroquinoline-3-carboxylic acids.

Step-by-Step Methodology:

  • Synthesis of 2-Chloroquinoline-3-carbaldehyde:

    • To a stirring suspension of a substituted acetanilide (0.01 mol) in a suitable solvent, add Vilsmeier reagent (e.g., a complex of phosphorus oxychloride and dimethylformamide).

    • Heat the reaction mixture according to established methods (e.g., as described by O. Meth-Cohn) to facilitate the cyclization and formylation reaction.

    • After the reaction is complete, quench the mixture carefully with ice water and neutralize to precipitate the crude 2-chloroquinoline-3-carbaldehyde.

    • Purify the product by recrystallization or column chromatography.

  • Oxidation to Carboxylic Acid: [14]

    • To a stirring suspension of the 2-chloroquinoline-3-carbaldehyde (0.01 mol) in 60 mL of ethanol, add a warm solution of silver nitrate (AgNO₃, 0.016 mol) in 30 mL of ethanol.

    • Add a solution of sodium hydroxide (NaOH, 0.05 mol) in 30 mL of 80% aqueous ethanol dropwise over 15 minutes at room temperature.

    • Stir the reaction mixture for 12 hours. The progress of the oxidation can be monitored by Thin Layer Chromatography (TLC).

    • Filter the reaction mixture to remove silver salts.

    • Remove the solvent under reduced pressure.

    • Add water to the residue to dissolve the sodium salt of the carboxylic acid.

    • Acidify the aqueous solution with 15% aqueous HCl to a pH of 1 to precipitate the final product, 2-chloroquinoline-3-carboxylic acid.

    • Filter the solid, wash with water, and dry in a vacuum oven.

Protocol 2: In Vitro Enzyme Inhibition Assay (General)

This protocol provides a self-validating system to determine the IC₅₀ value of a test compound against a target enzyme, such as a protein kinase or DNA topoisomerase. The key to this assay is the inclusion of appropriate controls (negative for no inhibition, positive for known inhibitor) to validate the results.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of test compound Incubate Incubate enzyme with test compound Compound_Prep->Incubate Reagent_Prep Prepare assay buffer, enzyme, substrate, and ATP Reagent_Prep->Incubate Initiate Initiate reaction by adding Substrate/ATP Incubate->Initiate Stop Stop reaction after defined time Initiate->Stop Detect Detect signal (e.g., luminescence, fluorescence) Stop->Detect Calculate Calculate % Inhibition Detect->Calculate Plot Plot Dose-Response Curve and determine IC₅₀ Calculate->Plot

Caption: General workflow for an in vitro enzyme inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the quinoline inhibitor in DMSO. Prepare assay buffer, recombinant target enzyme, substrate (e.g., a specific peptide for a kinase), and ATP (for kinase assays).

  • Assay Plate Setup: In a 96-well or 384-well plate, add the assay buffer. Add the test compound dilutions, a negative control (DMSO vehicle), and a positive control (a known inhibitor for the target enzyme).

  • Enzyme Incubation: Add the target enzyme to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and ATP mixture to all wells.

  • Reaction Incubation: Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection: Stop the reaction and measure the output. For kinase assays, this is often the amount of ATP remaining, which can be measured using a luminescent kinase assay kit. The signal is inversely proportional to enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control (0% inhibition) and a background control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[11]

Conclusion and Future Directions

The quinoline scaffold is undeniably a cornerstone of modern medicinal chemistry, giving rise to inhibitors of diverse and critical biological targets.[3][4] While this compound has demonstrated potential as an antibacterial agent, a significant gap exists in the quantitative characterization of its inhibitory activity.[7]

A comparative analysis against its better-studied analogs reveals the vast potential within this chemical class. Derivatives targeting protein kinases like EGFR, c-Met, and CK2 exhibit nanomolar to low-micromolar potency, making them promising candidates for anticancer therapies.[1][12][13] The shared structural motif of a carboxylic acid at the 3-position between this compound and known CK2 inhibitors suggests a clear and promising avenue for future investigation.

To fully elucidate the therapeutic potential of this compound, future research must focus on:

  • Quantitative Biological Screening: Employing robust in vitro assays, such as those described in this guide, to determine its IC₅₀ or MIC values against a broad panel of kinases, other enzymes (e.g., topoisomerases), and bacterial strains.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with modifications to the chloro and carboxylic acid groups to understand their contribution to activity and selectivity.

  • Mechanism of Action Studies: Moving beyond general descriptions to identify the precise molecular target(s) responsible for its antibacterial effects.

By systematically applying these established drug discovery principles, the scientific community can determine where this compound truly stands in the impressive and ever-growing family of quinoline-based inhibitors.

References

A Researcher's Guide to Validating the Binding Specificity of 8-Chloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

As drug discovery and chemical biology advance, the call for rigorous, evidence-based validation of molecular tools has never been more critical. A compound's utility is defined not just by its affinity for its intended target, but by its selectivity across the vast landscape of the proteome. Mischaracterization of a molecule's binding profile can lead to misinterpreted biological data and costly failures in later-stage development. This guide provides a comprehensive framework for validating the binding specificity of 8-Chloroquinoline-3-carboxylic acid, a quinoline derivative with potential applications in proteomics and drug discovery.[1][2]

We will move beyond a simple recitation of protocols. Instead, this guide follows a logical, tiered approach, explaining the causality behind each experimental choice. We will compare this compound (herein, Cmpd-Q ) with two crucial controls: a hypothetical, highly-validated specific inhibitor of our target (Cmpd-S , Specific Inhibitor) and a structurally-related but biologically inert molecule (Cmpd-I , Inactive Analog). Our hypothetical on-target is designated as Target-X , a protein kinase, a class of enzymes for which quinoline scaffolds have shown activity.[3]

Pillar 1: Foundational Biophysics — Does It Bind, and How Well?

Before investing in complex cellular or proteomic studies, we must first answer the most fundamental question: Is there a direct, quantifiable interaction between Cmpd-Q and purified Target-X? Biophysical methods provide this initial, clean assessment of binding affinity and kinetics, free from the complexities of a cellular environment.

Surface Plasmon Resonance (SPR): Quantifying the Interaction in Real-Time

SPR is a label-free optical technique that allows for the precise measurement of binding kinetics (the rates of association and dissociation) and affinity (the equilibrium dissociation constant, KD).[4][5] In a typical small molecule experiment, the purified protein target is immobilized on a sensor chip, and the compound is flowed over the surface.[4]

The Causality Behind the Choice: SPR is our first-line quantitative assay because it reveals the dynamics of the interaction. A compound's efficacy is not solely determined by its affinity (KD) but also by its residence time on the target (related to the dissociation rate, koff).[6][7] A slow koff, indicating a long residence time, can lead to more durable target inhibition in a physiological setting.

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis P1 Immobilize purified Target-X on a sensor chip via amine coupling. P2 Prepare serial dilutions of Cmpd-Q, Cmpd-S, and Cmpd-I in running buffer. R1 Inject running buffer for baseline stabilization. P2->R1 R2 Inject compound solution (Association Phase). R1->R2 R3 Inject running buffer (Dissociation Phase). R2->R3 R4 Inject regeneration solution to remove bound compound. R3->R4 A1 Double-reference subtract data to correct for drift and non-specific binding. R4->A1 A2 Fit sensorgram data to a kinetic model (e.g., 1:1 Langmuir) to derive k_on, k_off, and K_D. A1->A2

Caption: High-level workflow for SPR analysis.

Differential Scanning Fluorimetry (DSF): A Rapid Screen for Target Engagement

DSF, or Thermal Shift Assay, is a rapid and cost-effective method to assess whether a compound binds to and stabilizes its target protein.[8][9] The principle is simple: ligand binding typically increases the thermal stability of a protein. This change in the melting temperature (Tm) is monitored using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds with increasing heat.[10]

The Causality Behind the Choice: While SPR provides deep kinetic detail, DSF offers higher throughput for initial screening or for validating hits from a primary screen. A positive thermal shift (ΔTm) is a strong indicator of target engagement. It is an excellent orthogonal method to confirm the interaction observed in SPR.[11]

CompoundTargetAssayKD (μM)kon (10³ M⁻¹s⁻¹)koff (10⁻³ s⁻¹)ΔTm (°C vs. DMSO)Notes
Cmpd-Q Target-X SPR5.21578+3.5Moderate affinity, relatively fast dissociation.
Kinase-YSPR45.88366+1.1Weak off-target binding detected.
Cmpd-S Target-X SPR0.08504+8.2High affinity, slow dissociation (long residence time).
Kinase-YSPR>200N/AN/A+0.2No significant binding or stabilization.
Cmpd-I Target-X SPR>200N/AN/A-0.1Inactive control shows no binding or stabilization.

N/A: Not applicable as no significant binding was observed.

Pillar 2: Cellular Context — Does It Engage the Target in Its Native Environment?

Demonstrating binding to a purified protein is a crucial first step, but it is not sufficient. A compound must be able to permeate the cell membrane and engage its target within the crowded, complex intracellular environment. The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for verifying target engagement in intact cells.[12][13][14]

Cellular Thermal Shift Assay (CETSA): Proving Target Engagement in Situ

CETSA operates on the same principle as DSF: ligand binding stabilizes a protein against thermal denaturation.[15] In this assay, intact cells are treated with the compound, heated to various temperatures, and then lysed. The soluble fraction is analyzed by Western Blot or mass spectrometry to determine the amount of target protein that remained soluble at each temperature. A stabilizing compound will result in more soluble protein at higher temperatures.[13][16]

The Causality Behind the Choice: CETSA is a self-validating system for cellular activity. If a compound shows a phenotypic effect in a cell-based assay, CETSA can directly confirm whether that effect is mediated by the engagement of the intended target. It bridges the gap between biophysical affinity and biological function.[15]

cluster_prep Cell Treatment cluster_run Thermal Challenge & Lysis cluster_analysis Detection P1 Treat intact cells with compound (or DMSO vehicle) for a defined time. R1 Aliquot cell suspensions. Heat aliquots to a range of temperatures (e.g., 40-70°C). P1->R1 R2 Lyse cells via freeze-thaw cycles. R1->R2 R3 Separate soluble and precipitated fractions via centrifugation. R2->R3 A1 Analyze soluble fractions by SDS-PAGE and Western Blot for Target-X. R3->A1 A2 Quantify band intensity and plot % soluble protein vs. temperature to generate melt curves. A1->A2

Caption: Workflow for a CETSA experiment.

Compound (10 μM)TargetAssayCETSA Tagg (°C)CETSA Shift (ΔTagg)Notes
DMSO (Vehicle)Target-X CETSA52.1-Baseline thermal stability.
Cmpd-Q Target-X CETSA55.3+3.2Clear stabilization confirms cellular target engagement.
Cmpd-S Target-X CETSA59.8+7.7Strong stabilization consistent with high affinity.
Cmpd-I Target-X CETSA52.3+0.2Inactive control shows no significant stabilization in cells.

Pillar 3: Global View — What Else Does It Bind To?

Confirming on-target engagement is only half the story. To truly validate specificity, we must actively search for off-targets. Off-target binding is a primary cause of unexpected toxicity or confounding biological results.[17] Chemical proteomics provides a powerful, unbiased method to profile the interactions of a small molecule against the entire proteome.[18][19]

Affinity Chromatography-Mass Spectrometry (AC-MS): An Unbiased Search for Off-Targets

In this approach, the small molecule is immobilized on a resin to create an affinity matrix. This matrix is then incubated with a whole-cell lysate. Proteins that bind to the compound are "pulled down," eluted, and then identified by mass spectrometry.[20] To distinguish true binders from non-specific background, a competition experiment is run in parallel, where the lysate is co-incubated with an excess of the free, non-immobilized compound.[17][20]

The Causality Behind the Choice: This is the ultimate test of specificity. Unlike hypothesis-driven approaches where one tests a few likely off-targets, chemical proteomics is hypothesis-generating. It can reveal unexpected binding partners that would otherwise be missed, providing a comprehensive map of a compound's interaction landscape.[21][22]

CompoundPrimary Target Identified# of Off-Targets (Competition Ratio > 3)Notable Off-Target ClassesOverall Specificity Profile
Cmpd-Q Target-X 5Other kinases, a non-kinase metabolic enzymeOn-target activity confirmed, but with several potential off-targets.
Cmpd-S Target-X 0None identifiedHighly specific for the intended target.
Cmpd-I None0None identifiedConfirmed as inactive across the proteome.

An Integrated Strategy for Validating Specificity

These techniques should not be viewed in isolation but as part of a tiered, logical cascade. Each step provides crucial data that informs the next, building a comprehensive and trustworthy profile of the compound's behavior.

A Initial Hit (e.g., from HTS screen) B Pillar 1: Biophysical Validation DSF for Engagement (Yes/No) SPR for Affinity & Kinetics (KD, koff) A->B C Pillar 2: Cellular Validation CETSA for Target Engagement in Intact Cells B->C Direct Binding Confirmed? F Discard or Redesign (Poor affinity, no cell activity, or high promiscuity) B->F No D Pillar 3: Proteome-Wide Specificity Chemical Proteomics for Off-Target Identification C->D Cellular Engagement Confirmed? C->F No E Validated, Specific Chemical Probe D->E Sufficiently Specific? D->F No

Caption: A tiered workflow for validating small molecule specificity.

Conclusion

Validating the binding specificity of a chemical probe like this compound is a rigorous, multi-step process. It requires an orthogonal and tiered approach that builds from fundamental biophysical principles to complex cellular and proteomic systems. By systematically employing techniques like SPR, DSF, CETSA, and chemical proteomics, and by using appropriate controls, researchers can build a robust and reliable case for a molecule's mechanism of action. This commitment to scientific integrity ensures that these powerful chemical tools can be used to generate clear, interpretable, and impactful biological insights.

Appendix: Detailed Experimental Protocols

Surface Plasmon Resonance (SPR)
  • Immobilization: Purify Target-X with an appropriate tag (e.g., His-tag) and immobilize it onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a low immobilization density (e.g., 2000-3000 RU) to minimize mass transport effects.

  • Sample Preparation: Dissolve compounds in 100% DMSO to create high-concentration stocks. Prepare a serial dilution series (e.g., 100 µM to 1 nM) in SPR running buffer (e.g., HBS-EP+) containing a final DMSO concentration matched across all samples (e.g., 1%).

  • Binding Assay:

    • Equilibrate the system with running buffer.

    • Perform injections starting with the lowest compound concentration and moving to the highest. Use a contact time of 120 seconds and a dissociation time of 300 seconds.

    • Between each cycle, regenerate the chip surface with a short pulse of a mild regeneration buffer (e.g., 10 mM Glycine-HCl, pH 2.5).

  • Data Analysis: Perform double-referencing by subtracting the signal from a reference flow cell and from a buffer-only (blank) injection. Fit the resulting sensorgrams to a 1:1 binding model using the instrument's analysis software to determine kon, koff, and KD.

Differential Scanning Fluorimetry (DSF)
  • Reagent Preparation: Prepare a master mix containing the purified Target-X protein (e.g., 2 µM final concentration) and a fluorescent dye (e.g., 5X SYPRO Orange) in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

  • Plate Setup: In a 96-well or 384-well PCR plate, add the compound or DMSO vehicle to the wells. Then, add the protein/dye master mix to each well for a final volume of 20-25 µL.

  • Thermal Denaturation: Place the sealed plate in a real-time PCR instrument. Set a temperature ramp from 25 °C to 95 °C with a ramp rate of 0.5 °C/min.

  • Data Analysis: Monitor the fluorescence increase as a function of temperature. Fit the resulting curves to a Boltzmann equation to determine the melting temperature (Tm), which is the inflection point of the curve. The ΔTm is the difference between the Tm of the compound-treated sample and the DMSO control.

Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with the desired concentration of compound or DMSO vehicle and incubate under normal culture conditions for 1-2 hours.

  • Harvest and Heat: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the individual tubes to different temperatures (e.g., a gradient from 46°C to 64°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis and Fractionation: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25 °C water bath. Pellet the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4 °C.

  • Analysis: Collect the supernatant (soluble fraction). Normalize protein concentration across all samples using a BCA assay. Analyze the samples via SDS-PAGE and Western blot using a primary antibody specific for Target-X. Quantify the band intensities and plot them as a percentage of the unheated control to generate the melting curve.

References

Assessing the Off-Target Effects of 8-Chloroquinoline-3-carboxylic Acid Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutics, demonstrating a remarkable breadth of pharmacological activities.[1][2] Among these, 8-chloroquinoline-3-carboxylic acid derivatives are emerging as a promising class of molecules with significant potential. However, a critical aspect of their preclinical evaluation lies in the comprehensive assessment of their off-target effects. Unintended interactions with cellular components can lead to adverse drug reactions, derailing an otherwise promising therapeutic candidate. This guide provides an in-depth, comparative analysis of the potential off-target liabilities of this compound derivatives, supported by established experimental methodologies to ensure scientific integrity and accelerate drug development programs.

The Imperative of Off-Target Profiling

While the on-target activity of a drug candidate is the primary focus of initial discovery efforts, a thorough understanding of its off-target interactions is paramount for predicting potential safety liabilities.[3] Early identification of these unintended interactions allows for structure-activity relationship (SAR) studies to be focused on mitigating these effects while preserving or enhancing on-target potency. For quinoline-based compounds, a number of off-target activities have been reported, necessitating a systematic and multi-faceted approach to their evaluation.[4][5][6]

Key Off-Target Classes for this compound Derivatives

Based on the chemical scaffold and preclinical data from related quinoline derivatives, the following off-target classes should be prioritized for assessment:

  • Kinome Profiling: The human kinome, comprising over 500 protein kinases, is a frequent target for off-target interactions.[7] Given that many quinoline derivatives are designed as kinase inhibitors, assessing their selectivity across the kinome is crucial.[8][9]

  • GPCR (G-protein coupled receptor) Interactions: GPCRs represent the largest family of cell surface receptors and are common off-target liabilities for many small molecules.[10]

  • hERG Channel Inhibition: Blockade of the human Ether-a-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced QT prolongation and potentially fatal cardiac arrhythmias.[2][4][11]

  • Cytochrome P450 (CYP) Inhibition: Inhibition of CYP enzymes can lead to significant drug-drug interactions and altered pharmacokinetic profiles.[12][13][14]

Comparative Analysis of Off-Target Effects: A Data-Driven Approach

To illustrate the potential off-target profile of this compound derivatives, we can draw comparisons with publicly available data on structurally related quinoline compounds.

Kinase Selectivity

Quinoline-3-carboxamide derivatives have been investigated as inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a key player in the DNA damage response.[3][10] While showing promise, the selectivity of these compounds against other kinases, particularly within the PI3K-related kinase (PIKK) family, is a critical consideration.[1][3] A representative approach to visualizing kinase selectivity is through a kinome scan, where the percent inhibition of a large panel of kinases at a fixed compound concentration is determined.

Table 1: Illustrative Kinase Selectivity Profile of a Hypothetical this compound Derivative (Compound X) at 1 µM.

Kinase FamilyTarget KinasePercent Inhibition
PIKK ATM (On-target) 95%
ATR25%
DNA-PK30%
mTOR15%
Tyrosine Kinase SRC65%
ABL58%
EGFR12%
Serine/Threonine Kinase CDK28%
ROCK15%
hERG Channel Inhibition

The basicity of the quinoline nitrogen has been implicated in hERG channel interactions.[4] For instance, the antiarrhythmic drug quinidine, a quinoline alkaloid, is a potent hERG blocker with an IC50 in the low micromolar range, whereas its stereoisomer quinine is significantly less potent.[11] This highlights the sensitivity of the hERG channel to subtle structural modifications.

Table 2: Comparative hERG Inhibition of Quinoline Derivatives.

CompoundTypehERG IC50 (µM)Reference
QuinidineQuinoline Alkaloid0.41 - 3.00[2][11]
QuinineQuinoline Alkaloid11 - 44[11]
GSK5834-AminoquinolineHigh µM[4][6]
Hypothetical Compound X This compound To be determined

Experimental Protocols for Off-Target Assessment

A robust assessment of off-target effects requires a combination of in vitro biochemical and cell-based assays. The following are detailed, step-by-step methodologies for key experiments.

In Vitro Kinase Profiling using TR-FRET Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for high-throughput kinase screening.[15][16][17]

Caption: Workflow for a TR-FRET based kinase assay.

  • Reagent Preparation:

    • Prepare a 2X kinase solution in the appropriate kinase buffer.

    • Prepare a 2X substrate/ATP solution in the same buffer. The ATP concentration should be at the Km for the specific kinase.

    • Prepare a 2X detection mix containing the europium-labeled antibody and the Alexa Fluor® 647 tracer in TR-FRET dilution buffer.

  • Kinase Reaction:

    • Add 5 µL of the 2X kinase solution to the wells of a 384-well plate.

    • To initiate the reaction, add 5 µL of the 2X substrate/ATP solution to each well.

    • Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Stop the kinase reaction by adding 10 µL of the 2X detection mix to each well.

    • Incubate the plate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, with excitation at ~340 nm and emission at ~665 nm (acceptor) and ~615 nm (donor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • For inhibitor screening, plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

GPCR Off-Target Screening via Radioligand Displacement Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[2][6][11][18][19][20][21][22]

Caption: Workflow for a radioligand displacement assay.

  • Reagent Preparation:

    • Prepare cell membranes expressing the GPCR of interest.

    • Prepare a stock solution of the radioligand at a concentration near its Kd.

    • Prepare serial dilutions of the this compound derivative.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or the test compound.

    • Incubate the plate at an appropriate temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Dry the filter plate and add scintillation fluid to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percent specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki (inhibitor affinity constant) using the Cheng-Prusoff equation.

Cellular Target Engagement using the Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a compound to its target in a cellular environment.[4][7][10][12][23][24][25][26][27]

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat the cells with the this compound derivative or vehicle control for a specified time.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Detection:

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the normalized band intensity against the temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Conclusion and Future Directions

The comprehensive assessment of off-target effects is a non-negotiable aspect of modern drug development. For this compound derivatives, a systematic evaluation of their interactions with the kinome, GPCRs, the hERG channel, and CYP enzymes is essential to build a robust safety profile. The experimental protocols outlined in this guide provide a framework for generating high-quality, reproducible data to inform lead optimization and candidate selection. By integrating these off-target profiling strategies early in the discovery pipeline, researchers can de-risk their programs, increase the likelihood of clinical success, and ultimately deliver safer and more effective medicines to patients. Further investigations should focus on proteome-wide thermal proteome profiling (TPP) to uncover unanticipated off-targets and downstream signaling consequences of target engagement.

References

A Researcher's Guide to Correlating In Vitro and In Vivo Efficacy for 8-Chloroquinoline-3-Carboxylic Acid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quinoline Scaffold and the IVIVC Challenge

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its consistent appearance in compounds with a wide array of biological activities.[1] Within this family, derivatives of 8-Chloroquinoline-3-carboxylic acid are of significant interest, building upon the legacy of quinolone antibiotics which famously target bacterial DNA gyrase.[2] The presence of the C-3 carboxylic acid group is a key pharmacophore in many quinolones, while substitutions at positions like C-8 are explored to modulate potency, selectivity, and pharmacokinetic properties.[2]

However, the journey from a promising in vitro "hit" to an effective in vivo therapeutic is fraught with challenges. A potent compound in a petri dish may fail spectacularly in a living system. This guide provides researchers, scientists, and drug development professionals with a framework for systematically evaluating this compound derivatives, establishing a robust correlation between their in vitro activity and in vivo efficacy, and understanding the critical factors that govern this relationship.

Section 1: Foundational In Vitro Assessment

The initial step is to quantify a compound's biological activity against a specific target in a controlled, isolated environment. The choice of assay is dictated by the therapeutic goal, which for quinoline derivatives is often anticancer or antimicrobial.

Core Mechanism: Why Start with In Vitro?

In vitro assays provide a rapid, cost-effective, and high-throughput method to screen compound libraries and establish a baseline potency. They measure the direct interaction between a compound and its biological target (e.g., an enzyme or a cell) without the confounding variables of a whole organism. The half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) are the benchmark metrics derived from these initial tests.[1]

Experimental Protocol 1: In Vitro Antiproliferative MTT Assay

This colorimetric assay is a primary workhorse for assessing a compound's cytotoxic effect on cancer cell lines. It measures the metabolic activity of cells, which serves as a proxy for cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.[3][4]

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for a set period (typically 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to a vehicle-treated control. Plot the viability against the compound concentration to determine the IC50 value.[1]

Experimental Protocol 2: In Vitro Antibacterial MIC Assay

For antimicrobial applications, the goal is to find the lowest concentration of a compound that prevents visible bacterial growth.

Step-by-Step Methodology:

  • Bacterial Culture: Grow a culture of the target bacteria (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase.[5][6]

  • Compound Preparation: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Add a standardized inoculum of the bacterial culture to each well. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Section 2: The Bridge from Dish to Organism: ADME/Tox

A low IC50 or MIC value is necessary, but far from sufficient. The primary reason for the frequent disconnect between in vitro and in vivo results lies in the compound's pharmacokinetic and pharmacodynamic profile, often summarized by the acronym ADME/Tox: A bsorption, D istribution, M etabolism, E xcretion, and T oxicity.

A compound must be able to reach its target in the body at a sufficient concentration and for a sufficient duration to exert its effect. The processes of ADME govern this exposure. For example, a compound may be highly potent in vitro but have poor oral absorption, be rapidly metabolized by the liver, or fail to penetrate the target tissue, resulting in negligible in vivo efficacy.

Caption: Factors influencing the in vitro-in vivo correlation.

Section 3: Validating Efficacy in In Vivo Models

In vivo experiments are the definitive test of a compound's therapeutic potential. The choice of model must accurately reflect the human disease state.

Experimental Protocol 3: Murine Xenograft Model for Anticancer Efficacy

This model is the industry standard for evaluating anticancer agents. It involves implanting human cancer cells into immunocompromised mice.

High-Level Workflow:

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., MGC-803 gastric cancer cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[7]

  • Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

  • Randomization & Treatment: Randomize mice into vehicle control and treatment groups. Administer the this compound compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule and dose.

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days). Body weight is a key indicator of toxicity.

  • Endpoint Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage for the treated groups relative to the control group.

Experimental Protocol 4: Murine Infection Model for Antibacterial Efficacy

To test antibacterial efficacy, an infection is established in mice, which are then treated with the test compound.

High-Level Workflow:

  • Infection: Challenge mice with a pathogenic bacterial strain. For example, in a Clostridioides difficile infection model, mice are pre-treated with antibiotics to disrupt gut flora before being challenged with C. difficile spores.[5]

  • Treatment: Administer the test compound to the infected mice. A positive control group treated with a known effective antibiotic (e.g., vancomycin) is essential.[5]

  • Monitoring: Monitor key efficacy endpoints, such as survival rate and clinical symptoms (e.g., diarrhea).[5]

  • Bacterial Load: At specific time points or at the study endpoint, quantify the bacterial load in relevant tissues (e.g., fecal samples) to determine the compound's effect on bacterial clearance.[5]

Section 4: Data Synthesis and Correlation

The ultimate goal is to integrate the data from all stages to build a comprehensive picture of a compound's behavior. A well-structured table is invaluable for comparing lead candidates.

Caption: A typical preclinical drug discovery workflow.

Comparative Data Table (Hypothetical)

The table below illustrates how data for a series of hypothetical this compound analogs might be presented to assess IVIVC.

Compound IDIn Vitro IC50 (MCF-7, µM)[7]In Vivo Efficacy (% TGI @ 50 mg/kg)Oral Bioavailability (%)Key Observation
QC-01 1.565%45%Good Correlation: Potent in vitro with good bioavailability, leading to strong in vivo efficacy.
QC-02 0.810%<5%Poor Correlation: Highly potent in vitro but very poor oral absorption prevents it from reaching the tumor.
QC-03 15.25%60%Good Correlation: Low in vitro potency is reflected in poor in vivo efficacy, despite good absorption.
QC-04 2.1Not Determined30%Toxicity: Efficacy study halted due to significant weight loss in animals, indicating off-target toxicity.

Analysis:

  • QC-01 represents the ideal lead candidate, where in vitro promise translates into in vivo success.

  • QC-02 is a classic example of a pharmacokinetic failure. Despite excellent potency, its inability to be absorbed renders it ineffective in vivo.

  • QC-03 demonstrates that good pharmacokinetics cannot rescue a compound that lacks sufficient intrinsic potency.

  • QC-04 highlights the critical role of toxicology. A compound can have good potency and PK but still fail if it is not tolerated by the organism.

Conclusion

Establishing a clear in vitro-in vivo correlation is not merely a data-matching exercise; it is a foundational pillar of successful drug development. For researchers working with this compound compounds, a systematic approach is paramount. By combining robust in vitro potency assays with early ADME/Tox profiling and well-designed in vivo models, one can effectively bridge the translational gap. This integrated strategy enables the rational selection of lead candidates, conserves resources, and ultimately increases the probability of advancing a new therapeutic agent toward the clinic.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloroquinoline-3-carboxylic acid
Reactant of Route 2
8-Chloroquinoline-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.